molecular formula C9H18O5S B611344 Thiol-PEG3-acid

Thiol-PEG3-acid

Cat. No.: B611344
M. Wt: 238.30 g/mol
InChI Key: HWTXXNAQBWZFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiol-PEG3-acid (CAS 1347750-82-6) is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal thiol (SH) and a terminal carboxylic acid (COOH), connected by a triethylene glycol spacer. This structure is designed for creating stable, well-defined conjugates in chemical biology and materials science. The hydrophilic PEG spacer significantly enhances the aqueous solubility and stability of the resulting bioconjugates . The thiol group reacts specifically with maleimide, OPSS (pyridyldithiol), and vinyl sulfone groups, and also forms stable self-assembled monolayers on transition metal surfaces such as gold, silver, and platinum . This makes it an essential tool for functionalizing gold nanoparticles and biosensors. The terminal carboxylic acid can be readily activated by EDC, DCC, or HATU to form a stable amide bond with primary and secondary amines, enabling covalent attachment to proteins, peptides, and other amine-containing molecules . This orthogonal reactivity allows for sequential, site-specific conjugation strategies. The primary research applications of this compound include the synthesis of antibody-drug conjugates (ADCs) , the surface modification of nanoparticles for drug delivery and diagnostic imaging , and the creation of functionalized hydrogels and metal-organic frameworks (MOFs) . Its versatility as a crosslinking agent and spacer facilitates the development of innovative therapeutic and diagnostic platforms. This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5S/c10-9(11)1-2-12-3-4-13-5-6-14-7-8-15/h15H,1-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXXNAQBWZFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG3-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thiol-PEG3-acid (HS-PEG3-COOH), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification.

Core Concepts: Chemical Structure and Properties

This compound, systematically named 3-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)propanoic acid, is a versatile chemical tool featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group connected by a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure imparts dual reactivity, allowing for the sequential or orthogonal conjugation of different molecules. The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.[4]

The thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and can form stable bonds with the surfaces of noble metals such as gold and silver. The carboxylic acid moiety can be activated, most commonly using carbodiimide chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form stable amide bonds with primary amines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C9H18O5S
Molecular Weight 238.30 g/mol
CAS Number 1347750-82-6
Appearance Liquid
Boiling Point 377.5 ± 37.0 °C at 760 mmHg
pKa (Carboxylic Acid) ~4.5 - 5.0 (estimated)
pKa (Thiol) ~9 - 10 (estimated)
Solubility Soluble in water, DMSO, and DMF
Storage -20°C for long-term storage

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

  • Bioconjugation: Its heterobifunctional nature is ideal for crosslinking proteins, peptides, and other biomolecules. For instance, a protein with an available amine group can be conjugated to a peptide with a cysteine residue.

  • Drug Delivery: this compound is employed as a linker in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In PROTACs, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Surface Modification: The thiol group allows for the straightforward functionalization of gold nanoparticles and surfaces, creating a hydrophilic and biocompatible coating that can be further modified via the carboxylic acid group. This is crucial for the development of biosensors and targeted drug delivery systems.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a protein (containing primary amines) to a cysteine-containing peptide using this compound as the crosslinker.

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Cysteine-containing peptide

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Activation of this compound Carboxylic Acid

  • Dissolve this compound in the Activation Buffer.

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature.

Step 2: Reaction with the Protein

  • Immediately add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Remove the excess unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer.

Step 3: Conjugation to the Cysteine-Containing Peptide

  • Add the cysteine-containing peptide to the purified protein-PEG-thiol conjugate at a 1.5- to 5-fold molar excess.

  • Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quench the reaction by adding the Quenching Buffer.

  • Purify the final protein-peptide conjugate using size-exclusion chromatography or dialysis.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol details the formation of a self-assembled monolayer (SAM) of this compound on the surface of gold nanoparticles (AuNPs).

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of this compound in ethanol.

  • Add the this compound solution to the gold nanoparticle solution with gentle stirring. A typical molar ratio is a large excess of the thiol to the gold nanoparticles.

  • Allow the solution to incubate for at least 12-24 hours at room temperature to ensure the formation of a stable SAM.

  • Centrifuge the solution to pellet the functionalized gold nanoparticles.

  • Remove the supernatant containing excess thiol and resuspend the nanoparticles in deionized water or a buffer of choice.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound this compound.

  • The carboxylic acid groups on the surface of the AuNPs can then be activated using EDC/NHS chemistry for further conjugation as described in Protocol 1.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Two-Step Bioconjugation

Bioconjugation_Workflow start Start step1 Activate this compound with EDC/NHS start->step1 step2 React with Protein 1 (Amine-containing) step1->step2 step3 Purify Protein 1-PEG-Thiol (Desalting Column) step2->step3 step4 React with Protein 2 (Thiol-containing) step3->step4 step5 Quench Reaction step4->step5 step6 Purify Final Conjugate (Size-Exclusion Chromatography) step5->step6 end End step6->end Gold_NP_Functionalization AuNP Citrate-Stabilized Gold Nanoparticle Functionalized_AuNP Functionalized AuNP with Carboxylic Acid Surface AuNP->Functionalized_AuNP Self-Assembled Monolayer Formation ThiolPEG This compound ThiolPEG->Functionalized_AuNP Activation Activate with EDC/NHS Functionalized_AuNP->Activation Conjugation Conjugate to Amine-containing Molecule Activation->Conjugation

References

An In-depth Technical Guide to Thiol-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the physicochemical properties and applications of Thiol-PEG3-acid, a bifunctional linker commonly utilized by researchers, scientists, and drug development professionals. Its unique structure, featuring a terminal thiol group and a carboxylic acid separated by a three-unit polyethylene glycol (PEG) spacer, makes it a versatile tool in bioconjugation, drug delivery, and surface modification.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

PropertyValueReferences
Molecular Formula C9H18O5S[1][2][3][4]
Molecular Weight 238.3 g/mol [1]
Alternate Formula C8H16O5S
Alternate Molecular Weight 224.28 g/mol

Note: An alternate formula and molecular weight are provided from one source, which may refer to a related compound, Thiol-PEG3-acetic acid.

Experimental Protocols and Applications

This compound is a valuable crosslinking reagent. The thiol group exhibits high reactivity towards maleimides and can be used for immobilization on gold surfaces. The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This dual reactivity allows for the conjugation of a wide range of molecules, including proteins, peptides, and nanoparticles.

A common application of this compound is in the development of antibody-drug conjugates (ADCs) or other targeted therapeutic agents. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.

Key Experimental Protocol: Conjugation of this compound to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein or peptide) using carbodiimide chemistry.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5

  • Quenching solution: e.g., hydroxylamine or Tris buffer

  • Purification system: e.g., size-exclusion chromatography (SEC) or dialysis

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the reaction buffer.

    • Add a molar excess of NHS (or sulfo-NHS) and EDC to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 7.5 for optimal amide bond formation.

  • Quenching:

    • Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess reagents and byproducts by SEC or dialysis to obtain the purified conjugate.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of processes involving this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Thiol_PEG3_Acid This compound Activated_Ester NHS-activated this compound Thiol_PEG3_Acid->Activated_Ester Carbodiimide Chemistry EDC_NHS EDC + NHS/sulfo-NHS EDC_NHS->Activated_Ester Conjugate Thiol-PEGylated Molecule Activated_Ester->Conjugate Amide Bond Formation Amine_Molecule Amine-containing Molecule (e.g., Protein, Peptide) Amine_Molecule->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for the conjugation of this compound to an amine-containing molecule.

G cluster_reactants Reactants cluster_targets Reaction Targets cluster_linkages Resulting Linkages Thiol_PEG3_Acid This compound Thiol (SH) Carboxylic Acid (COOH) Thioether_Bond Stable Thioether Bond Thiol_PEG3_Acid:thiol->Thioether_Bond Michael Addition Amide_Bond Stable Amide Bond Thiol_PEG3_Acid:acid->Amide_Bond Amide Coupling (EDC/NHS) Maleimide Maleimide-functionalized Surface/Molecule Maleimide->Thioether_Bond Amine Amine-functionalized Surface/Molecule Amine->Amide_Bond

Caption: Reactivity of this compound's functional groups.

References

Thiol-PEG3-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiol-PEG3-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal thiol group, a three-unit polyethylene glycol (PEG) spacer, and a carboxylic acid, provides a versatile tool for covalently linking molecules. The hydrophilic PEG chain enhances the solubility of the resulting conjugates, while the thiol and carboxylic acid moieties offer specific reaction handles for conjugation to various substrates.[1][2]

This technical guide provides an in-depth overview of the solubility and stability of this compound. It includes summaries of available data, detailed experimental protocols for characterization, and visual diagrams of relevant chemical pathways and workflows to aid researchers, scientists, and drug development professionals in its effective application.

Core Properties of this compound

PropertyValueSource
Chemical Formula C9H18O5S[3]
Molecular Weight 238.30 g/mol [3][4]
Appearance Colorless to light yellow liquid
IUPAC Name 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]propanoic acid
CAS Number 1347750-82-6

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in various experimental settings. The PEG3 spacer is known to increase the aqueous solubility of the molecule. While precise quantitative data for this compound is not extensively published, information from suppliers of similar PEGylated molecules and general chemical principles provide a strong indication of its solubility characteristics.

Summary of Solubility Data

SolventQualitative SolubilitySemi-Quantitative Data (for related compounds)Handling Recommendations
Water / Aqueous Buffers (e.g., PBS) SolubleA related compound, m-PEG3-acid, is listed as soluble in water. The hydrophilic PEG chain enhances solubility in aqueous media.For conjugation reactions, use degassed, thiol-free buffers (e.g., PBS, HEPES, Tris) at a pH range of 6.5-7.5 for thiol-maleimide chemistry.
Dimethyl Sulfoxide (DMSO) SolubleA related compound, Azide-PEG3-Desthiobiotin, is soluble at ≥ 100 mg/mL. A stock solution of a similar compound, Thiol-PEG3-acetic acid, can be prepared at 40 mg/mL in DMSO.To facilitate handling of the viscous liquid, preparing a stock solution in anhydrous DMSO is recommended.
Dimethylformamide (DMF) SolubleA related compound, m-PEG3-acid, is listed as soluble in DMF.Anhydrous DMF can be used to prepare stock solutions, similar to DMSO.
Dichloromethane (DCM) SolubleA related compound, m-PEG3-acid, is listed as soluble in DCM.Useful for synthetic chemistry applications involving the carboxylic acid moiety.
Ethanol / Methanol Likely SolublePEG and short-chain functionalized PEGs are generally soluble in lower alcohols.Can be used as a solvent or co-solvent in various applications.

Stability and Degradation

The stability of this compound is primarily influenced by the reactivity of its terminal thiol group. Thiols are susceptible to oxidation, which is the main degradation pathway.

Thiol Oxidation Pathway

The primary degradation pathway for this compound is the oxidation of the thiol group to form a disulfide-linked dimer. This process is accelerated by:

  • Higher pH: The deprotonated thiolate anion (R-S⁻) is more nucleophilic and susceptible to oxidation than the protonated thiol (R-SH). The rate of thiol oxidation generally increases with increasing pH.

  • Presence of Oxygen: Molecular oxygen can oxidize thiols, especially in the presence of trace metal ions.

  • Presence of Metal Ions: Metal ions such as Cu²⁺ can catalyze thiol oxidation.

Thiol_Oxidation_Pathway cluster_conditions Accelerating Conditions Thiol1 This compound (R-SH) Oxidized Disulfide Dimer (R-S-S-R) Thiol1->Oxidized Oxidation (-2H⁺, -2e⁻) Thiol2 This compound (R-SH) Thiol2->Oxidized Oxidation (-2H⁺, -2e⁻) Higher pH (deprotonation to R-S⁻) Higher pH (deprotonation to R-S⁻) Oxygen (O₂) Oxygen (O₂) Metal Ions (e.g., Cu²⁺) Metal Ions (e.g., Cu²⁺)

Caption: Thiol oxidation to a disulfide dimer.

Storage and Handling Recommendations

To ensure the integrity of this compound, proper storage and handling are crucial.

Summary of Storage and Handling Guidelines

ConditionRecommendationRationaleSource
Long-Term Storage (Pure) Store at -20°C, desiccated.Minimizes oxidation and hydrolysis.
Long-Term Storage (In Solvent) Store stock solutions at -80°C.Further slows degradation in solution.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Minimizes exposure to oxygen, preventing oxidation.
Light Exposure Protect from light.Thiol-containing PEGs can be light-sensitive.
Handling Equilibrate the vial to room temperature before opening. Use a syringe to handle stock solutions through a septum.Prevents moisture condensation and minimizes air exposure.
Solution Preparation Use anhydrous solvents (e.g., DMSO, DMF) for stock solutions. Use degassed buffers for aqueous solutions.Prevents hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol outlines a method to estimate the solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Vortex mixer

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Add a known volume (e.g., 100 µL) of the solvent to a pre-weighed microcentrifuge tube.

  • Add a small, accurately weighed amount of this compound (e.g., 1 mg) to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution.

  • If fully dissolved, add another weighed aliquot of this compound and repeat step 3.

  • Continue this process until a saturated solution is formed (i.e., solid material remains undissolved after extensive vortexing).

  • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.

  • Carefully remove the supernatant. The concentration of this supernatant is the solubility. (Note: The concentration can be confirmed by a quantitative assay like Ellman's reagent if a chromophore is absent).

  • Calculate the solubility in mg/mL based on the total mass dissolved in the known volume.

Protocol 2: Assessment of this compound Stability using Ellman's Assay

This protocol uses Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the concentration of free thiols over time, providing a measure of stability against oxidation.

Materials:

  • This compound stock solution in a relevant solvent.

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine hydrochloride monohydrate (for standard curve).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a Cysteine Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer. b. Create a serial dilution of the cysteine stock to generate standards (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM). c. Add 50 µL of Ellman's Reagent Solution to a defined volume of each standard, mix well, and incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm and plot absorbance vs. concentration to create a standard curve.

  • Stability Study Setup: a. Prepare solutions of this compound at a known concentration in the buffers and conditions you wish to test (e.g., PBS at pH 6.5, 7.4, and 8.5; stored at 4°C and room temperature). b. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

  • Quantification of Free Thiols: a. For each time point aliquot, prepare a sample for measurement by diluting it in the Reaction Buffer to a concentration that falls within the range of your cysteine standard curve. b. Add 50 µL of Ellman's Reagent Solution to your diluted sample, mix, and incubate for 15 minutes. c. Measure the absorbance at 412 nm. d. Use the standard curve to determine the concentration of free thiols in your sample.

  • Data Analysis: a. Plot the percentage of remaining free thiol concentration against time for each condition to determine the stability profile.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Cysteine Standards H Generate Standard Curve from Cysteine Standards A->H B Prepare this compound Test Solutions (various conditions) D Take Aliquots at Time Points (t=0, t=1, ...) B->D C Prepare Ellman's Reagent E Mix Aliquot with Ellman's Reagent C->E D->E F Incubate 15 min E->F G Measure Absorbance at 412 nm F->G I Calculate Thiol Concentration for each Time Point G->I H->I J Plot % Remaining Thiol vs. Time I->J

Caption: Workflow for stability assessment using Ellman's Assay.

Protocol 3: General Procedure for Conjugation to a Maleimide-Containing Molecule

This protocol describes a typical workflow for conjugating this compound to a protein or other molecule containing a maleimide group.

Materials:

  • This compound

  • Maleimide-functionalized molecule (e.g., protein, peptide)

  • Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, 100 mM phosphate, 150 mM NaCl, 10 mM EDTA).

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Preparation of Reagents: a. Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL). b. Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the maleimide-containing solution. The final concentration of the organic solvent should ideally be below 10%. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if any components are light-sensitive.

  • Quenching: a. Add a small excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: a. Purify the conjugate to remove excess this compound and other small molecules using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: a. Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and purity.

Bioconjugation_Workflow A Dissolve Maleimide-Molecule in Degassed Buffer (pH 6.5-7.5) C Add Molar Excess of this compound to Maleimide-Molecule A->C B Prepare this compound Stock in DMSO/DMF B->C D Incubate (2-4h RT or O/N 4°C) C->D E Quench with Excess Thiol (e.g., L-cysteine) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Characterize Final Conjugate (e.g., MS, SDS-PAGE) F->G

Caption: Workflow for this compound bioconjugation.

This compound is a valuable linker whose utility is dependent on a clear understanding of its solubility and stability. While it exhibits favorable solubility in aqueous buffers and common organic solvents due to its PEG spacer, its primary liability is the oxidative instability of the thiol group. By implementing proper storage and handling procedures—such as storing at low temperatures under an inert atmosphere and using degassed solvents—researchers can significantly mitigate degradation. The provided protocols offer a framework for characterizing the solubility and stability of this compound in specific applications, ensuring robust and reproducible results in drug development and other scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action for Thiol-PEG3-acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and applications of Thiol-PEG3-acid linkers, a class of heterobifunctional crosslinkers critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound Linkers

This compound is a versatile linker molecule featuring three key components: a thiol group (-SH), a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group (-COOH). This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate[1].

The thiol group provides a reactive handle for conjugation to various substrates, most notably maleimides, through a Michael addition reaction. It can also react with other thiols to form disulfide bonds or be used for attachment to metal surfaces like gold[2]. The carboxylic acid can be activated to form a stable amide bond with primary amines, a common functional group in proteins and other biomolecules.

Core Mechanism of Action: Bioconjugation Chemistry

The utility of this compound linkers lies in their ability to covalently connect two distinct molecular entities. This is achieved through two primary reaction chemistries targeting each of its functional ends.

Thiol-Maleimide Conjugation

The thiol group of the linker readily reacts with a maleimide-functionalized molecule to form a stable thioether bond. This reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5)[3][4]. At a pH below 6.5, the reaction is slower, while at a pH above 7.5, the maleimide group can become susceptible to hydrolysis and reaction with amines[3].

The general workflow for this conjugation is as follows:

Thiol_Maleimide_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Thiol_Linker This compound Reaction Mix in buffer (pH 6.5-7.5) Thiol_Linker->Reaction Maleimide_Molecule Maleimide-activated Molecule (e.g., Protein, Drug) Maleimide_Molecule->Reaction Purification Purify conjugate (e.g., Chromatography) Reaction->Purification Formation of Thioether Bond

Experimental workflow for thiol-maleimide conjugation.
Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)

The carboxylic acid terminus of the linker can be coupled to a primary amine-containing molecule using carbodiimide chemistry, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This two-step process first activates the carboxylic acid with EDC to form an unstable O-acylisourea intermediate. NHS is then added to create a more stable, amine-reactive NHS ester. This activated linker can then efficiently react with a primary amine to form a stable amide bond.

The general workflow for this conjugation is as follows:

EDC_NHS_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Thiol_Linker This compound Activation Add EDC and NHS (pH 4.5-6.0) Thiol_Linker->Activation Activated_Linker NHS-activated Linker Activation->Activated_Linker Conjugation Mix and react (pH 7.2-7.5) Activated_Linker->Conjugation Amine_Molecule Amine-containing Molecule (e.g., Antibody, Payload) Amine_Molecule->Conjugation Purification Purify conjugate Conjugation->Purification Formation of Amide Bond

Experimental workflow for EDC/NHS-mediated amine conjugation.

Applications in Advanced Therapeutics

Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The antibody directs the conjugate to a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized through endocytosis and trafficked to the lysosome. Inside the lysosome, the acidic environment and enzymatic activity can lead to the degradation of the antibody and cleavage of the linker (if designed to be cleavable), releasing the payload to kill the cancer cell.

ADC_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Signaling pathway of ADC internalization and payload release.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker serves as the bridge connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2 Enzymes Proteasome 26S Proteasome Ubiquitination->Proteasome Polyubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of action for PROTAC-mediated protein degradation.

Quantitative Data

The reaction kinetics of thiol-maleimide conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. While specific kinetic data for the this compound linker is not extensively published in a comparative format, the general principles of the thiol-maleimide reaction provide valuable insights.

ParameterConditionObservationReference
pH pH 6.5-7.5Optimal range for rapid and specific reaction.
Acidic pH (<6.5)Reaction rate decreases.
Basic pH (>7.5)Increased rate of maleimide hydrolysis and reaction with amines.
Molar Ratio (Maleimide:Thiol) 2:1High conjugation efficiency (~84%) for a small peptide.
5:1Optimal for a larger protein (nanobody), achieving ~58% efficiency.
Reaction Time 30 minutesSufficient to reach plateau for small peptide conjugation.
2 hoursRequired to reach maximum conjugation for a larger protein.

Experimental Protocols

Protocol for Conjugating this compound to a Maleimide-Activated Protein

Materials:

  • This compound

  • Maleimide-activated protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, with 5-10 mM EDTA

  • Quenching solution (optional): 1 M cysteine or 2-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF. Immediately before use, dilute the stock solution in the Reaction Buffer.

  • Conjugation: Add a 5- to 20-fold molar excess of the diluted this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography.

Protocol for Activating this compound with EDC/NHS and Conjugating to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, payload)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution: 1 M hydroxylamine or Tris buffer

  • Purification system (e.g., dialysis or desalting column)

Procedure:

  • Linker Activation:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Amine Molecule Preparation: Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Conjugation:

    • Immediately add the activated this compound solution to the amine-containing molecule solution. A 1 to 1.5-fold molar ratio of activated linker to the amine molecule is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.

Conclusion

This compound linkers are indispensable tools in modern bioconjugation and drug development. Their heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the precise and efficient construction of complex biomolecules like ADCs and PROTACs. A thorough understanding of the underlying reaction mechanisms, kinetics, and experimental parameters is crucial for the successful design and synthesis of these advanced therapeutics. This guide provides a foundational understanding to aid researchers in the effective application of this compound linkers in their work.

References

Thiol-PEG3-Acid: A Versatile Linker for Advancing Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-acid is a heterobifunctional linker that has gained significant traction in the field of biotechnology due to its unique properties and versatility. This linker possesses a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the design and synthesis of complex biomolecular constructs.

The thiol group offers a reactive handle for covalent attachment to maleimide-functionalized molecules, sulfhydryl-reactive surfaces, or noble metal surfaces like gold. The carboxylic acid group can be activated to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules. The intervening PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces non-specific binding, and provides spatial separation between the conjugated entities.

This technical guide provides a comprehensive overview of the key applications of this compound in biotechnology, complete with quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its effective implementation in research and development.

Core Applications of this compound

The unique properties of this compound have led to its widespread use in several key areas of biotechnology, including:

  • Bioconjugation and PEGylation: Creating well-defined protein-drug conjugates, antibody-drug conjugates (ADCs), and PEGylated proteins with enhanced therapeutic properties.

  • Drug Delivery and PROTACs: Serving as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, biocompatibility, and targeting capabilities.

  • Biosensor Development: Forming self-assembled monolayers (SAMs) on gold surfaces for the immobilization of biorecognition elements in biosensing applications.

Bioconjugation and PEGylation

This compound is extensively used to create well-defined bioconjugates. The orthogonal reactivity of its terminal groups allows for a controlled, two-step conjugation process. First, the carboxylic acid is activated and reacted with an amine-containing biomolecule (e.g., a protein or peptide). In the second step, the thiol group is reacted with a maleimide-functionalized molecule or a sulfhydryl-reactive surface.

Quantitative Data for Thiol-Maleimide Conjugation
ParameterValueConditionsReference
Reaction pH 6.5 - 7.5Optimal for selective thiol-maleimide reaction; minimizes reaction with amines.
Reaction Time 30 min - 2 hoursDependent on reactant concentrations and temperature.
Temperature 4°C - Room TemperatureLower temperatures can be used to control the reaction rate.
Molar Ratio (Maleimide:Thiol) 2:1 to 5:1A slight excess of maleimide is often used to ensure complete reaction of the thiol.
Conjugation Efficiency 58% - 84%Varies with the specific biomolecules and reaction conditions.
Experimental Protocol: Two-Step Protein Conjugation

This protocol describes the conjugation of a protein to a maleimide-functionalized molecule using this compound.

Step 1: Reaction of this compound with the Protein

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the this compound solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation:

    • Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.

    • Confirm the modification of the protein with the thiol-PEG linker using mass spectrometry.

Step 2: Reaction of the Thiolated Protein with a Maleimide-Functionalized Molecule

  • Preparation of the Thiolated Protein: Dissolve the purified thiol-PEG-protein in a reaction buffer (e.g., PBS, pH 7.0).

  • Conjugation:

    • Add the maleimide-functionalized molecule to the thiolated protein solution at a 2- to 5-fold molar excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification and Analysis:

    • Purify the final conjugate using SEC or affinity chromatography.

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Workflow for Two-Step Protein Conjugation

Two_Step_Protein_Conjugation cluster_step1 Step 1: Thiolation of Protein cluster_step2 Step 2: Conjugation to Maleimide Protein Protein (with primary amines) Thiolated_Protein Thiolated Protein Protein->Thiolated_Protein 2. React Thiol_PEG_Acid This compound EDC_NHS EDC / NHS Activation Thiol_PEG_Acid->EDC_NHS 1. Activate Activated_Linker Activated NHS Ester EDC_NHS->Activated_Linker Activated_Linker->Thiolated_Protein Purification1 Purification (SEC/Dialysis) Thiolated_Protein->Purification1 3. Purify Maleimide_Molecule Maleimide-functionalized Molecule Final_Conjugate Final Bioconjugate Purification1->Final_Conjugate 4. React Maleimide_Molecule->Final_Conjugate Purification2 Purification (SEC/Affinity) Final_Conjugate->Purification2 5. Purify Analysis Analysis (SDS-PAGE, MS) Purification2->Analysis 6. Analyze

Workflow for the two-step conjugation of a protein using this compound.

Drug Delivery and PROTACs

This compound is a valuable linker for the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the two binding ligands.

Experimental Protocol: PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound.

  • Synthesis of Ligand-Linker Intermediates:

    • Step 2a: React the carboxylic acid of this compound with the amine group of the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an anhydrous solvent (e.g., DMF).

    • Step 2b: Protect the thiol group of this compound (e.g., with a trityl group) before reacting the carboxylic acid with the target protein ligand.

  • Conjugation of the Two Ligands:

    • React the thiol group of the E3 ligase ligand-linker intermediate with a maleimide-functionalized target protein ligand.

    • Alternatively, deprotect the thiol group on the target protein ligand-linker intermediate and react it with a maleimide-functionalized E3 ligase ligand.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the PROTAC by mass spectrometry and NMR to confirm its identity and purity.

    • Evaluate the biological activity of the PROTAC in cell-based assays to measure target protein degradation.

Logical Relationship in PROTAC Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Nanoparticle Functionalization

This compound is widely used for the surface functionalization of gold nanoparticles (AuNPs). The thiol group forms a strong covalent bond with the gold surface, creating a stable self-assembled monolayer. The terminal carboxylic acid groups can then be used to conjugate biomolecules, such as antibodies or peptides, for targeted drug delivery or diagnostic applications. The PEG spacer provides a hydrophilic shell that prevents nanoparticle aggregation and reduces non-specific protein adsorption.

Quantitative Data for AuNP Functionalization
ParameterValueDescriptionReference
Thiol-PEG-acid Concentration 1-10 µMConcentration in the solution used for SAM formation.
Incubation Time 12-24 hoursTime required for the formation of a stable SAM on the AuNP surface.
Surface Density of PEG 2-5 chains/nm²The density of PEG chains on the AuNP surface, which influences biocompatibility.
Zeta Potential -20 to -40 mVThe negative charge on the AuNP surface after functionalization with this compound.-
Hydrodynamic Diameter Increase 5-15 nmThe increase in the size of the AuNPs after PEGylation, as measured by DLS.
Experimental Protocol: Gold Nanoparticle Functionalization
  • Synthesis of Gold Nanoparticles: Synthesize AuNPs (e.g., by citrate reduction of HAuCl₄) and characterize their size and concentration using UV-Vis spectroscopy and transmission electron microscopy (TEM).

  • Formation of the Self-Assembled Monolayer:

    • Add an aqueous solution of this compound to the AuNP suspension to a final concentration of 1-10 µM.

    • Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for the formation of the SAM.

  • Purification:

    • Remove excess this compound by centrifugation and resuspension of the AuNPs in a fresh buffer (e.g., water or PBS). Repeat this step 2-3 times.

  • Activation of Carboxylic Acid Groups:

    • Resuspend the purified AuNPs in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add EDC and NHS to the AuNP suspension to activate the terminal carboxylic acid groups.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of Biomolecules:

    • Add the amine-containing biomolecule (e.g., antibody, peptide) to the activated AuNP suspension.

    • Incubate for 2-4 hours at room temperature.

  • Quenching and Final Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the final bioconjugated AuNPs by centrifugation and resuspension.

  • Characterization:

    • Characterize the functionalized AuNPs using DLS, zeta potential measurements, and TEM to confirm their size, stability, and surface modification.

    • Quantify the amount of conjugated biomolecule using a suitable assay (e.g., BCA protein assay).

Workflow for Gold Nanoparticle Functionalization

AuNP_Functionalization AuNP Gold Nanoparticles (AuNPs) SAM_Formation Self-Assembled Monolayer (SAM) Formation AuNP->SAM_Formation Thiol_PEG_Acid This compound Thiol_PEG_Acid->SAM_Formation Purification1 Purification (Centrifugation) SAM_Formation->Purification1 EDC_NHS EDC / NHS Activation Purification1->EDC_NHS Activated_AuNP Activated AuNPs EDC_NHS->Activated_AuNP Conjugation Bioconjugation Activated_AuNP->Conjugation Biomolecule Biomolecule (e.g., Antibody) Biomolecule->Conjugation Final_AuNP Functionalized AuNPs Conjugation->Final_AuNP Characterization Characterization (DLS, TEM, Zeta) Final_AuNP->Characterization

Workflow for the functionalization of gold nanoparticles with this compound.

Biosensor Development

This compound is a key component in the fabrication of biosensors based on surface plasmon resonance (SPR) or electrochemical detection. It is used to create mixed self-assembled monolayers (SAMs) on gold surfaces. A mixed SAM typically consists of a long-chain thiol with a terminal functional group (like the carboxylic acid of this compound) for immobilizing a biorecognition element, and a shorter-chain thiol (e.g., mercaptoethanol) that acts as a spacer to reduce non-specific binding.

Experimental Protocol: Preparation of a Mixed SAM for Biosensors
  • Preparation of the Gold Surface: Clean a gold-coated sensor chip by rinsing with ethanol and water, followed by drying under a stream of nitrogen.

  • Preparation of the Thiol Solution: Prepare a solution of this compound and a shorter-chain thiol (e.g., 11-mercaptoundecanol) in ethanol at a specific molar ratio (e.g., 1:10).

  • Formation of the Mixed SAM:

    • Immerse the gold chip in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of the mixed SAM.

  • Rinsing and Drying:

    • Remove the chip from the solution and rinse thoroughly with ethanol and water to remove any non-specifically bound thiols.

    • Dry the chip under a stream of nitrogen.

  • Activation and Immobilization:

    • Activate the carboxylic acid groups of the SAM using EDC/NHS chemistry as described in the previous protocols.

    • Immobilize the biorecognition element (e.g., antibody, aptamer) by flowing its solution over the activated surface.

  • Blocking and Analysis:

    • Block any remaining active sites on the surface with a suitable blocking agent (e.g., ethanolamine).

    • The sensor is now ready for analyte detection.

Logical Relationship in a SAM-based Biosensor

SAM_Biosensor Gold_Surface Gold Surface Mixed_SAM Mixed SAM (this compound + Spacer Thiol) Gold_Surface->Mixed_SAM Forms on Bioreceptor Biorecognition Element (e.g., Antibody) Mixed_SAM->Bioreceptor Immobilizes Binding_Event Binding Event Bioreceptor->Binding_Event Binds to Analyte Target Analyte Analyte->Binding_Event Signal Detectable Signal (SPR, Electrochemical) Binding_Event->Signal Generates

Schematic of a biosensor based on a mixed self-assembled monolayer.

Conclusion

This compound is a powerful and versatile tool in the field of biotechnology, enabling the precise construction of complex biomolecular architectures. Its unique heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal linker for a wide range of applications, from the development of novel therapeutics to the fabrication of sensitive diagnostic devices. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their work and to drive further innovation in biotechnology.

Thiol-PEG3-acid for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG3-acid in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The choice of linker is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a popular and versatile linker used in PROTAC design. It is a hydrophilic polyethylene glycol (PEG)-based linker containing a thiol group at one end and a carboxylic acid at the other. This structure offers several advantages in PROTAC development:

  • Enhanced Solubility: The PEG component of the linker significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility and conformational dynamics of the PEG chain can shield polar functionalities of the PROTAC, facilitating passive diffusion across cell membranes.[2][3]

  • Versatile Conjugation Chemistry: The terminal functional groups—a thiol and a carboxylic acid—provide orthogonal handles for conjugation to the POI and E3 ligase ligands, allowing for flexible and efficient synthesis.[4][5] The thiol group can react with various electrophiles, such as maleimides and alkyl halides, while the carboxylic acid can be readily coupled with amines to form stable amide bonds.

  • Optimal Length and Flexibility: The three-unit PEG chain provides sufficient length and flexibility to allow for the proper orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.

This technical guide provides a comprehensive overview of the use of this compound in PROTAC development, including its synthesis, incorporation into PROTACs, and the characterization of the resulting protein degraders.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Proteasome 26S Proteasome Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex Transfer Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Figure 1. General mechanism of action for a PROTAC.

Quantitative Data for a Representative this compound PROTAC

ParameterDescriptionRepresentative Value
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.~1 nM
Dmax The maximum percentage of target protein degradation achieved.>90%
Binding Affinity (Kd) to BRD4 The dissociation constant for the binding of the PROTAC to BRD4.10-100 nM
Binding Affinity (Kd) to E3 Ligase The dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon or VHL).1-10 µM
Cell Permeability (PAMPA) A measure of the passive diffusion of the PROTAC across an artificial membrane.Moderate to High
In-cell Target Engagement Confirmation that the PROTAC binds to its intended target within a cellular context.Confirmed via cellular thermal shift assay (CETSA) or NanoBRET
Half-life (t1/2) in Microsomes A measure of the metabolic stability of the PROTAC.>30 minutes

Experimental Protocols

Synthesis of a Hypothetical BRD4-Targeting PROTAC using this compound

This protocol describes a representative synthesis of a BRD4-targeting PROTAC using this compound, a JQ1 derivative as the BRD4 ligand, and a pomalidomide derivative as the Cereblon (E3 ligase) ligand.

PROTAC_Synthesis_Workflow cluster_0 Reactants cluster_1 Step 1: Thiol-Maleimide Conjugation cluster_2 Step 2: Amide Coupling cluster_3 Purification & Characterization JQ1_derivative JQ1-Maleimide Step1_reaction Thiol-Maleimide Reaction (Michael Addition) JQ1_derivative->Step1_reaction Thiol_PEG3_acid This compound Thiol_PEG3_acid->Step1_reaction Pomalidomide_derivative Pomalidomide-Amine Step2_reaction Amide Bond Formation (EDC/HOBt or HATU) Pomalidomide_derivative->Step2_reaction Intermediate JQ1-PEG3-acid Intermediate Step1_reaction->Intermediate Intermediate->Step2_reaction Final_PROTAC Final BRD4 PROTAC Step2_reaction->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS & NMR Purification->Characterization

Figure 2. Workflow for the synthesis of a hypothetical BRD4 PROTAC.

Materials:

  • JQ1-maleimide

  • This compound

  • Pomalidomide-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Step 1: Synthesis of JQ1-PEG3-acid Intermediate a. Dissolve JQ1-maleimide (1.0 eq) and this compound (1.1 eq) in DMF. b. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 2 hours. c. Monitor the reaction by LC-MS until the starting materials are consumed. d. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude JQ1-PEG3-acid intermediate.

  • Step 2: Synthesis of the Final BRD4 PROTAC a. Dissolve the crude JQ1-PEG3-acid intermediate (1.0 eq) and pomalidomide-amine (1.2 eq) in DMF. b. Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction by LC-MS. e. Upon completion, purify the crude product by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. f. Lyophilize the pure fractions to obtain the final BRD4 PROTAC as a white solid.

  • Step 3: Characterization a. Confirm the identity and purity of the final PROTAC by LC-MS. b. Elucidate the structure of the final PROTAC by 1H and 13C NMR spectroscopy.

Western Blotting for BRD4 Degradation

This protocol describes the assessment of BRD4 protein degradation in a cancer cell line (e.g., HeLa or HEK293T) treated with the synthesized PROTAC.

Materials:

  • HeLa or HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized BRD4 PROTAC

  • Dimethyl sulfoxide (DMSO)

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Culture HeLa or HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Treat the cells with varying concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for 24 hours.

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Western Blotting: a. Denature equal amounts of protein by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against BRD4 and a loading control (GAPDH or β-actin) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system. g. Quantify the band intensities to determine the extent of BRD4 degradation.

Downstream Signaling Effects of PROTAC-mediated Degradation

The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways. For instance, the degradation of BRD4, a transcriptional coactivator, is expected to downregulate the expression of its target genes, many of which are oncogenes like c-MYC.

Downstream_Signaling PROTAC BRD4 PROTAC (this compound linker) BRD4 BRD4 Protein PROTAC->BRD4 Targets Degradation Proteasomal Degradation BRD4->Degradation Induces cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription Degradation->cMYC_Gene Inhibits Transcription cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation Drives

Figure 3. Downstream signaling effects of BRD4 degradation.

The use of a this compound linker can influence these downstream effects by modulating the pharmacokinetics and pharmacodynamics of the PROTAC. The improved solubility and cell permeability afforded by the PEG linker can lead to more efficient and sustained degradation of the target protein, resulting in a more profound and durable impact on downstream signaling pathways.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its favorable physicochemical properties, including enhanced solubility and cell permeability, combined with its straightforward conjugation chemistry, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to rationally design and synthesize PROTACs with optimized linkers like this compound is crucial for advancing this promising therapeutic modality from the laboratory to the clinic. This guide has provided a comprehensive overview of the key technical aspects of using this compound in PROTAC development, from the underlying mechanism of action to detailed experimental protocols and the resulting impact on cellular signaling.

References

An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and PEG Linkers

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a single hybrid structure. This powerful technique is fundamental in drug development, diagnostics, and biomedical research, enabling the creation of novel constructs with combined functionalities. A prime example is the development of Antibody-Drug Conjugates (ADCs), which merge the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[][2]

At the heart of this process is the linker, a molecular bridge that connects the different components. Among the most versatile and widely used linkers are those based on Polyethylene Glycol (PEG).[3] PEG is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units.[4][5] Its incorporation into bioconjugates imparts several highly desirable properties:

  • Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs or proteins, preventing aggregation.

  • Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain creates a hydration shell that can mask epitopes on the conjugated molecule, reducing the likelihood of an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume, PEGylation can prolong the circulation half-life of a bioconjugate by reducing renal clearance.

This guide provides a comprehensive technical overview of bifunctional PEG linkers, focusing on their chemical properties, common types, and applications, with detailed protocols and data to aid researchers in their bioconjugation endeavors.

Core Concepts of Bifunctional PEG Linkers

Bifunctional PEG linkers are characterized by a central PEG spacer chain with reactive functional groups at both ends. This design allows them to covalently connect two different molecules.

Structure and Functionality

The general structure can be represented as X–(CH₂CH₂O)n–Y , where:

  • X and Y are the reactive functional groups.

  • (CH₂CH₂O)n is the polyethylene glycol chain, with 'n' indicating the number of repeating units, which determines the linker's length and molecular weight.

The choice of functional groups (X and Y) is critical as it dictates the specificity of the conjugation reaction. These groups are chosen to react with specific functional groups on the target biomolecules, such as amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues).

Homobifunctional vs. Heterobifunctional Linkers

Bifunctional PEG linkers are categorized based on their terminal functional groups:

  • Homobifunctional Linkers: Possess identical functional groups at each end (X = Y). These are used for one-step crosslinking of identical molecules or for linking molecules with the same type of functional group. However, this can lead to undesirable polymerization or homodimer formation.

  • Heterobifunctional Linkers: Feature two different reactive groups (X ≠ Y). This is highly advantageous as it allows for controlled, sequential (two-step) conjugation. One molecule can be reacted with the first functional group, purified, and then reacted with the second molecule via the other functional group. This stepwise approach minimizes side products and leads to more defined and homogeneous conjugates, which is crucial for therapeutic applications.

Monodisperse vs. Polydisperse PEG Linkers

The nature of the PEG chain itself is another critical factor:

  • Monodisperse (or Discrete) PEGs: Consist of a single, precisely defined number of ethylene glycol units, resulting in an exact molecular weight. This uniformity is essential for developing therapeutic bioconjugates, as it yields a homogeneous final product with consistent and predictable properties.

  • Polydisperse PEGs: Are a mixture of polymers with a range of molecular weights, described by an average molecular weight. While suitable for some applications, their heterogeneity can lead to variability in the final bioconjugate, which is often undesirable in pharmaceutical development.

Data Presentation: Common Heterobifunctional PEG Linkers

The selection of a PEG linker depends on the target functional groups on the biomolecules to be conjugated. The following tables summarize common heterobifunctional PEG linkers, categorized by their reactive ends.

Table 1: Amine-Reactive and Thiol-Reactive Linkers (NHS-PEG-Maleimide)

Linker NameFunctional Group A (Amine-Reactive)Functional Group B (Thiol-Reactive)PEG Units (n)Spacer Arm Length (Å)Molecular Weight ( g/mol )
Mal-PEG4-NHSN-Hydroxysuccinimide (NHS) EsterMaleimide424.5425.38
Mal-PEG8-NHSN-Hydroxysuccinimide (NHS) EsterMaleimide838.9601.60
Mal-PEG12-NHSN-Hydroxysuccinimide (NHS) EsterMaleimide1253.3777.81
Mal-PEG24-NHSN-Hydroxysuccinimide (NHS) EsterMaleimide2496.51306.46

Data represents typical values and may vary slightly by manufacturer.

Table 2: Click Chemistry Linkers (Azide/Alkyne - PEG - NHS/Maleimide)

Linker NameFunctional Group AFunctional Group BPEG Units (n)Spacer Arm Length (Å)Molecular Weight ( g/mol )
N3-PEG4-NHSAzideNHS Ester423.3384.36
N3-PEG12-NHSAzideNHS Ester1252.1736.79
Alkyne-PEG4-MalAlkyneMaleimide424.2352.36
DBCO-PEG4-NHSDibenzocyclooctyne (DBCO)NHS Ester433.7645.68

Click chemistry linkers, particularly those for copper-free reactions like DBCO, offer high specificity and biocompatibility.

Visualization of Key Concepts and Workflows

Logical Relationship: Structure of a Heterobifunctional PEG Linker

This diagram illustrates the fundamental components of a heterobifunctional PEG linker, highlighting its modular nature which is key to its versatility in bioconjugation.

G cluster_0 Heterobifunctional PEG Linker cluster_1 Molecule A cluster_2 Molecule B struct Functional Group X PEG Spacer (CH₂CH₂O)n Functional Group Y molB Target Site struct:f2->molB Reacts with Y molA Target Site molA->struct:f0 Reacts with X

Structure of a Heterobifunctional PEG Linker
Experimental Workflow: Two-Step Heterobifunctional Conjugation

The following workflow details the sequential process of conjugating an antibody to a small molecule drug using a Mal-PEG-NHS linker, a common strategy in ADC development.

G start Start step1 Step 1: Antibody Activation React Antibody-NH₂ with excess Mal-PEG-NHS linker. start->step1 purify1 Purification 1 Remove excess linker via Size Exclusion Chromatography (SEC) or desalting column. step1->purify1 Forms Mal-PEG-Ab step2 Step 2: Drug Conjugation React Maleimide-activated Antibody with Thiol (-SH) containing drug. purify1->step2 purify2 Purification 2 Remove excess drug and reaction byproducts using SEC or TFF. step2->purify2 Forms ADC characterize Characterization Analyze Drug-to-Antibody Ratio (DAR) and purity via HIC, SEC, MS. purify2->characterize end_node End: Purified ADC characterize->end_node

Workflow for ADC Synthesis via Two-Step Conjugation
Signaling Pathway: ADC Mechanism of Action

This diagram illustrates the mechanism by which an ADC, constructed with a PEG linker, targets a cancer cell, internalizes, and releases its cytotoxic payload.

ADC_Mechanism cluster_cell Cancer Cell receptor Antigen Receptor endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Cytotoxic Payload Released lysosome->payload_release 4. Linker Cleavage & Payload Release apoptosis Cell Death (Apoptosis) payload_release->apoptosis 5. Cytotoxicity adc Antibody-Drug Conjugate (ADC) [Ab-PEG-Drug] adc->receptor 1. Binding

Mechanism of Action for an Antibody-Drug Conjugate

Experimental Protocols

A successful bioconjugation outcome relies on a well-defined and carefully executed protocol. Below is a detailed methodology for a common two-step conjugation using a Maleimide-PEG-NHS ester linker.

Protocol: Conjugation of a Thiol-Containing Payload to an Antibody

This protocol is adapted from standard procedures for creating ADCs by targeting primary amines (lysine residues) on an antibody and thiol groups on a cytotoxic drug.

Materials:

  • Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Mal-(PEG)n-NHS Ester linker.

  • Thiol-containing payload (drug).

  • Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Buffers: Conjugation Buffer (e.g., PBS, pH 7.2-7.5), Storage Buffer (e.g., PBS, pH 7.4).

  • Purification: Desalting columns (e.g., Zeba™ Spin) or a Size-Exclusion Chromatography (SEC) system.

Procedure:

Step 1: Antibody Activation with Mal-(PEG)n-NHS Ester

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines like Tris or glycine.

  • Linker Preparation: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or SEC, exchanging the buffer into the Conjugation Buffer. This step is crucial to prevent the NHS ester from reacting with any primary amines on the payload. The product is the maleimide-activated antibody (mAb-PEG-Mal).

Step 2: Conjugation of Thiol-Payload to Activated Antibody

  • Payload Preparation: Dissolve the thiol-containing payload in DMSO.

  • Reaction: Add a 3- to 5-fold molar excess of the payload solution to the purified maleimide-activated antibody.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C. The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.

  • Final Purification: Purify the resulting ADC from unreacted payload and other impurities. This is typically achieved using SEC, tangential flow filtration (TFF), or affinity chromatography.

Step 3: Characterization of the Final Conjugate

  • Concentration Measurement: Determine the final antibody concentration using UV-Vis spectrophotometry at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules per antibody is a critical quality attribute. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Purity and Aggregation Analysis: Assess the purity of the ADC and the presence of aggregates using SEC.

Conclusion

Bifunctional PEG linkers are indispensable tools in modern bioconjugation, enabling the creation of sophisticated therapeutics and diagnostics. Their unique ability to improve solubility, stability, and pharmacokinetic profiles makes them a cornerstone of drug development, particularly in the field of ADCs. The choice between heterobifunctional and homobifunctional, as well as monodisperse and polydisperse linkers, allows for precise control over the final conjugate's properties. By understanding the underlying chemistry and following detailed experimental protocols, researchers can effectively leverage these versatile molecules to advance the frontiers of medicine and biotechnology.

References

Technical Guide: Thiol-PEG3-acid Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive safety information, handling protocols, and application methodologies for Thiol-PEG3-acid. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterobifunctional linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the sequential or orthogonal conjugation of different molecules. The PEG spacer enhances solubility in aqueous media, which is beneficial for biological applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H18O5S[1][3]
Molecular Weight 238.30 g/mol
Appearance Liquid
Boiling Point 377.5 ± 37.0 °C at 760 mmHg
Purity ≥95%
CAS Number 1347750-82-6
Synonyms 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid, SH-PEG3-COOH

Safety and Hazard Information

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with appropriate safety precautions.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source:

Quantitative Toxicity Data: Specific quantitative toxicity data, such as LD50 values, are not available for this compound. The hazard classification is based on available data for similar compounds.

Handling and Storage

Proper handling and storage are essential to ensure the stability of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A detailed summary of recommended PPE is provided in the table below.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear impervious clothing and protective gloves (e.g., nitrile rubber).
Respiratory Protection Use a suitable respirator when handling large quantities or in poorly ventilated areas.
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly sealed container in a cool, well-ventilated area.

  • Recommended storage temperature is -20°C.

  • Keep away from direct sunlight and sources of ignition.

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.

Emergency and First Aid Procedures

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols and Applications

This compound is a versatile linker used in bioconjugation, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the formation of self-assembled monolayers (SAMs).

Bioconjugation

The thiol and carboxylic acid groups on this compound allow for the conjugation of two different molecules. The thiol group can react with maleimides, haloacetamides, and disulfides, while the carboxylic acid can be activated to react with primary amines.

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

    • The reaction is typically carried out at room temperature for several hours.

  • Reaction with an Amine-Containing Molecule:

    • Add the amine-containing molecule to the activated this compound solution.

    • The reaction is usually performed in a buffer with a pH of 7-9.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

  • Reaction of the Thiol Group:

    • The purified conjugate with a free thiol group can then be reacted with a maleimide-functionalized molecule.

    • This reaction is typically carried out in a buffer at a pH of 6.5-7.5.

    • The reaction is generally rapid, proceeding to completion within a few hours at room temperature.

  • Final Purification:

    • Purify the final bioconjugate using appropriate chromatography techniques.

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Thiol-Maleimide Coupling A This compound C Activated Thiol-PEG3-NHS Ester A->C Activation B EDC/NHS D Amine-containing Molecule 1 E Thiol-PEG3-Molecule 1 Conjugate C->E Amide Bond Formation F Maleimide-containing Molecule 2 G Final Bioconjugate E->G Thioether Bond Formation

Caption: General workflow for a two-step bioconjugation using this compound.

PROTAC Synthesis

This compound can be used as a linker in the synthesis of PROTACs, which are molecules that induce the degradation of target proteins. The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.

G cluster_synthesis PROTAC Synthesis using this compound A E3 Ligase Ligand (with amine) D Intermediate Conjugate (E3 Ligase-PEG3-Thiol) A->D Amide Coupling (via activated acid) B This compound B->D C Target Protein Ligand (with maleimide) E Final PROTAC C->E D->E Thiol-Maleimide Coupling

Caption: Logical relationship in PROTAC synthesis utilizing this compound.

Formation of Self-Assembled Monolayers (SAMs)

The thiol group of this compound has a strong affinity for gold surfaces, allowing for the formation of well-ordered self-assembled monolayers (SAMs). This is useful for creating functionalized surfaces for biosensors and other applications.

  • Substrate Preparation:

    • Use a clean gold-coated substrate (e.g., gold-coated glass or silicon).

    • Clean the substrate to remove organic contaminants. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care. Alternatively, UV/ozone cleaning can be used.

    • Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • Preparation of Thiol Solution:

    • Prepare a dilute solution of this compound in a suitable solvent, typically high-purity ethanol.

    • A typical concentration is 1-10 mM.

    • Since this compound has a carboxylic acid group, the pH of the solution may need to be adjusted to approximately 2 by adding a small amount of hydrochloric acid to ensure proper self-assembly.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution in a sealed container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized substrate under a stream of high-purity nitrogen gas.

  • Storage:

    • Store the SAM-coated substrate in a clean, dry environment, such as a desiccator or under an inert atmosphere.

G A Clean Gold Substrate C Immerse Substrate in Solution A->C B Prepare this compound Solution (1-10 mM in Ethanol) B->C D Incubate for 12-24 hours C->D E Rinse with Ethanol D->E F Dry with Nitrogen E->F G Functionalized Surface (SAM-coated) F->G

Caption: Experimental workflow for the formation of a self-assembled monolayer.

References

Storage conditions for Thiol-PEG3-acid reagents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Storage and Handling of Thiol-PEG3-acid Reagents

For researchers, scientists, and drug development professionals utilizing this compound (HS-(CH2CH2O)3-COOH), understanding the precise storage and handling requirements is paramount to ensure reagent stability, experimental reproducibility, and the success of conjugation and surface modification protocols. This guide provides a comprehensive overview of the optimal conditions for storing this compound, detailed handling procedures, and the chemical principles underlying these recommendations.

This compound is a heterobifunctional linker featuring a reactive thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a flexible, hydrophilic polyethylene glycol (PEG) spacer. The stability of this reagent is primarily dictated by the susceptibility of the thiol group to oxidation.

Thiol Oxidation: The sulfhydryl group of the thiol is readily oxidized, particularly in the presence of oxygen and metal ions, to form a disulfide bond (R-S-S-R). This dimerization renders the reagent inactive for its intended coupling reactions with maleimides, gold surfaces, or other thiol-reactive moieties. The rate of this oxidation is accelerated by factors such as elevated temperature, exposure to air (oxygen), and non-neutral pH.

Moisture Sensitivity: The reagent can also be sensitive to moisture. While the PEG linker imparts hydrophilicity, excessive moisture can facilitate degradation pathways and, if the reagent is handled at sub-zero temperatures, can lead to condensation and potential dilution or degradation upon warming.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of this compound, the following storage conditions are recommended by various suppliers.

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[1][2][3][4][5] Some suppliers suggest -5°C.Minimizes the rate of chemical degradation, including oxidation of the thiol group.
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).Prevents the oxidation of the thiol group by atmospheric oxygen, thus preserving its reactivity.
Light Exposure Protect from light. Store in the dark.While less critical than temperature and atmosphere, light can potentially contribute to degradation pathways.
Moisture Store in a desiccated environment.Prevents hydrolysis and other moisture-mediated degradation.
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric oxygen.
Form Solid (as supplied) or as a stock solution in anhydrous solvent.Solid form is generally more stable for long-term storage.
Shipping Typically shipped at ambient temperature.Short-term exposure to ambient temperatures is generally acceptable for the solid form.

Handling and Experimental Protocols

Proper handling is critical to prevent contamination and degradation of this compound. The following protocols outline the best practices for handling the solid reagent and preparing stock solutions.

Handling the Solid Reagent

Thiol-PEG reagents can be low-melting solids or viscous liquids, which can make them difficult to weigh and dispense accurately.

Protocol for Aliquoting Solid this compound:

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature. This is a critical step to prevent moisture from the air from condensing inside the cold container.

  • Inert Atmosphere: If possible, open and handle the reagent inside a glove box or an environment purged with an inert gas like argon or nitrogen.

  • Dispensing: Quickly weigh the desired amount of the reagent in a clean, dry container. Minimize the time the main container is open.

  • Resealing: After dispensing, flush the original container with argon or nitrogen before tightly resealing it.

  • Storage: Promptly return the main container to its recommended storage temperature of -20°C.

Preparation and Storage of Stock Solutions

For ease of use, it is highly recommended to prepare a stock solution of the reagent.

Protocol for Preparing a Stock Solution:

  • Solvent Selection: Use an anhydrous, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is of high purity and stored over molecular sieves to maintain its anhydrous nature.

  • Dissolution: Following the handling procedure for the solid reagent, dissolve the weighed this compound in the chosen anhydrous solvent to a desired concentration (e.g., 10-100 mM).

  • Storage of Stock Solution:

    • Store the stock solution at -20°C.

    • To prevent exposure to air, store the solution under an inert gas. A practical way to achieve this is to cap the vial with a septum and use a syringe for dispensing.

    • Before each use, allow the stock solution to equilibrate to room temperature before opening or piercing the septum.

Application Workflow and Considerations

This compound is a versatile linker used in various bioconjugation and surface modification applications. The diagram below illustrates a general workflow for its use.

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation / Surface Modification cluster_thiol Thiol Group Reaction cluster_acid Carboxylic Acid Reaction cluster_product Final Product reagent This compound (Stored at -20°C) equilibrate Equilibrate to Room Temperature reagent->equilibrate dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) equilibrate->dissolve stock Stock Solution (Store at -20°C under N2/Ar) dissolve->stock thiol_reaction Thiol Reaction (pH 6.5-7.5) stock->thiol_reaction activation Activation with EDC/NHS or HATU stock->activation maleimide Maleimide-containing Molecule gold Gold Surface conjugate Bioconjugate or Functionalized Surface thiol_reaction->conjugate amine Amine-containing Molecule amide_bond Amide Bond Formation activation->amide_bond amide_bond->conjugate

Caption: Workflow for this compound handling and application.

Experimental Considerations:

  • pH for Thiol Reactions: The reaction of the thiol group with maleimides is most efficient at a pH range of 6.5-7.5.

  • Activation of Carboxylic Acid: The carboxylic acid group requires activation, commonly with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with primary amines to form a stable amide bond.

  • Buffers: When reacting the carboxylic acid group, avoid buffers containing primary amines, such as Tris or glycine, as they will compete for reaction with the activated acid. Buffers like PBS (phosphate-buffered saline), borate, or carbonate/bicarbonate are suitable alternatives.

Potential Degradation Pathway

Understanding the primary degradation pathway is key to appreciating the storage recommendations. The most significant degradation route is the oxidation of the thiol group.

G Thiol 2x R-SH (Active this compound) Disulfide R-S-S-R (Inactive Disulfide Dimer) Thiol->Disulfide Oxidation Oxidizing_Agent [O] (e.g., O2, Metal Ions) Water H2O

Caption: Primary degradation pathway of thiol-containing reagents.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity and reactivity of their this compound reagents, leading to more reliable and successful experimental outcomes in bioconjugation and materials science.

References

Methodological & Application

Application Notes: Protein Conjugation with Thiol-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ethylene glycol) (PEG) linkers are widely used in bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] Heterobifunctional PEG linkers, which possess two different reactive groups, allow for the controlled and stepwise conjugation of molecules, minimizing undesirable side reactions.[1] This protocol details the use of a Thiol-PEG3-acid linker, a heterobifunctional reagent featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a three-unit PEG spacer.

The strategy outlined here involves a two-step process. First, the carboxylic acid end of the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4] This activation creates a more stable NHS ester intermediate that readily reacts with primary amines (e.g., lysine residues) on the surface of the target protein to form a stable amide bond. The terminal thiol group on the conjugated PEG linker remains free for subsequent modifications, such as linking to another protein, a small molecule drug, or a surface.

Key Applications:

  • Antibody-Drug Conjugate (ADC) Development: The free thiol can be used to attach a cytotoxic payload.

  • Protein Immobilization: The thiol group can be used to attach the protein-PEG conjugate to a solid support or surface.

  • Creation of Bispecific Agents: The thiol can be used to conjugate a second protein or targeting moiety.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

I. Materials and Equipment

  • Protein of Interest (POI): Purified and buffer-exchanged into an amine-free buffer (e.g., PBS or MES).

  • This compound linker

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility.

  • Buffers:

    • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0.

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.

  • Analytical Equipment: SDS-PAGE, UV-Vis Spectrophotometer, Mass Spectrometry (for characterization).

  • General Lab Equipment: Pipettes, microcentrifuge tubes, rotator/mixer, reaction vials.

II. Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in amine-free Conjugation Buffer (e.g., PBS, pH 7.2-7.5).

  • PEG Linker Solution: Immediately before use, dissolve the this compound linker in the Activation Buffer (MES, pH 6.0) to a final concentration of 10-50 mM.

  • Activation Reagent Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO. Equilibrate reagents to room temperature before opening vials to prevent condensation.

Step 2: Activation of this compound Linker

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A common starting point is a molar ratio of 1:2:5 (Acid:EDC:NHS).

  • Incubate the activation reaction for 15-30 minutes at room temperature. This reaction converts the carboxyl group to a more stable, amine-reactive NHS ester.

Step 3: Conjugation to Protein

  • Add the activated PEG-linker solution to the protein solution. The molar ratio of PEG linker to protein should be optimized but can be started in the range of 5:1 to 20:1.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. The NHS ester reacts with primary amines on the protein to form stable amide bonds.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add a quenching buffer to consume any unreacted NHS esters. Add Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the PEGylated Protein

  • Remove excess PEG linker and reaction byproducts from the conjugated protein.

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted reagents.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for separation of native and PEGylated proteins, and sometimes even species with different degrees of PEGylation.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities.

Step 6: Characterization of the Conjugate

  • SDS-PAGE: Compare the PEGylated protein to the unmodified protein. A successful conjugation will result in a shift to a higher apparent molecular weight.

  • Mass Spectrometry (ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG linkers per protein).

  • HPLC Analysis: Techniques like SEC-HPLC or IEX-HPLC can be used to assess purity and separate different PEGylated species.

Data Presentation: Reaction Parameters

The following table summarizes typical starting parameters for the conjugation protocol. Optimization is highly recommended for each specific protein system.

ParameterRecommended RangePurpose
Protein Concentration 1 - 10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (Protein:PEG) 1:5 to 1:20Controls the degree of PEGylation.
Molar Ratio (PEG:EDC:NHS) 1:2:5To efficiently activate the carboxylic acid.
Activation Buffer pH 5.5 - 6.5 (MES Buffer)Optimal pH for EDC/NHS activation of carboxyl groups.
Conjugation Buffer pH 7.2 - 8.0 (PBS Buffer)Facilitates the reaction of NHS esters with primary amines.
Activation Time 15 - 30 minutesSufficient time to form the NHS-ester intermediate.
Conjugation Time 2 hours (RT) to Overnight (4°C)Allows for completion of the conjugation reaction.
Quenching Agent 10-50 mM Tris or HydroxylamineTo inactivate excess reactive NHS esters.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for conjugating the this compound linker to a protein's primary amine using EDC/NHS chemistry.

Reaction_Pathway cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Protein PEG_Acid Thiol-PEG-COOH Intermediate O-acylisourea (unstable intermediate) PEG_Acid->Intermediate + EDC EDC EDC NHS NHS PEG_NHS Thiol-PEG-NHS Ester (amine-reactive) Intermediate->PEG_NHS + NHS Conjugate Protein-NH-CO-PEG-Thiol PEG_NHS->Conjugate + Protein-NH₂ (pH 7.2-8.0) Protein Protein-NH₂ Experimental_Workflow Prep 1. Reagent Preparation (Protein, PEG, Buffers) Activation 2. PEG-Acid Activation (Add EDC/NHS, 15-30 min) Prep->Activation Conjugation 3. Conjugation Reaction (Add activated PEG to Protein) Activation->Conjugation Incubation 4. Incubation (2h @ RT or O/N @ 4°C) Conjugation->Incubation Quench 5. Quench Reaction (Add Tris or Hydroxylamine) Incubation->Quench Purify 6. Purification (SEC or IEX Chromatography) Quench->Purify Characterize 7. Characterization (SDS-PAGE, Mass Spec) Purify->Characterize

References

Application Notes and Protocols for Functionalizing Gold Nanoparticles with Thiol-PEG3-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug development due to their unique physicochemical properties, biocompatibility, and ease of surface modification. Functionalization of AuNPs with polyethylene glycol (PEG) derivatives, such as Thiol-PEG3-acid, is a critical step in enhancing their in vivo stability, circulation time, and for providing a reactive terminus for further bioconjugation. The thiol group facilitates a strong and stable bond with the gold surface, while the terminal carboxylic acid group allows for the covalent attachment of targeting ligands, drugs, or other biomolecules.

These application notes provide a detailed protocol for the synthesis of citrate-capped gold nanoparticles and their subsequent functionalization with this compound via a ligand exchange process. Characterization techniques to confirm successful functionalization are also detailed.

Experimental Protocols

Part 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the well-established Turkevich-Frens method for the synthesis of monodisperse, citrate-stabilized gold nanoparticles.[1][2][3][4][5]

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • Stirring hotplate

  • Magnetic stir bar

Procedure:

  • In a clean Erlenmeyer flask, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.

  • Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 10-15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The synthesized citrate-capped AuNPs should be stored at 4°C until further use.

Part 2: Functionalization of AuNPs with this compound

This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.

Materials:

  • Citrate-capped AuNP solution (from Part 1)

  • This compound (HS-(CH₂)₂-(OCH₂CH₂)₃-COOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in ultrapure water. The final concentration will depend on the desired surface coverage. A molar excess of the thiol ligand is typically used.

  • In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution.

  • Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the ligand exchange to occur.

  • After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage at 4°C.

Characterization of Functionalized AuNPs

Successful functionalization can be confirmed by a combination of characterization techniques that assess changes in the physicochemical properties of the nanoparticles.

Parameter Citrate-Capped AuNPs (Expected) This compound AuNPs (Expected) Technique Reference
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nm (slight red-shift)UV-Vis Spectroscopy
Hydrodynamic Diameter (Z-average) 15-25 nm25-40 nm (increase due to PEG layer)Dynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV-10 to -25 mV (decrease in negative charge)Zeta Potential Measurement
Morphology and Core Size Spherical, ~15-20 nmSpherical, ~15-20 nm (core size unchanged)Transmission Electron Microscopy (TEM)

Table 1: Expected Characterization Data for AuNPs before and after functionalization.

AuNP Core Size Recommended Centrifugal Force (RCF) Reference
10 nm~21,000 x g
20 nm~16,000 x g
30 nm~8,000 x g
50 nm~3,000 x g

Table 2: General Centrifugation Guidelines for Purification of AuNPs.

Visualizing the Workflow

functionalization_workflow cluster_synthesis Part 1: AuNP Synthesis cluster_functionalization Part 2: Functionalization cluster_purification Part 3: Purification cluster_characterization Part 4: Characterization s1 Mix HAuCl4 and Trisodium Citrate s2 Heat to Boiling with Stirring s1->s2 s3 Observe Color Change (Yellow to Red) s2->s3 s4 Cool to Room Temperature s3->s4 f1 Add this compound to Citrate-AuNPs s4->f1 Ligand Exchange f2 Incubate for 12-24 hours f1->f2 p1 Centrifuge to Pellet AuNPs f2->p1 Purification p2 Remove Supernatant p1->p2 p3 Resuspend in Ultrapure Water/PBS p2->p3 p4 Repeat Wash Steps (2-3x) p3->p4 p4->p1 c1 UV-Vis p4->c1 Analysis c2 DLS p4->c2 c3 Zeta Potential p4->c3 c4 TEM p4->c4

Workflow for the synthesis and functionalization of gold nanoparticles.

Signaling Pathways and Logical Relationships

While this protocol does not directly involve signaling pathways, the functionalized nanoparticles can be used to interact with biological systems. The terminal carboxylic acid group is a key functional handle for this purpose.

bioconjugation_pathway cluster_activation Carboxylic Acid Activation cluster_conjugation Bioconjugation cluster_application Downstream Applications a1 This compound AuNP a2 EDC/NHS Chemistry a1->a2 Activation b2 Bioconjugated AuNP a2->b2 Covalent Bond Formation b1 Amine-containing Biomolecule (e.g., Protein, Peptide, Drug) b1->b2 app1 Targeted Drug Delivery b2->app1 app2 Biosensing b2->app2 app3 Bioimaging b2->app3

References

Application Notes and Protocols for Thiol-PEG3-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy. Thiol-PEG3-acid is a heterobifunctional linker that offers a versatile platform for ADC development. It features a thiol group for conjugation to the antibody and a carboxylic acid for attachment to the drug payload. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.

These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols, data presentation, and visualizations of key processes.

Data Presentation

The following tables present representative quantitative data for an anti-HER2 ADC synthesized using a thiol-reactive linker technology. While this specific data was generated with a maleamic methyl ester-based linker, it provides a relevant benchmark for ADCs developed with similar thiol-based conjugation strategies, such as those employing this compound.

Table 1: Characterization of Anti-HER2 ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~4HIC-HPLC, UPLC-Q-TOF-MS
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Stability (% Payload Shed after 14 days)~3.8%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of Anti-HER2 ADC against various cancer cell lines [1]

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.5
BT-474High0.8
SK-OV-3High1.2
NCI-N87High1.5
MCF-7Low>1000
MDA-MB-468Low>1000

Table 3: In Vivo Efficacy of Anti-HER2 ADC in a BT-474 Xenograft Mouse Model [1]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Observations
Vehicle Control-0Rapid tumor growth
Naked Antibody + MMAE2.550Moderate tumor growth inhibition
Anti-HER2 ADC2.5100Complete tumor regression with no relapse within 1 month

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a primary amine group to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.

  • Conjugation to Drug:

    • In a separate flask, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

    • Add DIPEA to the drug solution to act as a base.

    • Slowly add the activated this compound-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PBS, pH 7.4

  • Ethylenediaminetetraacetic acid (EDTA)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of TCEP in water.

  • To the antibody solution, add EDTA to a final concentration of 1 mM.

  • Add a 5-10 fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Immediately purify the reduced antibody using a desalting column equilibrated with PBS (pH 7.4) containing 1 mM EDTA to remove excess TCEP.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker construct to the reduced antibody.

Materials:

  • Reduced monoclonal antibody

  • Drug-linker conjugate with a maleimide group (synthesized by reacting the thiol group of the drug-linker from Protocol 1 with a maleimide crosslinker)

  • PBS, pH 7.4 with 1 mM EDTA

  • N-acetylcysteine (to quench the reaction)

Procedure:

  • Dissolve the maleimide-activated drug-linker in a co-solvent such as DMSO.

  • Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5-fold per thiol) is typically used.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the ADC using a desalting column or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

Protocol 4: ADC Characterization - DAR Determination

Method: Hydrophobic Interaction Chromatography (HIC)

  • Equilibrate an HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC onto the column.

  • Elute the different ADC species (DAR 0, 2, 4, 6, 8) using a decreasing salt gradient.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., SK-BR-3 and MCF-7) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, naked antibody, and free drug in cell culture medium.

  • Replace the medium in the wells with the different drug/antibody concentrations.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_adc_conjugation ADC Conjugation & Purification This compound This compound Activation Activation This compound->Activation DCC, NHS Drug-NH2 Drug-NH2 Conjugation1 Conjugation1 Drug-NH2->Conjugation1 Activation->Conjugation1 Drug-Linker-SH Drug-Linker-SH Conjugation1->Drug-Linker-SH Maleimide_Activation Maleimide_Activation Drug-Linker-SH->Maleimide_Activation Maleimide Crosslinker Drug-Linker-Mal Drug-Linker-Mal Maleimide_Activation->Drug-Linker-Mal Conjugation2 Conjugation2 Drug-Linker-Mal->Conjugation2 Antibody-SS Antibody (mAb) Reduction Reduction Antibody-SS->Reduction TCEP Antibody-SH Reduced mAb Reduction->Antibody-SH Antibody-SH->Conjugation2 ADC_crude Crude ADC Conjugation2->ADC_crude Purification Purification ADC_crude->Purification SEC / HIC ADC_pure Purified ADC Purification->ADC_pure

Caption: Workflow for ADC synthesis using this compound.

Mechanism of Action of an Anti-HER2 ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of an anti-HER2 ADC.

HER2 Signaling Pathway Inhibition by ADC

HER2_Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binding & Internalization

Caption: HER2 signaling pathway and ADC intervention.

References

Application Note: EDC/NHS Chemistry for Thiol-PEG3-Acid and Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation is a cornerstone of modern drug development, diagnostics, and materials science, enabling the linkage of different molecules to create novel constructs with combined functionalities. A widely used and versatile method for covalently linking molecules is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking chemistry facilitates the formation of stable amide bonds between a carboxyl group and a primary amine.[1][2]

The Thiol-PEG3-acid linker is a heterobifunctional molecule that leverages this chemistry. It possesses a terminal carboxylic acid for EDC/NHS-mediated coupling to amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) and a thiol (-SH) group.[3][4] The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the conjugate in aqueous media and can reduce non-specific binding.[3] This application note provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry, including reaction mechanisms, optimization strategies, and troubleshooting.

Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process designed to increase efficiency and stability:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive and unstable O-acylisourea intermediate.

  • Stabilization with NHS: This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group. To improve coupling efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable ester has a half-life of minutes to hours in aqueous buffer.

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS.

EDC_NHS_Mechanism ThiolPEG_COOH Thiol-PEG-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate (Unstable) ThiolPEG_COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 NHS Ester Intermediate (Amine-Reactive) Intermediate1->Intermediate2 + Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 NHS NHS NHS->Intermediate2 FinalProduct Thiol-PEG-CONH-R' (Stable Amide Bond) Intermediate2->FinalProduct + AmineMolecule R'-NH₂ (Primary Amine) AmineMolecule->FinalProduct Byproduct2 NHS FinalProduct->Byproduct2 releases

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocols

This section details a standard two-step protocol for conjugating this compound to an amine-containing protein. Reagent amounts should be calculated based on the desired molar ratios outlined in Table 1.

Required Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Borate Buffer, pH 8.0-8.5 (Note: Do not use buffers containing primary amines like Tris or Glycine)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification/Desalting columns (e.g., Sephadex G-25)

  • Reaction tubes and standard laboratory equipment

Two-Step Conjugation Protocol

This method separates the activation of the carboxyl group from the amine coupling, which can help minimize undesirable side reactions like protein-protein crosslinking.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent condensation of moisture.

  • Dissolve the this compound in Activation Buffer to a final concentration of 1-10 mM.

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or ultrapure water/DMSO for NHS). For example, create 100 mM stock solutions.

  • Add the EDC stock solution to the this compound solution. Mix gently.

  • Immediately add the NHS stock solution to the reaction mixture.

  • Incubate at room temperature for 15-30 minutes.

Step 2: Coupling to Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., a protein) in the Coupling Buffer. The concentration will depend on the specific molecule but typically ranges from 1-10 mg/mL.

  • Add the activated this compound mixture from Step 1 to the amine-containing molecule solution. The optimal pH for this step is 7.2-8.0.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any remaining active NHS esters. Incubate for 15 minutes.

  • Purify the final conjugate to remove excess reagents and byproducts. This is commonly achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Thiol-PEG-Acid, Amine, Buffers) start->prep_reagents activation Step 1: Activate Thiol-PEG-Acid (Add EDC, then NHS in Activation Buffer) prep_reagents->activation incubation1 Incubate 15-30 min at Room Temp activation->incubation1 coupling Step 2: Amine Coupling (Add activated PEG-acid to amine in Coupling Buffer) incubation1->coupling incubation2 Incubate 1-2 hours at RT or Overnight at 4°C coupling->incubation2 quenching Step 3: Quench Reaction (Add Hydroxylamine or Tris) incubation2->quenching purification Purify Conjugate (Desalting Column / Dialysis) quenching->purification characterization Characterize Final Product (SDS-PAGE, HPLC, Mass Spec) purification->characterization end End characterization->end

Caption: Experimental workflow for two-step EDC/NHS coupling.

Optimization Parameters

The success of the conjugation reaction depends on several critical parameters. These should be optimized for each specific application.

Table 1: Molar Ratios of Reagents

Reagent Molar Ratio (relative to Carboxyl Groups) Rationale
EDC 2 - 10 fold excess Drives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions.
NHS/Sulfo-NHS 1.2 - 5 fold excess Stabilizes the active intermediate. A common EDC:NHS ratio is 2:1 or 1:1.

| Amine | 1 - 20 fold excess (if PEG-acid is limiting) | Can be used in excess to drive the reaction towards the desired product, especially for small molecule amines. |

Table 2: pH Optimization for Reaction Steps

Reaction Step Optimal pH Range Rationale
Activation (EDC/NHS) 4.7 - 6.0 Maximizes the formation of the O-acylisourea intermediate while minimizing hydrolysis.

| Coupling (Amine Reaction) | 7.2 - 8.5 | Primary amines are deprotonated and more nucleophilic at this pH, leading to efficient amide bond formation. |

Data Presentation and Characterization

After purification, it is essential to characterize the conjugate and quantify the efficiency of the reaction.

Table 3: Typical Conjugation Efficiencies and Characterization Methods

Parameter Typical Value Recommended Characterization Method(s)
Conjugation Efficiency 50 - 80% HPLC, Mass Spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE (for proteins, shows a shift in molecular weight)
Purity >90% HPLC, Size-Exclusion Chromatography (SEC)

| Confirmation of Thiol Group | Present | Ellman's Test (confirms free, active thiol group post-conjugation) |

Note: Efficiency is highly dependent on the specific reactants, concentrations, and reaction conditions. Values are based on typical outcomes reported in bioconjugation literature. For example, efficiencies of 60% have been reported for surface conjugation and 68-79% for DNA conjugates.

Troubleshooting

Table 4: Troubleshooting Guide for EDC/NHS Coupling

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield 1. Inactive EDC/NHS due to hydrolysis. 2. Suboptimal pH for activation or coupling. 3. Presence of primary amines in buffers (Tris, Glycine). 4. Hydrolysis of NHS-ester intermediate. 1. Use fresh, high-quality reagents. Equilibrate to room temperature before opening. 2. Verify the pH of your Activation and Coupling buffers. Consider a two-step protocol with pH adjustment. 3. Use non-amine buffers like MES, PBS, or Borate. 4. Add the amine-containing molecule immediately after the activation step.
Precipitation of Protein/Molecule 1. High concentration of organic co-solvent (if used). 2. Significant change in pI after modification. 3. Self-crosslinking of the protein. 1. Reduce the amount of co-solvent or select a more suitable one. 2. Adjust the buffer pH to be further away from the theoretical pI of the conjugate. 3. Lower the concentration of EDC or the protein. Ensure a two-step process to minimize this.
Loss of Thiol Group Activity 1. Oxidation of the thiol group to form disulfides. 2. Unwanted side reaction. 1. Perform reactions in de-gassed buffers or in the presence of a non-thiol reducing agent like TCEP (if compatible). 2. Ensure reaction conditions are mild.

| Reaction Solution Color Change (Yellow/Orange) | Formation of chromophoric byproducts. | This is sometimes observed with EDC couplings and may not indicate a failed reaction. Proceed with purification and characterize the final product. |

References

Application Notes and Protocols for Thiol-PEG3-acid Reaction with Maleimide Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules through the reaction of a thiol group with a maleimide is a cornerstone of bioconjugation chemistry, prized for its high specificity and efficiency under physiological conditions. This Michael addition reaction forms a stable thioether bond, making it an invaluable tool in the development of targeted therapeutics, diagnostic agents, and research probes.

This document provides detailed application notes and protocols for the use of Thiol-PEG3-acid, a heterobifunctional linker, in reactions with maleimide-functionalized molecules. This compound incorporates a terminal thiol group for reaction with a maleimide, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for subsequent conjugation to other molecules, such as proteins, peptides, or small molecule drugs.

The information presented here is intended to guide researchers in designing and executing conjugation strategies, with a focus on applications in drug delivery, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Reaction Mechanism and Kinetics

The reaction between a thiol and a maleimide proceeds via a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols over other nucleophilic groups, such as amines, particularly within a pH range of 6.5 to 7.5.[1][2][3] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

Several factors influence the kinetics of the thiol-maleimide reaction:

  • pH: The reaction rate is pH-dependent as it requires the deprotonation of the thiol group to the more nucleophilic thiolate anion. The optimal pH range is typically between 6.5 and 7.5.[1] Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with amines becomes more competitive.

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to slow down the reaction and potentially minimize side reactions.

  • Concentration of Reactants: Higher concentrations of the thiol and maleimide will lead to a faster reaction rate.

  • Solvent: The reaction is commonly performed in aqueous buffers. The presence of organic co-solvents may be necessary for poorly soluble reactants.

Quantitative Data on Thiol-Maleimide Conjugation

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

ParameterEffect on Reaction RateOptimal Range/Condition
pH Increases with increasing pH up to ~86.5 - 7.5
Temperature Increases with increasing temperature4°C to Room Temperature
Buffer Concentration Can influence reaction rateBuffer-dependent
Thiol pKa Lower pKa can lead to faster reaction at a given pHDependent on specific thiol

Table 2: Reported Conjugation Efficiencies for Thiol-Maleimide Reactions

Thiol-containing MoleculeMaleimide-containing MoleculeMolar Ratio (Maleimide:Thiol)Reaction TimeTemperatureConjugation Efficiency
cRGDfK peptideMaleimide-functionalized PLGA Nanoparticles2:130 minRoom Temp84 ± 4%
11A4 nanobodyMaleimide-functionalized PLGA Nanoparticles5:12 hoursRoom Temp58 ± 12%

Stability of the Thioether Conjugate

The thioether bond formed between a thiol and a maleimide is generally stable. However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to the exchange of the conjugated molecule. This can be a concern for in vivo applications where endogenous thiols like glutathione are abundant.

Several strategies can be employed to enhance the stability of the thiol-maleimide linkage:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the thioether adduct can be hydrolyzed to form a stable succinamic acid derivative. This hydrolysis can be promoted by treatment with a mild base.

  • Use of Modified Maleimides: Maleimide derivatives with electron-withdrawing groups can accelerate the stabilizing ring-opening hydrolysis.

Table 3: Stability of Thiol-Maleimide Adducts

Adduct TypeConditionHalf-life (t1/2)
Succinimidyl Thioether (SITE)pH 7.4, 37°C, in presence of thiolVariable (days to weeks)
Succinamic Acid Thioether (SATE)pH 7.4, 37°C, in presence of thiol> 2 years

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Maleimide-Functionalized Protein

This protocol provides a general guideline for conjugating this compound to a protein containing a maleimide functional group. Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials:

  • Maleimide-functionalized protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): L-cysteine or N-ethylmaleimide

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the maleimide-functionalized protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for another purpose (not for this specific reaction), add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: For this protocol, we assume the protein is already maleimide-functionalized.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the conjugation buffer). The concentration should be determined based on the desired molar excess.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a good starting point.

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive molecule.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent. To quench unreacted this compound, add a molar excess of a maleimide-containing compound (e.g., N-ethylmaleimide). To quench unreacted maleimide groups on the protein, add a molar excess of a thiol-containing compound (e.g., L-cysteine). Incubate for 15-30 minutes.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (if one of the components has a distinct absorbance), mass spectrometry, or HPLC.

Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent

This protocol describes a method to indirectly quantify the conjugation efficiency by measuring the amount of unreacted thiol after the reaction.

Materials:

  • This compound-maleimide conjugate reaction mixture

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine standard solutions

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Curve Generation:

    • Prepare a series of cysteine standards of known concentrations in the reaction buffer.

    • Add Ellman's reagent to each standard and measure the absorbance at 412 nm.

    • Plot the absorbance versus the cysteine concentration to generate a standard curve.

  • Sample Measurement:

    • Take an aliquot of the conjugation reaction mixture at the beginning (time 0) and at the end of the reaction.

    • Add Ellman's reagent to each aliquot.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of free thiols in the samples.

    • The conjugation efficiency can be calculated as follows: Conjugation Efficiency (%) = [(Initial Thiol Conc. - Final Thiol Conc.) / Initial Thiol Conc.] x 100

Visualizations

Reaction of this compound with a Maleimide

G Thiol_PEG3_Acid This compound HS-(CH2CH2O)3-CH2CH2COOH Conjugate Thioether Conjugate R-S-(CH2CH2O)3-CH2CH2COOH Thiol_PEG3_Acid->Conjugate pH 6.5-7.5 Maleimide Maleimide-functionalized Molecule R-Maleimide Maleimide->Conjugate

Caption: Reaction of this compound with a maleimide-functionalized molecule.

General Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Prep_Thiol Prepare this compound Solution Mix Mix Reactants Prep_Thiol->Mix Prep_Maleimide Prepare Maleimide-Molecule Solution Prep_Maleimide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Conjugate (DOL) Purify->Characterize

Caption: A generalized workflow for the conjugation of this compound.

Conceptual Signaling Pathway Modulation

The following diagram illustrates a conceptual example of how a drug delivered via a this compound-maleimide linker could modulate a cellular signaling pathway, such as the EGFR pathway, which is often dysregulated in cancer.

G cluster_cell Cell EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Drug_Conjugate Antibody-Drug Conjugate (Drug-Thiol-PEG3-acid-Maleimide-Antibody) Drug_Conjugate->EGFR Binds to Drug Drug Drug_Conjugate->Drug Releases Drug->MEK Inhibits

Caption: Conceptual model of an antibody-drug conjugate targeting the EGFR pathway.

References

Application Notes and Protocols for Surface Modification of Biosensors Using Thiol-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise surface modification of biosensors is paramount for achieving high sensitivity, specificity, and stability, which are critical requirements in research, diagnostics, and drug development. Thiol-PEG3-acid is a heterobifunctional linker molecule widely employed for the functionalization of gold surfaces on various biosensor platforms, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.

This molecule features a terminal thiol (-SH) group that forms a stable self-assembled monolayer (SAM) on gold substrates through a strong gold-sulfur bond. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the surface, which significantly reduces non-specific binding of proteins and other biomolecules, thereby improving the signal-to-noise ratio. The terminal carboxylic acid (-COOH) group provides a versatile handle for the covalent immobilization of a wide range of bioreceptors, such as antibodies, enzymes, and nucleic acids, via amine coupling chemistry.

These application notes provide detailed protocols for the surface modification of gold-based biosensors using this compound, along with performance data and visual guides to the experimental workflows.

Data Presentation: Performance of Thiol-Modified Biosensors

The performance of a biosensor is critically dependent on the nature of the surface modification. The following table summarizes key performance metrics for biosensors functionalized with short-chain thiol linkers. While specific data for this compound is often embedded in broader studies, the presented data for similar molecules like cysteamine provides a strong indication of the expected performance and the impact of linker concentration on sensitivity and limit of detection (LoD).

Linker MoleculeAnalyteBiosensor PlatformSensitivityLimit of Detection (LoD)Key Findings
CysteamineLow-Density Lipoprotein (LDL)Impedimetric Biosensor6.7 nF/ln(ng/mL)400 ng/mLSensitivity and LoD are highly dependent on the SAM concentration.[1][2]
CysteamineLow-Density Lipoprotein (LDL)Impedimetric Biosensor8.7 nF/ln(ng/mL)Not SpecifiedIncreasing linker concentration can improve performance up to an optimal point.[1][2]
CysteamineLow-Density Lipoprotein (LDL)Impedimetric Biosensor13.9 nF/ln(ng/mL)Not SpecifiedA 10 µM cysteamine concentration was found to be optimal in this study.[1]
CysteamineLow-Density Lipoprotein (LDL)Impedimetric Biosensor16.2 nF/ln(ng/mL)59 pg/mLHigher concentrations can lead to a decrease in sensitivity due to surface passivation.
Thiolated PEGGeneral Protein BindingSPR BiosensorNot ApplicableNot ApplicablePEGylated surfaces show significant reduction in non-specific protein adsorption.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated biosensor chip.

Materials:

  • Gold-coated biosensor substrates

  • This compound

  • Absolute ethanol (200 proof)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Alternatively, plasma cleaning or rinsing with ethanol and DI water followed by drying under a stream of nitrogen can be used for less stringent cleaning.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.38 mg of this compound (MW: 238.3 g/mol ) in 10 mL of absolute ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the this compound solution in a clean glass vial.

    • Ensure the entire gold surface is submerged.

    • Seal the vial to minimize exposure to air and light.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, carefully remove the substrates from the thiol solution using tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • The SAM-modified substrates are now ready for the next functionalization step.

Protocol 2: Activation of Carboxyl Groups using EDC/NHS Chemistry

This protocol describes the activation of the terminal carboxylic acid groups of the this compound SAM to make them reactive towards primary amines on the bioreceptor.

Materials:

  • SAM-modified substrates from Protocol 1

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Prepare Activation Solution:

    • Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.

  • Carboxyl Group Activation:

    • Immerse the SAM-modified substrates in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups to amine-reactive NHS esters.

  • Rinsing:

    • Remove the substrates from the activation solution.

    • Immediately rinse with DI water and then with the Wash Buffer (PBS) to remove excess EDC and NHS.

    • The surface is now activated and ready for bioreceptor immobilization. It is crucial to proceed to the next step without delay as the NHS esters are susceptible to hydrolysis.

Protocol 3: Covalent Immobilization of Bioreceptors

This protocol outlines the coupling of an amine-containing bioreceptor (e.g., an antibody) to the activated biosensor surface.

Materials:

  • Activated substrates from Protocol 2

  • Bioreceptor solution (e.g., antibody at 10-100 µg/mL in PBS, pH 7.4)

  • Blocking solution (e.g., 1 M ethanolamine or 1% Bovine Serum Albumin in PBS, pH 8.5)

  • Wash Buffer (PBS, pH 7.4)

Procedure:

  • Bioreceptor Immobilization:

    • Immediately immerse the activated substrates in the bioreceptor solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific bioreceptor.

  • Rinsing:

    • Remove the substrates from the bioreceptor solution.

    • Rinse thoroughly with the Wash Buffer (PBS) to remove any non-covalently bound bioreceptors.

  • Blocking Unreacted Sites:

    • Immerse the substrates in the blocking solution for 15-30 minutes at room temperature. This step deactivates any remaining NHS esters that did not react with the bioreceptor, thus preventing non-specific binding in subsequent assays.

  • Final Rinsing:

    • Rinse the substrates extensively with the Wash Buffer (PBS).

    • The biosensor is now functionalized and ready for use in analyte detection.

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_activation Activation cluster_immobilization Immobilization start Clean Gold Substrate sam Immerse in This compound (18-24h) start->sam 1 mM in Ethanol rinse1 Rinse & Dry (Ethanol, N2) sam->rinse1 edc_nhs Incubate with EDC/NHS (15-30 min) rinse1->edc_nhs rinse2 Rinse (DI Water, PBS) edc_nhs->rinse2 bioreceptor Incubate with Bioreceptor (1-2h) rinse2->bioreceptor rinse3 Rinse (PBS) bioreceptor->rinse3 blocking Block with Ethanolamine (15-30 min) rinse3->blocking rinse4 Final Rinse (PBS) blocking->rinse4 ready Functionalized Biosensor rinse4->ready Signaling_Pathway gold Gold Surface sam This compound SAM Thiol group (-SH) binds to gold gold->sam Self-Assembly activation Activated SAM Carboxyl group (-COOH) activated by EDC/NHS to form NHS ester sam->activation EDC/NHS Coupling immobilization Bioreceptor Immobilized Amine group (-NH2) of bioreceptor forms a stable amide bond activation->immobilization Bioconjugation detection Analyte Binding Specific binding of analyte to the bioreceptor immobilization->detection Molecular Recognition signal Signal Generation detection->signal Logical_Relationships cluster_factors Key Factors cluster_performance Performance Metrics sam_quality SAM Quality (Order, Density) sensitivity Sensitivity sam_quality->sensitivity stability Stability sam_quality->stability peg_length PEG Spacer Length nsb Non-Specific Binding peg_length->nsb influences bioreceptor_activity Bioreceptor Activity bioreceptor_activity->sensitivity specificity Specificity bioreceptor_activity->specificity nsb->specificity impacts

References

Application Notes and Protocols for Thiol-PEG3-Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful conjugation of thiol-containing molecules with Thiol-PEG3-acid, a common heterobifunctional linker used in bioconjugation. The protocols and recommendations are compiled to ensure high efficiency and reproducibility for applications in drug development, proteomics, and diagnostics.

Introduction to this compound Conjugation

This compound is a linker that contains a thiol-reactive group at one end and a carboxylic acid at the other, connected by a 3-unit polyethylene glycol (PEG) spacer. The most common thiol-reactive group used in this context is a maleimide, which reacts specifically with free sulfhydryl (thiol) groups on molecules like cysteine-containing peptides, proteins, or other thiolated biomolecules. This reaction, a Michael addition, forms a stable thioether bond.[1][2]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the terminal carboxylic acid provides a handle for subsequent modifications, such as coupling to amine-containing molecules or surfaces.[3] The specificity of the thiol-maleimide reaction is a key advantage, proceeding efficiently at neutral pH with minimal cross-reactivity with other functional groups like amines.[1][]

Key Parameters for Optimal Conjugation

The success of the this compound conjugation reaction is highly dependent on several critical buffer and reaction conditions. These parameters must be carefully controlled to maximize yield and minimize side reactions.

Data Summary of Recommended Buffer Conditions
ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5This pH range ensures the thiol group is sufficiently nucleophilic for reaction with the maleimide while minimizing competing hydrolysis of the maleimide group, which becomes more significant at higher pH.
Buffer Type Phosphate-Buffered Saline (PBS), HEPES, Tris, MOPSThese buffers are effective in maintaining the desired pH. It is crucial to use buffers that do not contain extraneous thiols (e.g., dithiothreitol [DTT] in the final reaction mixture) as they will compete with the target molecule for conjugation.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)To ensure the availability of free thiols, disulfide bonds within the target molecule must be reduced. TCEP is the preferred reducing agent as it is non-thiol-containing and does not need to be removed prior to the addition of the maleimide reagent. DTT can also be used, but it must be removed (e.g., by dialysis or desalting column) before adding the this compound to prevent it from reacting with the maleimide.
Molar Ratio (PEG-Linker:Thiol) 10:1 to 20:1A molar excess of the this compound linker helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed at 4°C overnight.
Reaction Time 1 - 2 hours at Room Temperature or Overnight at 4°CThe reaction is typically rapid. Monitoring the reaction progress can help in determining the optimal time.
Solvent Aqueous Buffer (with minimal organic co-solvent)The reaction is performed in an aqueous buffer. The this compound is often dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.

Experimental Protocols

Materials
  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound (with a maleimide group)

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2. Prepare and degas the buffer by vacuum or by bubbling with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can oxidize thiols.

  • Reducing Agent Stock Solution: 10 mM TCEP in degassed water.

  • PEG-Linker Stock Solution: 10 mM this compound in anhydrous DMSO or DMF.

  • Quenching Solution: 1 M 2-Mercaptoethanol or Cysteine in water.

  • Desalting columns or dialysis equipment for purification.

Step-by-Step Experimental Protocol
  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • If the thiol groups on the target molecule are present as disulfide bonds, they must be reduced.

    • Add the 10 mM TCEP stock solution to the protein solution to achieve a 10-100 fold molar excess of TCEP over the protein.

    • Incubate at room temperature for 20-60 minutes. It is not necessary to remove the TCEP before proceeding.

  • Conjugation Reaction:

    • Immediately before use, prepare the 10 mM this compound stock solution in anhydrous DMSO or DMF.

    • Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the solution of the thiol-containing molecule. Add the linker dropwise while gently stirring.

    • Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate at room temperature for 2 hours or at 4°C overnight. Protect from light if the molecule is light-sensitive.

  • Quenching of the Reaction:

    • To stop the reaction and cap any unreacted maleimide groups, add the Quenching Solution to a final concentration of 1-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

  • Characterization and Storage:

    • Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).

    • Store the final conjugate under appropriate conditions, typically at -20°C or -80°C. For short-term storage, 2-8°C may be suitable.

Visual Representations

Experimental Workflow Diagram

Thiol_PEG3_Acid_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_Molecule Thiol-containing Molecule Solution Reduction Disulfide Bond Reduction (TCEP) Thiol_Molecule->Reduction Conjugation Add this compound (Maleimide) Reduction->Conjugation Reduced Thiol Molecule Incubation Incubate (RT or 4°C) Conjugation->Incubation Quenching Quench Reaction (e.g., Cysteine) Incubation->Quenching Crude Conjugate Purification Purify Conjugate (SEC/Dialysis) Quenching->Purification Analysis Characterize (MS, HPLC) Purification->Analysis Purified Conjugate

Caption: Workflow for the conjugation of a thiol-containing molecule with this compound.

Signaling Pathway of Thiol-Maleimide Reaction

Thiol_Maleimide_Reaction Thiol R-SH (Thiol) Product R-S-Maleimide-PEG3-COOH (Stable Thioether Bond) Thiol->Product Michael Addition (pH 6.5-7.5) Maleimide Maleimide-PEG3-COOH Maleimide->Product

Caption: Chemical reaction pathway for thiol-maleimide conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Incomplete reduction of disulfide bonds.Increase the concentration of TCEP or the incubation time for the reduction step.
Oxidation of free thiols.Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of the maleimide group.Ensure the pH of the reaction buffer is not above 7.5. Prepare the this compound stock solution immediately before use.
Protein Aggregation Exposure of hydrophobic residues upon reduction.Include solubility-enhancing additives like arginine in the buffer. Perform the reaction at a lower protein concentration.
Inconsistent Results Variability in the extent of reduction.Standardize the reduction protocol, including TCEP concentration, incubation time, and temperature.
Degradation of the this compound reagent.Store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent moisture condensation.

References

Application Notes and Protocols: Thiol-PEG3-Acid in Hydrogel Formation and Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Thiol-PEG3-acid and related thiol-functionalized polyethylene glycol (PEG) derivatives in the formation of hydrogels for various biomedical applications, including 3D cell culture and controlled drug delivery. Detailed protocols for hydrogel synthesis, characterization, and cell encapsulation are provided, along with insights into the key signaling pathways influenced by these biomaterials.

Introduction to this compound in Hydrogels

Thiol-functionalized PEG polymers, such as this compound, are versatile building blocks for the creation of biocompatible hydrogels. The terminal thiol (-SH) group is highly reactive and can participate in several crosslinking reactions under mild, cytocompatible conditions. This allows for the in-situ formation of hydrogels, encapsulating cells or therapeutic molecules with high viability and activity. The PEG backbone imparts hydrophilicity and a "blank slate" nature to the hydrogel, minimizing non-specific protein adsorption and allowing for the precise introduction of bioactive cues. The terminal acid group can be used for further functionalization or can influence the overall charge and properties of the hydrogel.

The ability to tune the physical and biochemical properties of these hydrogels makes them ideal for mimicking the native extracellular matrix (ECM) and studying cell behavior in a three-dimensional context. Key parameters that can be controlled include:

  • Stiffness (Mechanical Modulus): By varying the PEG concentration, molecular weight, and crosslinking density.

  • Degradability: By incorporating enzymatically cleavable (e.g., MMP-sensitive peptides) or hydrolytically labile crosslinkers.

  • Bioactivity: By conjugating cell adhesion ligands (e.g., RGD peptides) or growth factors.

Crosslinking Chemistries

Several "click" chemistry reactions can be employed to form hydrogels using Thiol-PEG derivatives. These reactions are typically rapid, efficient, and proceed under physiological conditions.

Thiol-Ene Photo-Click Chemistry

This method involves the light-initiated reaction between a thiol group and an 'ene' group (a carbon-carbon double bond), such as a norbornene-functionalized PEG. This step-growth photopolymerization offers excellent spatial and temporal control over gelation.

Thiol-Maleimide Michael Addition

This is a highly efficient and rapid reaction between a thiol and a maleimide group. It proceeds readily at physiological pH without the need for an initiator, making it ideal for in-situ cell encapsulation.

Thiol-Acrylate Michael Addition

Similar to thiol-maleimide chemistry, this Michael-type addition reaction occurs between a thiol and an acrylate group. It is a versatile method for creating hydrogels with tunable properties.

Data Presentation: Hydrogel Properties

The physical properties of Thiol-PEG hydrogels can be tailored for specific applications. The following tables summarize typical quantitative data obtained from hydrogels formed using various thiol-PEG formulations.

Table 1: Mechanical Properties of PEG-Norbornene Thiol-Ene Hydrogels

PEG-Norbornene (8-arm, 10 kDa) Concentration (mM)Crosslinker (PEG-thiol, 8-arm, 10 kDa) Concentration (mM)Resulting Shear Modulus (kPa)
221.2[1]
101013[1]
Varied to achieveMMP-degradable peptide0.24 - 12[1]

Table 2: Swelling Properties of PEG-Diacrylate (PEGDA) Hydrogels

PEGDA Molecular Weight (kDa)Initial PEGDA Concentration (% w/v)Swelling Ratio
3.410~15
3.440~3
1010~30
1040~5

Data extrapolated from trends presented in Bryant et al., 2008.

Table 3: Gelation Time of Thiol-Maleimide Hydrogels

Total Polymer Concentration (% w/w)pHTemperature (°C)Gelation Time
18.47.437< 5 minutes
13.07.437~20 hours
18.46.537Slower than pH 7.4
18.48.037Faster than pH 7.4

Data derived from trends described in Lin et al., 2011.

Experimental Protocols

Protocol 1: Hydrogel Formation via Thiol-Ene Photo-Click Chemistry

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • Thiol-functionalized crosslinker (e.g., Dithiothreitol (DTT) or a custom peptide with terminal cysteines)

  • Photoinitiator (e.g., Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate - LAP, or Irgacure 2959)

  • Phosphate Buffered Saline (PBS) or cell culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare stock solutions of PEG-NB, thiol crosslinker, and photoinitiator in PBS or culture medium.

  • To form the hydrogel precursor solution, combine the PEG-NB and thiol crosslinker solutions to achieve the desired final concentrations and a 1:1 stoichiometric ratio of norbornene to thiol groups.

  • Add the photoinitiator to the precursor solution at a final concentration of 0.05-0.1% (w/v).

  • Vortex the solution thoroughly to ensure homogeneity.

  • Pipette the precursor solution into the desired mold or well plate.

  • Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time (typically 1-5 minutes) to induce gelation.

  • The hydrogel is now formed and can be used for subsequent experiments.

Protocol 2: Hydrogel Formation via Thiol-Maleimide Michael Addition

Materials:

  • 4-arm PEG-Thiol

  • 4-arm PEG-Maleimide (PEG-MAL)

  • Phosphate Buffered Saline (PBS, pH 7.4) or other biocompatible buffer

Procedure:

  • Prepare separate stock solutions of PEG-Thiol and PEG-MAL in PBS.

  • To initiate gelation, rapidly and thoroughly mix the PEG-Thiol and PEG-MAL solutions at a 1:1 stoichiometric ratio of thiol to maleimide groups.

  • Immediately pipette the mixed solution into the desired mold or location for in-situ gelation.

  • Gelation will occur rapidly, typically within minutes at room temperature.

Protocol 3: Characterization of Hydrogel Swelling Ratio

Materials:

  • Formed hydrogel samples

  • Deionized water or PBS

  • Analytical balance

  • Lyophilizer (freeze-dryer)

Procedure:

  • Prepare hydrogel samples of a defined geometry (e.g., discs).

  • Allow the hydrogels to fully swell in deionized water or PBS at room temperature or 37°C for 24-48 hours.

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its wet weight (W_wet).

  • Freeze the swollen hydrogel (e.g., at -80°C) and then lyophilize until all water has been removed.

  • Record the dry weight of the lyophilized hydrogel (W_dry).

  • Calculate the swelling ratio (Q) as: Q = W_wet / W_dry.

Protocol 4: Rheological Characterization of Hydrogels

Materials:

  • Hydrogel precursor solutions

  • Rheometer with parallel plate geometry

Procedure:

  • Time Sweep (Gelation Kinetics):

    • Set the rheometer to the desired temperature (e.g., 37°C).

    • Pipette the hydrogel precursor solution onto the bottom plate of the rheometer.

    • Lower the upper plate to the desired gap distance (e.g., 500 µm).

    • Start the time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).

    • Monitor the storage modulus (G') and loss modulus (G''). The gelation point is typically defined as the time at which G' > G''.

  • Frequency Sweep (Viscoelastic Properties):

    • After the hydrogel has fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.

    • The storage modulus in the plateau region represents the stiffness of the hydrogel.

  • Strain Sweep (Linear Viscoelastic Region):

    • Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to determine the range of strain over which the hydrogel's response is linear.

Protocol 5: Cell Encapsulation in Thiol-PEG Hydrogels

Materials:

  • Sterile Thiol-PEG and crosslinker solutions

  • Cell suspension in appropriate culture medium

  • Sterile photoinitiator solution (if using photopolymerization)

Procedure:

  • Perform all steps in a sterile cell culture hood.

  • Prepare the hydrogel precursor solution as described in Protocol 4.1 or 4.2, using sterile, biocompatible buffers or culture medium.

  • Trypsinize and count the cells to be encapsulated. Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.

  • Gently mix the cell suspension with the hydrogel precursor solution to achieve the desired final cell concentration. Avoid introducing air bubbles.

  • Pipette the cell-laden precursor solution into the desired culture format (e.g., well plate, microfluidic device).

  • Initiate gelation (e.g., via UV exposure for thiol-ene gels or by waiting for thiol-maleimide reaction to complete).

  • After gelation, add cell culture medium to the top of the hydrogels.

  • Culture the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO₂).

Signaling Pathways and Visualizations

The biophysical and biochemical properties of Thiol-PEG hydrogels can significantly influence cell behavior by modulating key signaling pathways.

Integrin-Mediated Adhesion and Signaling

Cells interact with their surrounding matrix primarily through integrins, which are transmembrane receptors that bind to ECM proteins. By functionalizing Thiol-PEG hydrogels with adhesive peptides like RGD, it is possible to control integrin engagement and subsequent downstream signaling.

Integrin_Signaling cluster_hydrogel Thiol-PEG Hydrogel cluster_cell Cell RGD RGD Integrin Integrin RGD->Integrin Binding FAK FAK Integrin->FAK Activation Actin Actin FAK->Actin Cytoskeleton Organization Downstream_Signaling Downstream Signaling (Proliferation, Survival, Differentiation) FAK->Downstream_Signaling Actin->Integrin Mechanical Force

Integrin signaling pathway in an RGD-functionalized Thiol-PEG hydrogel.
Mechanotransduction and YAP/TAZ Signaling

Hydrogel stiffness is a critical regulator of mechanotransduction, the process by which cells convert mechanical cues into biochemical signals. The YAP/TAZ signaling pathway is a key player in mechanosensing. In stiff environments, YAP/TAZ translocates to the nucleus and promotes gene transcription related to cell proliferation and matrix production. In soft environments, YAP/TAZ is retained in the cytoplasm.

YAP_TAZ_Signaling cluster_stiff Stiff Hydrogel cluster_soft Soft Hydrogel Stiff_Matrix High Stiffness YAP_TAZ_Nuc YAP/TAZ (Nucleus) Stiff_Matrix->YAP_TAZ_Nuc Promotes Nuclear Translocation Gene_Exp Gene Expression (Proliferation) YAP_TAZ_Nuc->Gene_Exp Soft_Matrix Low Stiffness YAP_TAZ_Cyto YAP/TAZ (Cytoplasm) Soft_Matrix->YAP_TAZ_Cyto Promotes Cytoplasmic Retention Cell Cell Workflow_3D_Culture cluster_analysis Analysis Methods A Prepare Thiol-PEG & Crosslinker Solutions B Mix with Cell Suspension A->B C Initiate Gelation (e.g., UV exposure) B->C D Culture Cell-Laden Hydrogels C->D E Analyze Cell Behavior D->E F Live/Dead Staining (Viability) E->F G Immunofluorescence (Protein Expression) E->G H RT-qPCR (Gene Expression) E->H Workflow_Drug_Delivery A Prepare Thiol-PEG & Crosslinker Solutions B Incorporate Therapeutic Agent A->B C Form Hydrogel B->C D Place Hydrogel in Release Medium C->D E Sample Medium at Time Points D->E F Quantify Released Agent (e.g., HPLC, ELISA) E->F

References

Application Notes and Protocols: Live-Cell Imaging with Thiol-PEG3-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG3-acid is a heterobifunctional linker that has emerged as a critical tool in the field of live-cell imaging. Its unique structure, featuring a thiol group for robust anchoring to nanoparticle surfaces, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for bioconjugation, enables the creation of highly specific and stable probes for real-time cellular analysis. These conjugates are instrumental in a variety of applications, from tracking single molecules and elucidating signaling pathways to targeted drug delivery and diagnostics.

The thiol group provides a strong and stable linkage to the surface of noble metal nanoparticles, such as gold nanoparticles (AuNPs), and semiconductor nanocrystals, like quantum dots (QDs). The PEG3 spacer renders the nanoparticles water-soluble, reduces non-specific binding to cellular components, and enhances their biocompatibility. The terminal carboxylic acid serves as a versatile handle for the covalent attachment of targeting moieties, such as antibodies, peptides, or small molecules, through well-established EDC/NHS chemistry. This allows for the precise targeting of specific cellular receptors and proteins, enabling researchers to visualize and study their dynamics in the complex environment of a living cell.

These application notes provide a comprehensive overview of the use of this compound in live-cell imaging, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to guide researchers in their experimental design and execution.

Key Applications

  • Targeted Labeling of Cell Surface Receptors: By conjugating antibodies or ligands specific to cell surface receptors (e.g., EGFR, HER2), this compound functionalized nanoparticles can be used to track receptor localization, trafficking, and internalization in real-time.

  • Visualization of Signaling Pathways: The ability to follow the journey of a receptor-ligand complex provides invaluable insights into the downstream signaling cascades they initiate.

  • Single-Molecule Tracking: The high photostability of quantum dots conjugated with this compound allows for long-term tracking of individual molecules, revealing intricate details of their movement and interactions.

  • Targeted Drug Delivery: Nanoparticles functionalized with this compound can be loaded with therapeutic agents and targeted to specific cell types, offering a platform for monitoring drug uptake and efficacy at the cellular level.

  • In Vivo Imaging: The enhanced stability and biocompatibility conferred by the PEG spacer make these conjugates suitable for in vivo imaging applications in animal models.

Quantitative Data Summary

The successful functionalization and conjugation of nanoparticles with this compound and targeting biomolecules can be monitored and quantified using various analytical techniques. The following tables provide expected changes in key parameters at each step of the process.

Table 1: Characterization of Gold Nanoparticle (AuNP) Functionalization

StepModificationExpected Diameter Increase (DLS)Expected Change in Zeta Potential
1Bare AuNPsN/A-30 mV to -50 mV (citrate-capped)
2AuNP-S-PEG3-COOH5 - 15 nmShift towards neutral or slightly more negative
3AuNP-S-PEG3-CONH-Antibody10 - 30 nm (depending on antibody size)Shift towards the isoelectric point of the antibody

Table 2: Characterization of Quantum Dot (QD) Functionalization

StepModificationExpected Hydrodynamic Diameter (DLS)Quantum Yield (QY) Retention
1Hydrophobic QDs in organic solventN/AHigh
2Water-soluble QDs with this compound10 - 20 nm> 80%
3QD-S-PEG3-CONH-Antibody20 - 40 nm (depending on antibody size)> 70%

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs, 20 nm)

  • This compound

  • Milli-Q water

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound solution: Dissolve this compound in Milli-Q water to a final concentration of 1 mM.

  • Incubate with AuNPs: Add the this compound solution to the AuNP suspension at a molar ratio of approximately 10,000:1 (linker to AuNP).

  • Incubation: Gently mix the solution and incubate at room temperature for at least 4 hours (or overnight at 4°C) with gentle stirring or rotation to facilitate ligand exchange.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

  • Washing: Carefully remove the supernatant containing excess unbound linker and resuspend the pellet in fresh Milli-Q water. Repeat the centrifugation and washing step two more times to ensure complete removal of unbound linker.

  • Final Resuspension: Resuspend the final pellet of AuNP-S-PEG3-COOH in a desired buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Conjugation of an Antibody to this compound Functionalized Nanoparticles

This protocol details the covalent attachment of an antibody to the carboxyl-terminated nanoparticles using EDC/NHS chemistry.

Materials:

  • AuNP-S-PEG3-COOH or QD-S-PEG3-COOH

  • Antibody of interest (e.g., anti-EGFR) in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Bovine Serum Albumin (BSA)

  • Microcentrifuge tubes

Procedure:

  • Activate Carboxyl Groups:

    • Resuspend the this compound functionalized nanoparticles in Activation Buffer.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the nanoparticle suspension. A typical starting molar excess is 100-fold of EDC and 50-fold of NHS relative to the nanoparticle concentration.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Remove Excess EDC/NHS: Centrifuge the activated nanoparticles to pellet them and discard the supernatant. Resuspend the pellet in Coupling Buffer. This step is crucial to prevent unwanted cross-linking of the antibody.

  • Antibody Conjugation:

    • Add the antibody to the activated nanoparticle suspension. The optimal antibody-to-nanoparticle ratio should be determined empirically, but a starting point is a 2-5 fold molar excess of antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quench Unreacted Sites: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM and incubate for 15-30 minutes to quench any unreacted NHS-esters.

  • Blocking: Add BSA to a final concentration of 1% (w/v) and incubate for 30 minutes to block any remaining non-specific binding sites on the nanoparticle surface.

  • Purification: Centrifuge the solution to pellet the antibody-conjugated nanoparticles. Carefully remove the supernatant and wash the pellet with Coupling Buffer containing 0.1% BSA. Repeat the wash step twice.

  • Final Resuspension: Resuspend the final pellet in a suitable buffer for live-cell imaging (e.g., complete cell culture medium without phenol red or a specialized imaging buffer) and store at 4°C.

Protocol 3: Live-Cell Imaging of Targeted Receptors

This protocol provides a general guideline for using antibody-conjugated nanoparticles to label and image cell surface receptors in live cells.

Materials:

  • Antibody-conjugated nanoparticles

  • Cells expressing the target receptor (e.g., A431 cells for EGFR)

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Confocal or fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy and allow them to adhere and grow to 50-70% confluency.

  • Labeling:

    • Remove the culture medium and wash the cells gently with pre-warmed live-cell imaging buffer.

    • Dilute the antibody-conjugated nanoparticles to the desired final concentration in pre-warmed imaging buffer. The optimal concentration needs to be determined for each cell type and nanoparticle batch but typically ranges from 1 to 10 nM.

    • Add the nanoparticle solution to the cells and incubate in a 37°C, 5% CO2 incubator for 30-60 minutes.

  • Washing: Gently remove the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound nanoparticles.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images using the appropriate laser lines and emission filters for the fluorophore on the nanoparticle.

    • For time-lapse imaging, acquire images at regular intervals to track the movement and internalization of the nanoparticles.

Visualizations

Experimental Workflow

Experimental_Workflow Workflow for Live-Cell Imaging with this compound Conjugates cluster_prep Nanoparticle Preparation cluster_cell Live-Cell Experiment NP Nanoparticle Core (AuNP or QD) Func Functionalization with This compound NP->Func Ligand Exchange Conj Antibody Conjugation (EDC/NHS Chemistry) Func->Conj Covalent Bonding Labeling Incubation with Conjugated Nanoparticles Conj->Labeling Introduction to Cells CellCulture Cell Culture CellCulture->Labeling Wash Washing Labeling->Wash Imaging Live-Cell Imaging Wash->Imaging EGFR_Signaling EGFR Internalization Pathway Targeted by Ligand-Conjugated Nanoparticles cluster_cytoplasm Cytoplasm NP Ab-NP Conjugate EGFR EGFR Binding Binding & Dimerization EGFR->Binding CCP Clathrin-Coated Pit Binding->CCP Internalization Endosome Early Endosome CCP->Endosome LateEndosome Late Endosome Endosome->LateEndosome Sorting Recycling Recycling Endosome Endosome->Recycling Lysosome Lysosome LateEndosome->Lysosome Degradation Degradation Lysosome->Degradation RecycleToMembrane Recycling to Plasma Membrane Recycling->RecycleToMembrane

Troubleshooting & Optimization

How to prevent aggregation during nanoparticle functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during nanoparticle functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during functionalization?

A1: Nanoparticle aggregation during functionalization is a common challenge stemming from their high surface-area-to-volume ratio, which makes them thermodynamically prone to agglomerate to reduce surface energy.[1] Key causes include:

  • Loss of Surface Charge: Functionalization can neutralize or reduce the surface charge of nanoparticles, diminishing the electrostatic repulsion that keeps them dispersed. This is a common issue in carbodiimide chemistry (EDC/NHS coupling).[2]

  • Inappropriate Solvent Conditions: The solvent plays a crucial role in nanoparticle stability. A poor solvent can cause stabilizing ligands to collapse, leading to aggregation.[3] It's essential that nanoparticles are stable in the chosen reaction solvent before adding any functionalization reagents.[4]

  • Incorrect pH: The pH of the solution significantly impacts the surface charge of nanoparticles and the reactivity of functional groups.[5] A pH near the isoelectric point of the nanoparticles will minimize electrostatic repulsion and promote aggregation.

  • High Concentration of Reagents: An excessive concentration of ligands or crosslinkers can lead to uncontrolled reactions, the formation of multilayers, and inter-particle bridging, all of which induce aggregation.

  • Presence of Water: For certain functionalization chemistries, such as silanization with APTS, the presence of water can lead to rapid and uncontrolled hydrolysis and condensation of the silane, forming siloxane bridges between nanoparticles.

  • Ineffective Stabilization: The choice and density of stabilizing molecules (ligands) are critical. Inadequate steric or electrostatic stabilization will fail to overcome the attractive van der Waals forces between nanoparticles.

Q2: How can I visually detect nanoparticle aggregation?

A2: Several visual cues can indicate nanoparticle aggregation:

  • Change in Color: For plasmonic nanoparticles like gold, aggregation is often marked by a distinct color change, for instance, from red to blue or purple.

  • Increased Turbidity: A previously clear nanoparticle suspension may become cloudy or turbid.

  • Precipitation: The formation of visible clumps or sediment at the bottom of the reaction vessel is a clear sign of significant aggregation.

Q3: What characterization techniques can I use to quantify nanoparticle aggregation?

A3: While visual inspection is a quick check, quantitative methods are necessary to confirm and measure the extent of aggregation.

Technique Principle Indication of Aggregation
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of nanoparticles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.An increase in the average hydrodynamic diameter or the appearance of a second, larger population of particles.
Transmission Electron Microscopy (TEM) Provides direct visualization of individual nanoparticles and their assemblies.Direct observation of clumps or aggregated nanoparticles.
Zeta Potential Measurement Measures the magnitude of the electrostatic charge on the nanoparticle surface.A zeta potential value close to zero (typically between -10 mV and +10 mV) indicates low surface charge and a higher likelihood of aggregation.
UV-Visible Spectroscopy For plasmonic nanoparticles, changes in the surface plasmon resonance peak can indicate aggregation.A red-shift or broadening of the absorbance peak.

Troubleshooting Guides

Issue 1: Aggregation during Surface Activation with EDC/NHS

Problem: My carboxylated nanoparticles aggregate immediately after adding EDC and NHS for activation.

dot

start Aggregation during EDC/NHS Activation q1 Is the reaction pH optimized? start->q1 s1 Adjust pH to 6.0-7.2 for activation and 7.5-8.5 for coupling. q1->s1 No q2 Are EDC/NHS concentrations optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Perform a titration. Start with a lower molar excess of EDC/NHS. q2->s2 No q3 Is a stabilizing agent present? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider adding a non-amine containing surfactant (e.g., Tween 20) or using PEGylated nanoparticles. q3->s3 No end Stable Functionalization q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting decision tree for EDC/NHS induced aggregation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Loss of Electrostatic Stabilization The addition of EDC neutralizes the carboxyl groups on the nanoparticle surface, leading to a loss of negative charge and reduced electrostatic repulsion.1. Optimize Reagent Concentrations: Use the lowest effective concentrations of EDC and NHS. Perform a titration to determine the optimal molar ratio. 2. Add a Steric Stabilizer: Incorporate a non-ionic surfactant like Tween 20 in your buffer or use nanoparticles that are already sterically stabilized with molecules like polyethylene glycol (PEG).
Inappropriate pH The optimal pH for EDC/NHS chemistry is a compromise between the activation of carboxyl groups (more efficient at acidic pH) and the stability of the NHS ester and the reactivity with amines (favored at slightly basic pH).1. Two-Step pH Adjustment: Perform the initial activation step in a buffer with a pH of 6.0 (e.g., MES buffer). 2. After activation, adjust the pH to 7.5-8.5 (e.g., with PBS or borate buffer) before adding the amine-containing molecule for coupling.
High Salt Concentration High ionic strength buffers can screen the surface charges on nanoparticles, reducing the electrostatic repulsion and leading to aggregation.Use buffers with a low salt concentration during the activation step.

Experimental Protocol: Two-Step EDC/NHS Coupling to Carboxylated Nanoparticles

  • Nanoparticle Preparation:

    • Centrifuge the carboxylated nanoparticle suspension to form a pellet.

    • Remove the supernatant and resuspend the nanoparticles in 50 mM MES buffer, pH 6.0.

    • Sonicate the suspension for 5-10 minutes in a bath sonicator to ensure a uniform dispersion.

  • Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer (pH 6.0). A typical starting concentration is 10 mg/mL for each.

    • To 1 mL of your nanoparticle suspension, add the EDC and Sulfo-NHS solutions. The optimal molar ratio of nanoparticles:EDC:Sulfo-NHS can vary, but a common starting point is a significant molar excess of EDC and Sulfo-NHS. For example, for a 1 mg/mL nanoparticle solution, you might start with a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS.

    • Resuspend the pellet in a coupling buffer with a pH of 7.5-8.5 (e.g., PBS).

  • Coupling:

    • Immediately add your amine-containing molecule (e.g., antibody, protein) to the resuspended nanoparticles.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Final Washing:

    • Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to deactivate any remaining active NHS-esters.

    • Incubate for 10-15 minutes.

    • Centrifuge the functionalized nanoparticles and resuspend them in a suitable storage buffer.

Issue 2: Aggregation during Silanization (e.g., with APTS)

Problem: My nanoparticles aggregate when I add the silane coupling agent.

dot

start Aggregation during Silanization q1 Is the solvent anhydrous? start->q1 s1 Use anhydrous solvents and dry all glassware thoroughly. q1->s1 No q2 Is the silane added slowly? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Add the silane solution dropwise to a vigorously stirring nanoparticle suspension. q2->s2 No q3 Is the silane concentration optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Perform a concentration titration to find the optimal amount for monolayer coverage. q3->s3 No end Stable Silanization q3->end Yes a3_yes Yes a3_no No s3->end

Caption: Troubleshooting workflow for silanization-induced aggregation.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Uncontrolled Hydrolysis and Condensation The presence of water can cause rapid self-polymerization of the silane, leading to the formation of silica networks that bridge nanoparticles.1. Use Anhydrous Solvents: Conduct the reaction in anhydrous solvents like ethanol or toluene. 2. Dry Glassware: Thoroughly dry all glassware in an oven before use.
High Localized Silane Concentration Adding the silane too quickly can create areas of high concentration, promoting inter-particle crosslinking.1. Slow, Dropwise Addition: Add the silane solution dropwise to a vigorously stirring nanoparticle suspension. 2. Dilute Silane Solution: Use a dilute solution of the silane.
Incorrect pH The pH affects the rate of silane hydrolysis and condensation, as well as the surface charge of the nanoparticles.Monitor and adjust the pH of the nanoparticle suspension before and during the reaction. The optimal pH is system-dependent but is often slightly basic for silica nanoparticles.

Experimental Protocol: General APTS Functionalization of Silica Nanoparticles in Ethanol

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120°C overnight.

    • Use anhydrous ethanol as the solvent.

  • Nanoparticle Dispersion:

    • Disperse a known concentration of silica nanoparticles in anhydrous ethanol.

    • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.

  • APTS Addition:

    • In a separate vial, prepare a dilute solution of APTS in anhydrous ethanol (e.g., 1% v/v).

    • Add the APTS solution dropwise to the vigorously stirring nanoparticle suspension.

  • Reaction:

    • Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.

  • Washing:

    • Centrifuge the suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and redisperse the nanoparticles in fresh anhydrous ethanol.

    • Repeat the washing step 2-3 times to remove any unreacted APTS.

  • Characterization:

    • Characterize the hydrodynamic diameter of the redispersed nanoparticles using DLS to confirm the absence of aggregation.

General Prevention Strategies

Stabilization Mechanisms:

Understanding the principles of nanoparticle stabilization is key to preventing aggregation.

dot

cluster_0 Electrostatic Stabilization (Repulsive forces between like charges) cluster_1 Steric Stabilization (Physical barrier from polymer chains) a1 NP a2 NP b1 NP b2 NP

Caption: Comparison of electrostatic and steric stabilization mechanisms.

  • Electrostatic Stabilization: This relies on the mutual repulsion of nanoparticles carrying the same surface charge (e.g., negatively charged carboxyl groups). This type of stabilization is highly sensitive to pH and the ionic strength of the medium.

  • Steric Stabilization: This involves coating the nanoparticles with polymers or large molecules (e.g., PEG) that create a physical barrier, preventing the nanoparticles from getting close enough to aggregate. Steric stabilization is generally less sensitive to changes in pH and ionic strength.

Optimizing Experimental Parameters:

Parameter Recommendation Rationale
pH Maintain the pH of the solution far from the isoelectric point of the nanoparticles.Maximizes surface charge and electrostatic repulsion.
Ligand Concentration Perform a titration to find the optimal concentration for monolayer coverage.Too low a concentration provides incomplete surface coverage, while too high a concentration can cause multilayer formation and aggregation.
Sonication Use sonication to disperse nanoparticles before and, if necessary, during the initial stages of functionalization.Breaks up soft agglomerates and ensures a uniform dispersion. However, excessive sonication can sometimes induce aggregation.
Centrifugation Use the lowest speed and shortest duration necessary to pellet the nanoparticles during washing steps.High centrifugal forces can overcome repulsive forces and cause irreversible aggregation.
Drying Avoid drying functionalized nanoparticles into a hard powder. Store them as a suspension in an appropriate solvent.Redispersion of a dry powder can be very difficult and lead to aggregation.

Recommended Sonication Parameters (General Guidance):

Parameter Value Notes
Mode PulsedRecommended for sonication times over 1 minute to prevent overheating.
Power TitrateStart with a moderate power and adjust based on dispersion efficiency as measured by DLS.
Time 5-30 minutesThe optimal time depends on the nanoparticle type and concentration.
Temperature Control Use an ice bathPrevents overheating of the suspension, which can affect stability.

References

Technical Support Center: Thiol-PEG3-acid Peptide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Thiol-PEG3-acid for peptide labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker containing a thiol (-SH) group and a carboxylic acid (-COOH) group, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2]

  • The thiol group can react with maleimides, vinyl sulfones, and other thiol-reactive moieties.[1][2][3] It can also be used for binding to metal surfaces like gold.

  • The carboxylic acid group can be activated to react with primary amine groups (-NH2) on a peptide, forming a stable amide bond.

  • The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous solutions.

Q2: How should I store this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.

Q3: What are the key steps for labeling a peptide with this compound?

The labeling process typically involves two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation to the Peptide: The activated this compound is then reacted with the primary amine groups (e.g., the N-terminus or the side chain of a lysine residue) of the target peptide to form a stable amide bond.

Alternatively, if the peptide contains a maleimide group, the thiol group of the linker can be used for conjugation.

Troubleshooting Guide

Low or No Labeling Efficiency

Q4: I am observing very low or no conjugation of my peptide. What are the possible causes and solutions?

Low labeling efficiency can stem from several factors related to the activation of the carboxylic acid or the conjugation reaction itself.

Table 1: Troubleshooting Low Labeling Efficiency

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2. Ensure your activation buffer is within this range. A common recommendation is to perform the activation at pH 5-6.
Incorrect pH for Amine Coupling The reaction between the NHS-activated acid and primary amines is most efficient at a pH of 7-8. After the initial activation, adjust the pH of the reaction mixture to 7.2-7.5 before adding your amine-containing peptide.
Hydrolysis of Activated Ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the EDC/NHS activation solution immediately before use and add it to the this compound. Do not store activated linkers in solution.
Presence of Competing Amines Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your peptide for reaction with the activated linker. Use amine-free buffers like phosphate-buffered saline (PBS).
Steric Hindrance The labeling site on the peptide may be sterically hindered. Consider using a longer PEG linker to overcome this issue.
Side Reactions and Impurities

Q5: I am seeing unexpected side products in my final conjugate. What could be causing this?

Side reactions can occur at either the thiol or the activated carboxylic acid end of the linker.

Side Reactions involving the Thiol Group:

  • Disulfide Bond Formation: The thiol group can be oxidized to form disulfide bonds with other thiol-containing molecules, including another molecule of the linker or cysteine residues in your peptide. To prevent this, it is advisable to work in degassed buffers and consider adding a chelating agent like EDTA to inhibit metal-catalyzed oxidation.

  • Reaction with NHS Esters: Free thiols are more nucleophilic than amines and can react with NHS esters to form thioesters, which may be unstable. It is generally recommended to protect the thiol group if it is not the intended site of conjugation.

Side Reactions involving the Activated Carboxylic Acid:

  • Reaction with other Nucleophiles: Besides primary amines, other nucleophilic groups on the peptide, such as the hydroxyl groups of serine, threonine, or tyrosine, or the imidazole group of histidine, can potentially react with the activated carboxylic acid, although this is less common under standard conditions.

Q6: How can I prevent side reactions when using a peptide with an N-terminal cysteine?

When labeling a peptide with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur during thiol-maleimide conjugation, which is a common strategy for utilizing the thiol group. This can complicate purification and characterization.

Strategies to minimize this include:

  • Performing the conjugation at a more acidic pH (around 5) to protonate the N-terminal amino group and prevent its nucleophilic attack.

  • Acetylation of the N-terminal cysteine to block the reactive amine.

  • If possible, avoiding the use of an N-terminal cysteine in the peptide design is the most effective way to prevent this side reaction.

Purification and Characterization

Q7: What is the best method to purify my PEGylated peptide?

The choice of purification method depends on the properties of your peptide and the nature of the impurities.

Table 2: Purification Methods for PEGylated Peptides

Method Principle Best For Separating Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size.PEGylated peptide from unreacted peptide and small molecule reagents.Effective for significant size differences. Gel filtration on columns like Sephadex G-25 can be used for smaller sample volumes.
Ion Exchange Chromatography (IEX) Separation based on charge.PEGylated peptide from unreacted peptide, especially if PEGylation alters the overall charge. Can also separate positional isomers.The PEG chain can shield charges on the protein surface, potentially reducing the effectiveness of this method.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step after IEX. Effective for separating PEGylated hydrophobic substances.May have lower capacity and resolution compared to other methods.
Reverse Phase Chromatography (RP-HPLC) Separation based on polarity/hydrophobicity.Widely used for purifying peptides and small proteins. Can be used for analytical scale separation of positional isomers.
Dialysis/Ultrafiltration Separation based on molecular weight cutoff.Removing small molecule impurities like unreacted linkers and salts.May not completely remove all smaller molecular weight species.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS
  • Equilibrate the this compound, EDC, and NHS to room temperature.

  • Prepare a stock solution of this compound in an amine-free, anhydrous organic solvent (e.g., DMF or DMSO).

  • Dissolve the this compound in an appropriate activation buffer (e.g., MES buffer, pH 5-6).

  • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated linker.

Protocol 2: Conjugation of Activated this compound to a Peptide
  • Dissolve your peptide in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines.

  • Add the freshly prepared NHS-activated this compound solution to the peptide solution. A 5 to 20-fold molar excess of the activated linker over the peptide is a good starting point for optimization.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of about 50 mM to consume any unreacted NHS esters.

  • Purify the PEGylated peptide using an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Visual Workflows

Peptide_Labeling_Workflow Reagents This compound EDC, NHS Activation Carboxylic Acid Activation Reagents->Activation pH 5-6 ActivatedLinker NHS-activated This compound Activation->ActivatedLinker Conjugation Amide Bond Formation ActivatedLinker->Conjugation pH 7.2-7.5 Peptide Amine-containing Peptide Peptide->Conjugation CrudeProduct Crude PEGylated Peptide Mixture Conjugation->CrudeProduct Purification Purification (e.g., HPLC) CrudeProduct->Purification FinalProduct Purified PEGylated Peptide Purification->FinalProduct Troubleshooting_Logic Start Low/No Conjugation? CheckActivationpH Check Activation pH (4.5-7.2) Start->CheckActivationpH Yes CheckCouplingpH Check Coupling pH (7-8) CheckActivationpH->CheckCouplingpH FreshReagents Use Freshly Prepared Activated Linker CheckCouplingpH->FreshReagents AmineFreeBuffer Use Amine-Free Buffer (e.g., PBS) FreshReagents->AmineFreeBuffer Success Successful Conjugation AmineFreeBuffer->Success

References

Technical Support Center: Optimizing Thiol-PEG3-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Thiol-PEG3-acid reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

A1: this compound is a heterobifunctional linker, meaning it has two different reactive groups: a thiol (-SH) group and a carboxylic acid (-COOH) group, connected by a PEG3 spacer.[1][2][3] The conjugation process typically occurs in two distinct steps:

  • Carboxylic Acid Activation and Amine Coupling: The terminal carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions. This activated PEG linker then readily reacts with a primary amine (-NH2) on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.

  • Thiol-Reactive Conjugation: The free thiol group on the other end of the PEG linker is now available to react with a thiol-reactive group, such as a maleimide, on a second target molecule. This reaction forms a stable thioether bond, completing the conjugation.

Q2: What is the optimal pH for each step of the reaction?

A2: The optimal pH varies for the different stages of the conjugation:

  • EDC/NHS Activation of Carboxylic Acid: This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0. MES buffer is a suitable choice for this reaction as it lacks extraneous carboxyls and amines.

  • NHS Ester Reaction with Primary Amines: The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH, generally between 7.0 and 8.0. Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are commonly used.

  • Thiol-Maleimide Reaction: The conjugation of the thiol group with a maleimide is most effective and selective within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is significantly faster than with amines.

Q3: Why is N-hydroxysuccinimide (NHS) used with EDC?

A3: While EDC alone can facilitate the coupling of a carboxylic acid to a primary amine, the O-acylisourea intermediate it forms is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxyl group. N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to improve the efficiency of the coupling reaction. EDC reacts with the carboxyl group and NHS to form a more stable NHS ester intermediate. This NHS ester is less prone to hydrolysis and demonstrates higher reactivity towards primary amine groups, leading to a higher overall conjugation yield.

Q4: What are some potential side effects or limitations of PEGylation?

A4: While PEGylation offers numerous benefits, such as increased solubility, stability, and in vivo circulation time, there are potential limitations to consider. Some individuals may have pre-existing anti-PEG antibodies due to the widespread use of PEG in consumer products. This can lead to an accelerated clearance of the PEGylated molecule and, in some cases, hypersensitivity reactions. Furthermore, the PEG chain can sometimes sterically hinder the active site of a protein, potentially reducing its biological activity.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible Cause Troubleshooting Steps
Inactive or Insufficient Thiols on the Target Molecule Cysteine residues on your protein may have formed disulfide bonds. To address this, consider reducing the disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10- to 100-fold molar excess of TCEP incubated for 20-60 minutes at room temperature is a common starting point.
Degradation of Reagents EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccated environment at the recommended temperature (typically -20°C). Before use, allow the vials to equilibrate to room temperature to prevent condensation. Prepare stock solutions of EDC and NHS immediately before use.
Suboptimal Molar Ratios The molar ratio of the reactants is critical. A molar excess of the this compound linker and the activating agents (EDC/NHS) is often necessary to drive the reaction to completion. For the subsequent thiol-maleimide reaction, a 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-PEGylated molecule is a recommended starting point.
Incorrect pH of Reaction Buffers Verify the pH of your reaction buffers. Use a pH of 4.5-6.0 for the EDC/NHS activation step and a pH of 7.0-8.0 for the amine coupling step. For the thiol-maleimide reaction, maintain a pH between 6.5 and 7.5.
Presence of Competing Nucleophiles Ensure your buffers are free of extraneous primary amines (e.g., Tris or glycine) or thiols during the respective conjugation steps, as these will compete with your target molecule.
Steric Hindrance The reactive groups on your target molecule may be sterically hindered or buried within its three-dimensional structure. Introducing a mild denaturant might help expose these sites, but this should be done with caution as it can affect protein function.

Recommended Molar Ratios for Reactions

The optimal molar ratio for any given reaction will depend on the specific molecules being conjugated and should be empirically determined. However, the following table provides general starting points for optimization.

Reactants Recommended Starting Molar Ratio Notes
EDC : NHS : this compound 5 : 10 : 1A molar excess of EDC and NHS is used to efficiently activate the carboxylic acid. The ratio can be optimized, with some protocols suggesting a 1:1 or 2:1 ratio of EDC:NHS.
This compound (activated) : Amine-containing Molecule 10-20 : 1A molar excess of the activated PEG linker helps to drive the conjugation to the amine-containing molecule to completion.
Maleimide-containing Molecule : Thiol-PEGylated Molecule 10-20 : 1For the subsequent thiol-maleimide reaction, a significant molar excess of the maleimide reagent is recommended to ensure efficient labeling of the thiol.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS
  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of this compound in an appropriate anhydrous solvent like DMSO or DMF.

    • Immediately before use, prepare fresh solutions of EDC and NHS in a reaction buffer such as MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation Reaction:

    • In a reaction vessel, combine the this compound solution with the EDC and NHS solutions.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Molecule
  • Buffer Exchange (if necessary):

    • Ensure your amine-containing molecule is in a buffer at pH 7.2-7.5, such as PBS. The buffer should be free of primary amines.

  • Conjugation Reaction:

    • Add the freshly activated this compound (from Protocol 1) to the solution of the amine-containing molecule.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted PEG linker and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration. The choice of method will depend on the size and stability of your conjugate.

Protocol 3: Thiol-Maleimide Conjugation
  • Prepare the Thiol-PEGylated Molecule:

    • Ensure the purified Thiol-PEGylated molecule (from Protocol 2) is in a buffer at pH 6.5-7.5, such as PBS. The buffer should be free of other thiol-containing compounds.

  • Prepare the Maleimide-Containing Molecule:

    • Dissolve the maleimide-containing molecule in an anhydrous solvent like DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the solution of the Thiol-PEGylated molecule while gently stirring.

    • Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule thiol like cysteine or β-mercaptoethanol.

    • Purify the final conjugate to remove unreacted maleimide and other reagents using size-exclusion chromatography or dialysis.

Visualizations

Thiol_PEG3_Acid_Reaction_Pathway Thiol_PEG This compound (-SH, -COOH) Activated_PEG NHS-Activated PEG (-SH, -NHS Ester) Thiol_PEG->Activated_PEG Activation (pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Amine_Molecule Amine-Containing Molecule (-NH2) PEG_Amine_Conjugate Thiol-PEG-Amide Conjugate (-SH) Amine_Molecule->PEG_Amine_Conjugate Maleimide_Molecule Maleimide-Containing Molecule Final_Conjugate Final Thioether Conjugate Maleimide_Molecule->Final_Conjugate Activated_PEG->PEG_Amine_Conjugate Amine Coupling (pH 7.0-8.0) PEG_Amine_Conjugate->Final_Conjugate Thiol-Maleimide Reaction (pH 6.5-7.5)

Caption: Reaction pathway for this compound conjugation.

Troubleshooting_Workflow Start Low/No Conjugation Yield Check_Thiols Are Thiols Free and Active? Start->Check_Thiols Reduce_Disulfides Reduce Disulfides (e.g., with TCEP) Check_Thiols->Reduce_Disulfides No Check_Reagents Are EDC/NHS Reagents Active? Check_Thiols->Check_Reagents Yes Reduce_Disulfides->Check_Reagents Use_Fresh_Reagents Use Freshly Prepared EDC/NHS Check_Reagents->Use_Fresh_Reagents No Check_pH Is Reaction pH Optimal? Check_Reagents->Check_pH Yes Use_Fresh_Reagents->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Ratio Is Molar Ratio Optimized? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Increase_Excess Increase Molar Excess of Linker/Reagent Check_Ratio->Increase_Excess No Check_Competing_Groups Are Competing Groups Present? Check_Ratio->Check_Competing_Groups Yes Increase_Excess->Check_Competing_Groups Purify_Reactants Use Amine/Thiol-Free Buffers Check_Competing_Groups->Purify_Reactants Yes Success Successful Conjugation Check_Competing_Groups->Success No Purify_Reactants->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Side reactions of Thiol-PEG3-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-PEG3-acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker molecule. It consists of a thiol group (-SH) at one end and a carboxylic acid group (-COOH) at the other, separated by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3] The thiol group is reactive towards maleimides, vinyl sulfones, and metal surfaces like gold.[1][2] The carboxylic acid can be coupled with primary and secondary amines to form stable amide bonds using carbodiimide chemistry (e.g., EDC, DCC) or other coupling agents like HATU. The PEG spacer enhances the water solubility of the molecule.

Q2: What are the most common side reactions associated with the thiol group of this compound?

The primary side reactions involving the thiol group are:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization), or further oxidation to sulfenic, sulfinic, and sulfonic acids.

  • Disulfide Bond Formation: Thiols can react with other thiols to form disulfide bonds, leading to homodimers of the PEG linker or unwanted cross-linking with other thiol-containing molecules in the reaction mixture.

  • Thiazine Rearrangement: When reacting with a maleimide-conjugated molecule, especially one with an N-terminal cysteine, a side reaction can occur where the initial thioether linkage rearranges to a thiazine. This is a significant issue that can lead to a loss of the desired product.

Q3: What are the potential side reactions involving the carboxylic acid group?

The carboxylic acid group is generally stable. However, during activation for coupling with amines (e.g., using EDC/NHS to form an NHS-ester), the activated ester is susceptible to hydrolysis, which will regenerate the carboxylic acid and prevent the desired amide bond formation.

Q4: How does pH affect the side reactions of this compound?

pH plays a critical role in both the desired reactions and side reactions:

  • Thiol-Maleimide Reaction: This reaction is most efficient at a pH of 6.5-7.5. At higher pH, the reaction of maleimides with amines can become a competing side reaction.

  • Thiazine Rearrangement: The rate of thiazine formation from a succinimidyl thioether linkage increases at basic pH.

  • Thiol Oxidation: The rate of thiol oxidation to disulfide bonds generally increases with increasing pH.

  • Amide Bond Formation: The coupling of the carboxylic acid with amines is typically carried out at a slightly acidic to neutral pH (4.5-7.5) to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the activated ester.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low Yield of Thiol-Maleimide Conjugate
Possible Cause Recommended Solution
Oxidation of this compound Before use, treat the this compound solution with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferable to DTT (Dithiothreitol) as it does not contain a thiol group itself. Ensure complete removal of the reducing agent before proceeding with the conjugation reaction.
Incorrect pH of Reaction Buffer Ensure the pH of the reaction buffer is maintained between 6.5 and 7.5 for optimal thiol-maleimide conjugation. Use a degassed buffer to minimize oxidation.
Hydrolysis of Maleimide Maleimide groups can hydrolyze at higher pH. Ensure the maleimide-containing molecule is stored under dry conditions and the reaction is performed at the recommended pH.
Thiazine Rearrangement If conjugating to an N-terminal cysteine, be aware of potential thiazine formation. Analyze the product mixture carefully (e.g., by mass spectrometry) to identify this side product. Consider strategies to minimize this, such as working at a lower pH if the reaction kinetics are still favorable.
Problem 2: Formation of Unwanted Dimers or Aggregates
Possible Cause Recommended Solution
Intermolecular Disulfide Bond Formation This is often due to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers. The addition of a small amount of a non-thiol reducing agent like TCEP can help maintain the thiol in its reduced state.
Non-specific Reactions If other reactive groups are present in your system, they may participate in side reactions. Ensure your reaction conditions are specific for the intended thiol-maleimide or acid-amine coupling.
Problem 3: Low Yield of Amide Bond Formation
Possible Cause Recommended Solution
Hydrolysis of Activated Carboxylic Acid If you are pre-activating the carboxylic acid (e.g., as an NHS-ester), perform the reaction immediately with the amine-containing molecule. Avoid prolonged exposure of the activated ester to aqueous environments.
Suboptimal pH for Amine Coupling The pH for EDC/NHS coupling is a compromise between amine reactivity and NHS-ester stability. A pH range of 6.0-7.5 is generally recommended.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) will compete with your target molecule for the activated carboxylic acid. Use non-amine-containing buffers like PBS or HEPES.

Data Summary

The following table summarizes the influence of key reaction parameters on the primary and side reactions of this compound.

Parameter Thiol-Maleimide Conjugation (Desired) Thiol Oxidation/Disulfide Formation (Side Reaction) Thiazine Rearrangement (Side Reaction) Activated Acid Hydrolysis (Side Reaction)
pH Optimal at 6.5-7.5Increases at higher pHIncreases at basic pHIncreases at higher pH
Temperature Typically performed at room temperatureCan increase with higher temperatureCan increase with higher temperatureIncreases with higher temperature
Presence of Oxygen No direct effect, but can lead to thiol oxidationSignificantly increasesNo direct effectNo direct effect
Presence of Reducing Agents (e.g., TCEP) Can be beneficial for pre-reducing thiols, but must be removed before adding maleimidePrevents this side reactionNo direct effectNo direct effect
Buffer Composition Avoid amine-containing buffers if also reacting the acid groupDegassed buffers are recommendedNo direct effectAvoid nucleophilic buffers

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation
  • Preparation of this compound: Dissolve this compound in a degassed, amine-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5. To ensure the thiol is reduced, you can optionally treat the solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.

  • Removal of Reducing Agent (if used): If TCEP was used, it must be removed prior to the addition of the maleimide-containing molecule. This can be achieved using a desalting column.

  • Conjugation Reaction: Add the maleimide-containing molecule to the solution of this compound. A molar ratio of 1:1 is a good starting point, but optimization may be required.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the conjugate using size-exclusion chromatography or other appropriate chromatographic techniques to remove unreacted starting materials.

Protocol 2: General Procedure for Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)
  • Preparation of this compound: Dissolve this compound in an amine-free buffer (e.g., MES buffer at pH 6.0 or PBS at pH 7.2).

  • Activation of Carboxylic Acid: Add a 5-10 fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation Reaction: Add the amine-containing molecule to the activated this compound solution.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining NHS-ester.

  • Purification: Purify the conjugate using appropriate chromatography methods.

Visualizations

Side_Reactions_of_Thiol_PEG3_Acid cluster_thiol Thiol Group (-SH) Reactions cluster_acid Carboxylic Acid Group (-COOH) Reactions Thiol_PEG3_Acid This compound Desired_Product Thioether Conjugate Thiol_PEG3_Acid->Desired_Product + Maleimide (pH 6.5-7.5) Oxidized_Thiol Disulfide Dimer / Oxidized Species Thiol_PEG3_Acid->Oxidized_Thiol O2, High pH Maleimide Maleimide Compound Thiazine Thiazine Product Desired_Product->Thiazine Rearrangement (High pH) Thiol_PEG3_Acid_2 This compound Activated_Ester Activated Ester (e.g., NHS-ester) Thiol_PEG3_Acid_2->Activated_Ester + EDC/NHS Desired_Amide Amide Conjugate Activated_Ester->Desired_Amide + Amine Hydrolyzed_Acid Regenerated Carboxylic Acid Activated_Ester->Hydrolyzed_Acid H2O (Side Reaction) Amine_Compound Amine Compound

Caption: Reaction pathways of this compound, highlighting desired conjugations and common side reactions.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low Conjugation Yield Start Low Yield Observed Check_Thiol Is the thiol group reduced? Start->Check_Thiol Check_pH Is the pH optimal? Check_Thiol->Check_pH Yes Solution_Reduce Treat with TCEP before reaction. Check_Thiol->Solution_Reduce No Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Solution_pH Adjust pH: Thiol-Maleimide: 6.5-7.5 Acid-Amine: 6.0-7.5 Check_pH->Solution_pH No Solution_Purify Purify starting materials. Check_Purity->Solution_Purify No

Caption: A logical workflow for troubleshooting low yield in conjugation reactions involving this compound.

References

Technical Support Center: Purification of Thiol-PEG3-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-PEG3-acid conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and dialysis. The choice of method depends on the specific properties of the conjugate, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities I might encounter after a conjugation reaction involving this compound?

A2: Common impurities include unreacted this compound, excess coupling agents (e.g., EDC, NHS if used for the acid activation), byproducts of the coupling reaction, and potentially side-products from reactions with the thiol group, such as disulfides. If the thiol on the PEG linker is reacting with a maleimide, side reactions like thiazine rearrangement can also occur, leading to impurities[1][2].

Q3: How can I assess the purity of my this compound conjugate?

A3: Analytical RP-HPLC is a widely used and effective method for assessing the purity of the conjugate. It can separate the desired product from unreacted starting materials and many byproducts. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is also highly recommended to confirm the identity and purity of the final product.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Q4: My RP-HPLC purification is showing poor separation between my conjugate and unreacted this compound. What can I do?

A4: Poor separation can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile or methanol) can improve resolution.

  • Change the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common additive that can improve peak shape. Experiment with different concentrations (e.g., 0.05% to 0.1%).

  • Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column can provide better separation. For PEGylated molecules, C18 columns have been shown to provide good separation[3].

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase resolution, but it will also increase the run time.

Q5: I am experiencing low recovery of my conjugate from the preparative RP-HPLC column. What could be the cause?

A5: Low recovery can be frustrating. Consider the following possibilities:

  • Precipitation on the Column: The conjugate may be precipitating on the column, especially if it has poor solubility in the mobile phase. Ensure your sample is fully dissolved before injection.

  • Irreversible Binding: The conjugate might be irreversibly binding to the stationary phase. This can sometimes be mitigated by altering the mobile phase composition or pH.

  • Decomposition: The conjugate may be unstable under the purification conditions. For instance, some molecules can degrade during the evaporation of mobile phases containing TFA[4].

Size Exclusion Chromatography (SEC)

Q6: I am trying to use SEC to remove unreacted this compound, but the separation is not effective. Why?

A6: SEC separates molecules based on their hydrodynamic volume. For small molecules like this compound and its conjugates, the size difference may not be significant enough for baseline separation on a standard SEC column.

  • Column Selection: Ensure you are using a column with a fractionation range appropriate for small molecules (e.g., in the range of 100 to 1000 Da). Columns like the TSKgel G4000SWXL have been used for PEGylated molecules, but selection should be based on the specific molecular weight range[5].

  • Non-specific Interactions: PEGylated molecules can sometimes interact with the SEC column matrix, leading to poor peak shape and unexpected elution times. Including additives like arginine in the mobile phase can help reduce these non-specific interactions.

Dialysis

Q7: I used dialysis to purify my conjugate, but I still see a significant amount of unreacted this compound in my sample. What went wrong?

A7: Incomplete removal of small molecules during dialysis is a common issue. Here are some potential causes and solutions:

  • Incorrect Molecular Weight Cut-Off (MWCO): For a small molecule like this compound (MW ~238.3 g/mol ), a dialysis membrane with a very low MWCO (e.g., 100-500 Da) is required.

  • Insufficient Dialysis Time: Dialysis can be a slow process. Ensure you are dialyzing for a sufficient duration (e.g., overnight) with multiple changes of a large volume of dialysis buffer.

  • Equilibrium: Dialysis is an equilibrium-based process. To drive the removal of the small molecule, the volume of the external buffer should be significantly larger than the sample volume, and the buffer should be changed several times.

Quantitative Data Summary

The following tables provide representative data for the purification of PEGylated small molecules. Please note that actual results will vary depending on the specific conjugate and experimental conditions.

Table 1: Representative Purity of this compound Conjugates after Purification

Purification MethodTypical Purity (%)
Preparative RP-HPLC>95%
Size Exclusion Chromatography (SEC)85-95%
Dialysis80-90%

Table 2: Representative Recovery Yield of this compound Conjugates

Purification MethodTypical Recovery Yield (%)
Preparative RP-HPLC60-90%
Size Exclusion Chromatography (SEC)>90%
Dialysis>95%

Experimental Protocols

Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline for the purification of a this compound conjugate. Optimization will be required for specific applications.

  • Column: C18 preparative column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Dissolve the crude conjugate in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.45 µm filter.

    • Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes.

    • Inject the sample onto the column.

    • Run a linear gradient appropriate for the conjugate's hydrophobicity (e.g., 5-95% Mobile Phase B over 40 minutes).

    • Collect fractions based on the UV chromatogram.

    • Analyze the fractions by analytical RP-HPLC to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the purified conjugate.

Size Exclusion Chromatography (SEC)

This protocol is intended for the removal of small molecule impurities from a larger this compound conjugate.

  • Column: A size exclusion column with a fractionation range suitable for the size of the conjugate and impurities (e.g., a column with a range of 100 - 1000 Da).

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable aqueous buffer. The mobile phase should be filtered and degassed.

  • Flow Rate: As recommended by the column manufacturer (typically 0.5 - 1.0 mL/min for analytical scale).

  • Detection: UV at 220 nm and 280 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 2-3 column volumes).

    • Dissolve the sample in the mobile phase and filter it through a 0.22 µm filter.

    • Inject a sample volume that is typically 1-2% of the total column volume for high-resolution separation.

    • Elute the sample isocratically with the mobile phase.

    • Collect fractions. The larger conjugate should elute before the smaller, unreacted this compound.

    • Analyze the collected fractions for purity.

Dialysis

This protocol is for removing small molecule impurities like unreacted this compound.

  • Materials:

    • Dialysis tubing or cassette with a low molecular weight cut-off (MWCO), for example, 100-500 Da.

    • Dialysis buffer (a buffer in which the conjugate is stable and soluble).

    • A large beaker and a stir plate.

  • Procedure:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

    • Load the sample into the dialysis tubing/cassette, ensuring there is some headspace.

    • Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume).

    • Stir the buffer gently on a stir plate.

    • Dialyze for several hours to overnight.

    • Change the dialysis buffer at least 2-3 times to ensure efficient removal of small molecules.

    • After dialysis, carefully remove the tubing/cassette and recover the purified conjugate.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude_Mixture Crude Conjugate Mixture RP_HPLC RP-HPLC Crude_Mixture->RP_HPLC SEC SEC Crude_Mixture->SEC Dialysis Dialysis Crude_Mixture->Dialysis Analytical_HPLC Analytical RP-HPLC RP_HPLC->Analytical_HPLC SEC->Analytical_HPLC Dialysis->Analytical_HPLC Analytical_HPLC->RP_HPLC If Impure Analytical_HPLC->SEC If Impure Analytical_HPLC->Dialysis If Impure Pure_Conjugate Purified Conjugate Analytical_HPLC->Pure_Conjugate If Pure LC_MS LC-MS Pure_Conjugate->LC_MS Final QC

Caption: General purification workflow for this compound conjugates.

References

Technical Support Center: Maleimide-Thiol Conjugate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the inherent instability of maleimide-thiol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates?

A1: The instability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily due to two competing chemical reactions:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological environment rich in other thiols (like glutathione), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2][3]

  • Hydrolysis: The succinimide ring of the conjugate can be irreversibly opened by water. This process is typically accelerated at basic pH (above 7.5). While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity (two isomeric products), which may be undesirable.[4][5]

Q2: How does pH affect the stability of the maleimide-thiol linkage?

A2: pH is a critical factor. The conjugation reaction itself is most efficient and selective for thiols at a pH range of 6.5-7.5. Outside this range, stability is compromised:

  • Below pH 6.5: The conjugation rate slows significantly as the thiol group is protonated and less nucleophilic.

  • Above pH 7.5: The maleimide group becomes susceptible to direct hydrolysis, and it can react with amines (e.g., lysine residues), reducing selectivity. Post-conjugation, higher pH accelerates the hydrolysis of the thiosuccinimide ring, which can be a strategy to stabilize the conjugate against deconjugation.

Q3: What is a thiol exchange reaction and why is it problematic?

A3: A thiol exchange reaction is a consequence of the retro-Michael reaction. Once the conjugate reverts to its maleimide and thiol precursors, the maleimide is free to react with other available thiols. In vivo, highly abundant thiols like glutathione or albumin can effectively "steal" the maleimide-linked payload from its intended target. This is highly problematic for applications like antibody-drug conjugates (ADCs), as it leads to premature drug release, reduced therapeutic efficacy, and potential off-target toxicities.

Q4: Are there more stable alternatives to traditional maleimides?

A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome these instability issues. Examples include:

  • Self-Hydrolyzing Maleimides: These are engineered with neighboring groups that accelerate the stabilizing ring-opening hydrolysis reaction immediately after conjugation.

  • Disulfide Re-bridging Maleimides: These reagents can react with both thiols from a reduced disulfide bond (e.g., in an antibody hinge region), creating a stable, bridged structure.

  • Dibromomaleimides: These allow for a sequential reaction with a thiol and then an amine, creating a stable aminothiomaleimide that is deactivated to further reactions.

  • Diiodomaleimides: These offer rapid conjugation with reduced rates of hydrolysis, making them suitable for sterically hindered systems.

Visualizing Instability Pathways

The primary degradation pathways for maleimide-thiol conjugates can be visualized as competing reactions.

Instability_Pathways cluster_0 Conjugate State cluster_1 Degradation Products cluster_2 Further Reactions Conjugate Maleimide-Thiol Conjugate (Thiosuccinimide) Retro Free Maleimide + Free Thiol Conjugate->Retro Retro-Michael Reaction (Reversible) Hydrolyzed Ring-Opened Product (Stable) Conjugate->Hydrolyzed Hydrolysis (Irreversible) Exchange Thiol Exchange Product (e.g., with Glutathione) Retro->Exchange Reaction with Exogenous Thiol

Caption: Competing instability pathways for maleimide-thiol conjugates.

Troubleshooting Guide

Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: You are likely observing a combination of retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation (loss of activity), while hydrolysis creates two stable isomers, leading to analytical heterogeneity (e.g., multiple peaks on HPLC).

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the pH is within the optimal range of 6.5-7.0. Avoid basic pH if you do not want hydrolysis to occur.

    • Control Temperature: Store conjugates at 4°C or frozen at -80°C (with appropriate cryoprotectants like glycerol) to slow down degradation reactions.

    • Induce Hydrolysis for Stability: If the goal is a stable but heterogeneous product, consider intentionally hydrolyzing the conjugate by incubating at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period post-purification. This will prevent further deconjugation.

    • Use a Next-Generation Maleimide: For future experiments, switch to a maleimide designed for enhanced stability to avoid these issues from the start.

Problem 2: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays.

  • Possible Cause: This is a classic sign of a thiol exchange reaction. The thiosuccinimide linkage is undergoing the retro-Michael reaction, and the released maleimide-drug is then captured by abundant plasma thiols like albumin.

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to identify the drug conjugated to albumin or other plasma proteins.

    • Accelerate Hydrolysis: Before in vivo use, implement a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to form the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange. The half-life of ring-opened products can be over two years.

    • Re-evaluate Linker Chemistry: The conjugation site on the antibody can influence stability. If possible, explore different cysteine conjugation sites or switch to a more robust linker technology, such as a disulfide re-bridging or dihalomaleimide-based linker.

Problem 3: The conjugation reaction is inefficient, with low yield.

  • Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is common if stock solutions are prepared incorrectly or stored for too long in aqueous buffers.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate or HEPES.

    • Check for Reducing Agents: Ensure that no extraneous reducing agents (like DTT or TCEP, if not used for intentional disulfide reduction) are present in the final reaction mixture, as they will compete for the maleimide.

    • Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion, especially if the thiol concentration is low.

Quantitative Stability Data

The stability of maleimide-thiol adducts is highly dependent on the N-substituent on the maleimide ring and the pKa of the thiol. Electron-withdrawing groups on the maleimide can dramatically accelerate the stabilizing hydrolysis reaction.

Table 1: Half-life of Thiol Exchange for Various Conjugates in the Presence of Glutathione (GSH)

Thiol Component (pKa) Maleimide Component Half-life of Conversion (hours) Extent of Conversion (%) Reference
4-mercaptophenylacetic acid (6.6) N-ethyl maleimide (NEM) ~18 ~12.3
4-mercaptophenylacetic acid (6.6) N-phenyl maleimide (NPM) ~3.1 ~89.5
N-acetyl-L-cysteine (9.5) N-ethyl maleimide (NEM) ~258 ~0.8

| N-acetyl-L-cysteine (9.5) | N-phenyl maleimide (NPM) | ~24 | ~31.8 | |

Table 2: Half-life of Ring-Opening Hydrolysis (Stabilization) at pH 7.4, 37°C

N-Substituent on Maleimide Type of Substituent Hydrolysis Half-life (t½, hours) Reference
N-ethyl Alkyl (Standard) ~210
N-propyl-carboxamide Neutral ~15

| N-aminoethyl (protonated) | Electron-withdrawing (Inductive) | ~0.4 | |

Experimental Protocols

Protocol 1: General Assessment of Conjugate Stability via RP-HPLC

This protocol provides a framework for monitoring the degradation (via retro-Michael reaction) or hydrolysis of a maleimide-thiol conjugate over time.

Workflow Diagram

Workflow_Stability_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Conjugate Stock Solution B Prepare Incubation Buffers (e.g., pH 6.5, 7.4, 8.5) +/- Exogenous Thiol (GSH) C Incubate Aliquots at 37°C B->C D Take Time Points (t=0, 2, 6, 24, 48h) C->D E Quench Reaction (e.g., acidify with TFA) D->E F Analyze by RP-HPLC E->F G Integrate Peak Areas (Intact, Hydrolyzed, etc.) F->G

Caption: General workflow for assessing maleimide-thiol conjugate stability.

1. Materials and Reagents:

  • Purified maleimide-thiol conjugate

  • Reaction Buffers: 100 mM Phosphate buffer at pH 6.5, 7.4, and 8.5

  • Exogenous Thiol (optional): Glutathione (GSH)

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • HPLC System: Reverse-phase HPLC with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).

  • Incubation Setup: For each condition to be tested, aliquot the conjugate into the respective incubation buffer to a final concentration of ~0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.

  • Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction.

  • Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA. This acidifies the sample and stops further degradation. Store quenched samples at 4°C until analysis.

  • HPLC Analysis:

    • Inject each quenched sample onto the C18 column.

    • Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a relevant wavelength (e.g., 220 nm for peptide bonds, or a wavelength specific to a payload/dye).

  • Data Analysis:

    • Identify the peaks corresponding to the intact conjugate, hydrolyzed products (often 1 or 2 later-eluting peaks), and any deconjugated species.

    • Integrate the peak area for each species at each time point.

    • Calculate the percentage of remaining intact conjugate over time to determine its stability under each condition. Plot the percentage of intact conjugate vs. time to determine the half-life.

References

Technical Support Center: Post-Reaction Purification of Thiol-PEG3-Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Thiol-PEG3-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my reaction?

A1: Residual this compound can interfere with downstream applications and analytics. Unreacted PEG linkers can compete for binding sites, complicate characterization techniques (e.g., mass spectrometry, HPLC), and potentially lead to inaccurate quantification of your final product. For therapeutic applications, failure to remove excess reagents can lead to undesired side effects and impact the overall efficacy and safety of the product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common and effective methods for removing small, unreacted PEG linkers like this compound from a reaction mixture containing a larger conjugated molecule are based on differences in size and physicochemical properties. These methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique is highly effective for separating molecules based on their size.[1][]

  • Dialysis / Ultrafiltration (including Tangential Flow Filtration - TFF): These methods utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes.[1][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), this method separates molecules based on their hydrophobicity and is very effective for purifying smaller biomolecules and conjugates.[]

  • Precipitation: This method can be used to selectively precipitate either the product or the excess PEG, although it may be less precise than chromatographic or filtration-based techniques.

Q3: How do I select the most appropriate purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and stability of your target molecule, the required level of purity, the sample volume, and the equipment available in your lab. The following decision-making workflow can help guide your selection:

G start Start: Reaction Mixture biomolecule_size Is the target biomolecule significantly larger than This compound (e.g., >10 kDa)? start->biomolecule_size purity_level High Purity Required? biomolecule_size->purity_level Yes small_molecule_check Is the target molecule a small molecule? biomolecule_size->small_molecule_check No sec Size Exclusion Chromatography (SEC) purity_level->sec Yes dialysis Dialysis / Ultrafiltration purity_level->dialysis No sample_volume Large Sample Volume? sample_volume->dialysis No tff Tangential Flow Filtration (TFF) sample_volume->tff Yes hplc Reverse-Phase HPLC small_molecule_check->hplc Yes precipitation Precipitation small_molecule_check->precipitation No end Purified Product sec->end dialysis->sample_volume dialysis->end tff->end hplc->end precipitation->end G start Start: Reaction Mixture equilibrate Equilibrate Desalting Column with Elution Buffer start->equilibrate load Load Reaction Mixture onto Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV-Vis, SDS-PAGE) collect->analyze pool Pool Fractions Containing Purified Conjugate analyze->pool end Purified Product pool->end G start Start: Reaction Mixture prep_membrane Prepare Dialysis Membrane/Cassette start->prep_membrane load_sample Load Reaction Mixture into Membrane/Cassette prep_membrane->load_sample dialyze Place in Dialysis Buffer with Stirring load_sample->dialyze buffer_exchange Change Dialysis Buffer (2-3 times) dialyze->buffer_exchange recover Recover Purified Conjugate buffer_exchange->recover end Purified Product recover->end

References

Technical Support Center: Preventing Disulfide Bond Formation in Thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving thiol-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted disulfide bond formation in my thiol reactions?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of thiol groups (-SH) to a disulfide bond (-S-S-).[1] This oxidation is often facilitated by the presence of dissolved oxygen in reaction buffers, trace metal ions that can catalyze oxidation, and a pH that favors the deprotonation of the thiol group to the more reactive thiolate anion.[1]

Q2: How does pH affect disulfide bond formation?

A2: The rate of disulfide bond formation is highly pH-dependent. At a pH above the pKa of the thiol group (typically around 8.5 for cysteine), the thiol group exists predominantly in its deprotonated, thiolate anion form (RS-).[1][2] This thiolate is a potent nucleophile and is readily oxidized to form a disulfide bond.[1] Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can help minimize disulfide bond formation by keeping the thiol group protonated.

Q3: What are reducing agents and how do they prevent disulfide bond formation?

A3: Reducing agents are chemical compounds that donate electrons, thereby preventing oxidation. In the context of thiol reactions, they can also reverse disulfide bond formation by reducing them back to free thiols. Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Q4: When should I use a chelating agent in my experiments?

A4: Chelating agents should be used when there is a suspicion of trace metal ion contamination in your buffers or reagents. Metal ions, such as copper and iron, can catalyze the oxidation of thiols. Chelating agents, like ethylenediamacetic acid (EDTA), bind to these metal ions, rendering them unable to participate in redox reactions.

Q5: What is degassing and why is it important for thiol reactions?

A5: Degassing is the process of removing dissolved gases, particularly oxygen, from a solution. Oxygen is a primary oxidizing agent that can lead to the formation of disulfide bonds. Therefore, degassing your buffers and reaction mixtures is a critical step in preventing unwanted oxidation of thiols.

Troubleshooting Guides

Issue 1: My purified protein/peptide is showing aggregation and loss of activity.

This issue is often due to the formation of intermolecular disulfide bonds, leading to aggregation and incorrect protein folding.

  • Troubleshooting Steps:

    • Add a Reducing Agent: Incorporate a reducing agent like TCEP or DTT into your purification buffers and final storage solutions to maintain the reduced state of the thiols.

    • Control pH: Ensure the pH of your buffers is maintained between 6.5 and 7.5 to minimize the formation of reactive thiolate anions.

    • Use a Chelating Agent: Add EDTA to your buffers to sequester any metal ions that could be catalyzing oxidation.

    • Degas All Solutions: Thoroughly degas all buffers and solutions that will come into contact with your thiol-containing molecule.

Issue 2: I am observing unexpected side products in my thiol-maleimide conjugation.

Side reactions in thiol-maleimide chemistry can lead to a heterogeneous product mixture.

  • Troubleshooting Steps:

    • Control pH: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5. At higher pH, hydrolysis of the maleimide can occur, and at lower pH, the reaction rate is significantly reduced.

    • Check for Thiazine Rearrangement: If your thiol is at the N-terminus of a peptide, a side reaction can lead to the formation of a thiazine impurity. This can be minimized by working at a slightly acidic pH.

    • Monitor Reaction Time: While the thiol-maleimide reaction is generally fast, prolonged reaction times can sometimes lead to side products. Optimize the reaction time by monitoring the progress with a suitable analytical technique.

Data Presentation

Table 1: Comparison of Common Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Effective pH Range >7.01.5 - 8.5
Typical Working Concentration 5-10 mM1-5 mM
Reaction Time for Reduction ~1 hour at room temperature~30 minutes at room temperature
Odor Strong, unpleasantOdorless
Stability Prone to air oxidation, especially in the presence of metal ionsMore resistant to air oxidation
Compatibility with Maleimides Reacts with maleimides, must be removed before conjugationGenerally less reactive with maleimides, often does not require removal
Compatibility with IMAC Can be sensitive to nickelDoes not reduce metals used in Immobilized Metal Affinity Chromatography

Experimental Protocols

Protocol 1: General Prevention of Disulfide Bond Formation
  • Buffer Preparation:

    • Prepare all buffers at a pH between 6.5 and 7.5.

    • Add a chelating agent, such as EDTA, to a final concentration of 1-5 mM.

  • Degassing:

    • Degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using a vacuum system.

  • Use of Reducing Agents:

    • If necessary, add a reducing agent like TCEP (1-5 mM) or DTT (5-10 mM) to your buffers. Note that DTT may need to be removed before certain downstream applications like maleimide chemistry.

  • Inert Atmosphere:

    • Whenever possible, handle thiol-containing solutions under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

Protocol 2: Reduction of Disulfide Bonds in Proteins
  • Sample Preparation:

    • Dissolve the protein sample in a degassed buffer (e.g., PBS or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • Addition of Reducing Agent:

    • Using TCEP: Add TCEP to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature.

    • Using DTT: Add DTT to a final concentration of 5-10 mM. Incubate for 1 hour at room temperature or 30 minutes at 37°C.

  • Removal of Reducing Agent (if necessary):

    • If the reducing agent interferes with downstream applications (e.g., DTT in thiol-maleimide reactions), remove it using a desalting column or through buffer exchange.

Protocol 3: Alkylation of Free Thiols

This protocol is used to permanently block free thiols and prevent re-oxidation.

  • Reduction:

    • Perform the reduction of disulfide bonds as described in Protocol 2.

  • Alkylation:

    • Add an alkylating agent, such as iodoacetamide or N-ethylmaleimide (NEM), in a 2 to 10-fold molar excess over the reducing agent used.

    • Incubate the reaction in the dark for 30-60 minutes at room temperature.

  • Quenching (Optional):

    • To quench any remaining alkylating agent, add a small amount of a thiol-containing compound like DTT or β-mercaptoethanol.

  • Purification:

    • Remove excess alkylating and quenching agents by dialysis or using a desalting column.

Visualizations

References

Validation & Comparative

Characterizing Thiol-PEG3-Acid Conjugates: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of molecules conjugated with Thiol-PEG3-acid, a common hydrophilic linker. We present experimental data, detailed protocols, and a comparison with alternative analytical techniques to facilitate informed decisions in your research and development workflows.

The this compound linker (HS-(CH2)2-(O(CH2)2)2-O-(CH2)2-COOH) provides a versatile platform for bioconjugation, featuring a thiol group for reaction with moieties like maleimides and a carboxylic acid for amide bond formation with primary amines. Its polyethylene glycol (PEG) component enhances the solubility and pharmacokinetic properties of the conjugated molecule. Accurate characterization of the final conjugate is critical to ensure its identity, purity, and homogeneity. Mass spectrometry (MS) stands out as a powerful tool for this purpose, offering high sensitivity and detailed structural information.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for analyzing bioconjugates. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, both can provide accurate mass measurements.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Process Soft ionization of analytes in solutionCo-crystallization with a matrix followed by laser-induced ionization
Coupling to LC Readily coupled for online separationTypically an offline technique, though LC-MALDI is possible
Sample Throughput Lower, due to serial sample introductionHigher, with the ability to spot multiple samples on a single target plate
Tolerance to Salts/Detergents Low, requires extensive sample cleanupHigher tolerance compared to ESI
Ion Species Produces multiply charged ions ([M+nH]n+)Primarily produces singly charged ions ([M+H]+)
Data Complexity Can be complex for heterogeneous samples due to multiple charge statesSimpler spectra, often easier to interpret for polydisperse samples
Mass Accuracy High, especially with high-resolution analyzersHigh, particularly with TOF analyzers
Sensitivity High, capable of detecting low-abundance speciesHigh, though matrix background can be a factor
Quantitative Analysis Generally considered more robust for quantificationCan be used for quantification, but may have lower reproducibility[1][2]

Experimental Workflow for LC-ESI-MS/MS Characterization

The following workflow outlines the key steps for characterizing a this compound conjugated peptide using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Conjugation Conjugation Reaction (e.g., Peptide + this compound) Purification Purification (e.g., RP-HPLC) Conjugation->Purification Reduction Reduction & Denaturation (DTT/TCEP & Urea) Purification->Reduction Digestion Enzymatic Digestion (e.g., Trypsin) Reduction->Digestion Desalting Desalting (e.g., C18 ZipTip) Digestion->Desalting LC_Separation LC Separation (C18 Column) Desalting->LC_Separation ESI_MS ESI-MS (Intact Mass) LC_Separation->ESI_MS MS_MS MS/MS Fragmentation (Collision-Induced Dissociation) ESI_MS->MS_MS Deconvolution Deconvolution of MS Spectra MS_MS->Deconvolution DB_Search Database Search (e.g., Mascot, Sequest) Deconvolution->DB_Search Manual_Validation Manual Spectral Validation DB_Search->Manual_Validation fragmentation_pathway cluster_peptide Peptide Backbone cluster_peg PEG Linker b_ions b-ions y_ions y-ions peg_loss Neutral Loss of 44 Da (C2H4O) Conjugated_Peptide [M+H]+ Precursor Ion Conjugated_Peptide->b_ions Conjugated_Peptide->y_ions Conjugated_Peptide->peg_loss

References

A Comparative Guide to Purity Analysis of Thiol-PEG3-Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of PEGylated products is paramount for safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of a Thiol-PEG3-acid reaction, specifically focusing on the conjugation of a cysteine-containing protein with a maleimide-activated this compound.

The reaction of a protein's free cysteine with a maleimide-activated PEG linker is a common strategy for site-specific PEGylation.[1][2] This process, however, can result in a heterogeneous mixture of products, including the desired mono-PEGylated protein, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers.[3][][5] Accurate and robust analytical methods are therefore crucial for the characterization and quality control of the final product.

Comparison of Analytical Methods

The primary methods for analyzing the purity of PEGylated proteins are HPLC-based techniques. However, other methods like MALDI-TOF mass spectrometry and capillary electrophoresis offer complementary information.

FeatureHPLC (SEC, RP, IEX)MALDI-TOF MSCapillary Electrophoresis (CE)
Primary Separation Principle Size (SEC), Hydrophobicity (RP), Charge (IEX)Mass-to-charge ratioCharge and hydrodynamic size
Key Information Provided Quantification of species, separation of isomersAverage degree of PEGylation, mass confirmationHigh-resolution separation of isoforms
Resolution Moderate to high, depends on the techniqueLow for isomers, high for mass differencesVery high
Quantification ExcellentSemi-quantitative to quantitative with standardsGood
Speed ModerateFastModerate to slow
Instrumentation Cost ModerateHighModerate

Quantitative Data Summary

The following tables present representative quantitative data from the analysis of a model PEGylated protein reaction mixture using various analytical techniques.

Table 1: Purity Assessment by Size-Exclusion HPLC (SEC-HPLC)

AnalyteRetention Time (min)Peak Area (%)
Aggregates~7.51.2
Di-PEGylated Protein~8.510.5
Mono-PEGylated Protein ~9.2 85.3
Native Protein~10.12.8
Free PEG Reagent~11.00.2

Table 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

AnalyteRetention Time (min)Peak Area (%)
Native Protein15.23.1
Positional Isomer 118.535.8
Main Mono-PEGylated Product 19.1 50.2
Positional Isomer 219.89.5
Di-PEGylated Species22.31.4

Table 3: Comparison of Analytical Techniques for Mono-PEGylated Protein Purity

Analytical MethodPurity of Mono-PEGylated Fraction (%)Key Advantages
SEC-HPLC >99% (after fractionation)Excellent for removing aggregates and free PEG.
RP-HPLC >95%High resolution for positional isomers.
IEX-HPLC >98%Effective for separating species with different charges.
MALDI-TOF MS N/A (provides mass confirmation)Direct measurement of molecular weight and degree of PEGylation.
Capillary Electrophoresis High resolution separationSuperior resolution for closely related isoforms.

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation of a Cysteine-Containing Protein

This protocol describes the reaction of a protein containing a single free cysteine residue with a maleimide-activated this compound.

Materials:

  • Cysteine-containing protein

  • Maleimide-activated this compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0, containing 1 mM EDTA

  • Quenching Solution: 1 M L-cysteine in reaction buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate a free thiol, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • PEG Reagent Preparation: Immediately before use, dissolve the maleimide-activated this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: To stop the reaction, add the quenching solution to a final concentration of 10-20 mM to react with any excess maleimide-PEG.

  • Purification: Proceed with purification of the PEGylated protein using size-exclusion or ion-exchange chromatography.

Protocol 2: RP-HPLC Analysis of PEGylation Reaction Purity

This protocol provides a general method for analyzing the purity of the PEGylated protein mixture.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase column suitable for proteins (e.g., C4 or C8, 300 Å pore size)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dilute a small aliquot of the quenched reaction mixture with Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40-60°C

    • Detection Wavelength: 214 nm or 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20-80% B (linear gradient)

      • 35-40 min: 80% B

      • 40-41 min: 80-20% B

      • 41-50 min: 20% B

  • Data Analysis: Integrate the peak areas of the different species (unreacted protein, mono-PEGylated isomers, di-PEGylated species) to determine the relative purity of the main product.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot Cysteine-containing Protein Solution Mix Mix Protein and PEG Reagent Prot->Mix PEG Maleimide-activated This compound PEG->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench with L-cysteine Incubate->Quench HPLC HPLC Analysis (SEC, RP, IEX) Quench->HPLC MALDI MALDI-TOF MS Quench->MALDI CE Capillary Electrophoresis Quench->CE

Caption: Experimental workflow for Thiol-PEGylation and purity analysis.

G cluster_hplc HPLC Methods cluster_alternatives Alternative Methods SEC SEC-HPLC (Size) RP RP-HPLC (Hydrophobicity) IEX IEX-HPLC (Charge) MALDI MALDI-TOF MS (Mass-to-Charge) CE Capillary Electrophoresis (Charge/Size) Analysis Purity Analysis of PEGylated Protein Analysis->SEC Separates aggregates, free PEG Analysis->RP Resolves positional isomers Analysis->IEX Separates by degree of PEGylation Analysis->MALDI Confirms mass and degree of PEGylation Analysis->CE High-resolution isoform separation

Caption: Comparison of analytical methods for PEGylated protein purity.

References

A Comparative Guide to Thiol-PEG3-acid and Thiol-PEG4-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation reaction but also the stability, solubility, and in vivo performance of the final product. Among the diverse array of available crosslinkers, heterobifunctional polyethylene glycol (PEG) linkers are widely employed due to their ability to impart favorable physicochemical properties. This guide provides an objective comparison of two commonly used short-chain linkers, Thiol-PEG3-acid and Thiol-PEG4-acid, to aid in the rational design of next-generation bioconjugates.

Introduction to Thiol-PEG-acid Linkers

Thiol-PEG-acid linkers are heterobifunctional molecules featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a polyethylene glycol (PEG) spacer. The thiol group offers a reactive handle for conjugation to maleimides, vinyl sulfones, or for attachment to gold surfaces. The carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules like proteins, peptides, or antibodies. The hydrophilic PEG spacer enhances the water solubility of the bioconjugate and can reduce non-specific binding.[1][2]

The primary distinction between this compound and Thiol-PEG4-acid lies in the length of the PEG spacer, with the former containing three ethylene glycol units and the latter containing four. This seemingly minor structural difference can have significant implications for the bioconjugation process and the properties of the resulting conjugate.

Physicochemical Properties

A fundamental comparison of the physical and chemical properties of this compound and Thiol-PEG4-acid is essential for understanding their behavior in bioconjugation reactions.

PropertyThis compoundThiol-PEG4-acid
Synonyms HS-PEG3-COOH, 3-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)propanoic acidHS-PEG4-COOH, 3-(2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethoxy)propanoic acid
Molecular Formula C9H18O5SC11H22O6S
Molecular Weight 238.3 g/mol 282.35 g/mol
Spacer Arm Length ~1.5 nm~1.8 nm
Solubility Soluble in water and most organic solventsSoluble in water and most organic solvents

Impact on Bioconjugation Performance

The length of the PEG linker can influence several aspects of the bioconjugation process and the final conjugate's characteristics.

Performance ParameterThis compoundThiol-PEG4-acidRationale
Conjugation Efficiency Potentially slightly lower yield in sterically hindered systems.May offer improved yields in sterically hindered systems due to increased flexibility and reach.[3]A longer linker can better overcome steric hindrance, facilitating access to the conjugation site.[3] For some proteins, conjugation yield has been shown to increase with linker length up to a certain point, after which a plateau is reached.[3]
Steric Hindrance Minimal steric hindrance due to its shorter length.Slightly greater steric footprint compared to PEG3, but still considered a short linker.The additional ethylene glycol unit increases the hydrodynamic radius of the linker.
Solubility of Conjugate GoodSlightly BetterThe increased number of hydrophilic ethylene glycol units can modestly improve the aqueous solubility of the final bioconjugate.
Pharmacokinetics Shorter circulation half-life compared to longer PEGs.Marginally longer circulation half-life than PEG3, but still indicative of rapid clearance for unconjugated small molecules.For large biomolecules, the difference in half-life between a PEG3 and PEG4 modification is likely to be minimal.
Immunogenicity Low potential for immunogenicity.Low potential for immunogenicity.Short PEG chains are generally less likely to elicit an anti-PEG immune response compared to high molecular weight PEGs.

Experimental Protocols

The following are generalized protocols for the conjugation of Thiol-PEG-acid linkers to proteins and for the functionalization of gold nanoparticles. The choice between this compound and Thiol-PEG4-acid will likely not necessitate significant changes to the protocol, but optimization of molar ratios may be beneficial.

Two-Step Antibody-Drug Conjugation via Thiol-Maleimide and Amine-Carboxyl Coupling

This protocol describes the conjugation of a drug to an antibody using a Thiol-PEG-acid linker. First, the thiol end of the PEG linker is reacted with a maleimide-functionalized drug. In the second step, the carboxylic acid end of the PEG-drug conjugate is activated and reacted with the primary amines on the antibody.

Materials:

  • Antibody (e.g., IgG)

  • Maleimide-functionalized drug

  • This compound or Thiol-PEG4-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Activation Buffer: MES buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Reaction of Thiol-PEG-acid with Maleimide-Drug:

    • Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of either this compound or Thiol-PEG4-acid in the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature.

    • Purify the PEG-drug conjugate using a desalting column to remove excess unreacted PEG linker.

  • Activation of the Carboxylic Acid:

    • Dissolve the purified PEG-drug conjugate in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to the Antibody:

    • Immediately add the activated PEG-drug conjugate to the antibody solution (in Conjugation Buffer) at a desired molar ratio (e.g., 20:1 linker to antibody).

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

    • Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG-drug and other reagents.

Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the surface modification of citrate-capped gold nanoparticles with Thiol-PEG-acid linkers.

Materials:

  • Citrate-capped gold nanoparticle solution

  • This compound or Thiol-PEG4-acid

  • Phosphate buffer (10 mM, pH 7.4)

Procedure:

  • Preparation of PEG Linker Solution:

    • Prepare a 1 mM stock solution of either this compound or Thiol-PEG4-acid in ethanol or water.

  • Surface Modification:

    • To the gold nanoparticle solution, add the Thiol-PEG-acid stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).

    • Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.

    • Carefully remove the supernatant containing excess linker.

    • Resuspend the nanoparticle pellet in the phosphate buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.

    • The purified Thiol-PEG-acid functionalized AuNPs can then be used for subsequent conjugation to amine-containing molecules via EDC/NHS chemistry as described in the previous protocol.

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the key steps in the bioconjugation process using Thiol-PEG-acid linkers.

Bioconjugation_Workflow cluster_step1 Step 1: Thiol-Maleimide Reaction cluster_step2 Step 2: Amine-Carboxyl Coupling Thiol_PEG_Acid Thiol-PEGn-acid (n=3 or 4) PEG_Drug PEG-Drug Conjugate Thiol_PEG_Acid->PEG_Drug Reacts with Maleimide_Drug Maleimide- functionalized Drug Maleimide_Drug->PEG_Drug PEG_Drug2 PEG-Drug Conjugate PEG_Drug->PEG_Drug2 Purification Activators EDC / NHS PEG_Drug2->Activators Antibody Antibody with Primary Amines ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Activators->ADC Activates & Reacts with

Caption: A two-step workflow for antibody-drug conjugation.

AuNP_Functionalization AuNP Citrate-capped Gold Nanoparticle (AuNP) Functionalized_AuNP Thiol-PEG-acid Functionalized AuNP AuNP->Functionalized_AuNP Ligand Exchange Thiol_PEG Thiol-PEGn-acid (n=3 or 4) Thiol_PEG->Functionalized_AuNP Activators EDC / NHS Functionalized_AuNP->Activators Amine_Molecule Amine-containing Molecule Final_Conjugate Final AuNP Bioconjugate Amine_Molecule->Final_Conjugate Activators->Final_Conjugate Activates & Reacts with

Caption: Workflow for AuNP functionalization and subsequent conjugation.

Conclusion

The choice between this compound and Thiol-PEG4-acid is nuanced and application-dependent. For bioconjugation scenarios where steric hindrance is a significant concern, the slightly longer and more flexible Thiol-PEG4-acid may offer an advantage in achieving higher conjugation yields. However, in cases where minimizing the overall size of the conjugate is paramount, or for reactions with sterically accessible sites, the more compact this compound may be preferable. The impact on the final bioconjugate's solubility and in vivo pharmacokinetics is likely to be marginal between these two short-chain linkers. Ultimately, empirical testing is recommended to determine the optimal linker for a specific application. This guide provides a foundational understanding to inform the initial selection and experimental design for your bioconjugation needs.

References

A Head-to-Head Comparison: Thiol-PEG3-acid vs. SMCC Crosslinkers for Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Crosslinker for Your Antibody Conjugate

The strategic selection of a crosslinker is a critical determinant in the successful development of antibody-drug conjugates (ADCs) and other labeled antibody reagents. The linker not only covalently attaches the payload to the antibody but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall therapeutic index. This guide provides a detailed, objective comparison of two widely used heterobifunctional crosslinkers: the traditional non-PEGylated crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a polyethylene glycol (PEG)-containing alternative, Thiol-PEG3-acid. This comparison is supported by experimental data and detailed methodologies to aid researchers in making an informed decision for their specific application.

Chemical Properties and Mechanism of Action

Both SMCC and this compound are heterobifunctional crosslinkers designed to connect a molecule with a primary amine to a molecule with a sulfhydryl (thiol) group. In the context of antibody labeling, the N-hydroxysuccinimide (NHS) ester end of the crosslinker reacts with primary amines, such as the side chain of lysine residues on the antibody, to form a stable amide bond. The other end of the crosslinker then reacts with a thiol group on the payload (e.g., a cytotoxic drug, a fluorescent dye).

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used crosslinker in the development of ADCs.[1][2][3][4] It possesses a cyclohexane ring in its spacer arm, which imparts some degree of stability to the maleimide group.[1] However, being a non-PEGylated linker, it is inherently more hydrophobic.

This compound incorporates a short, discrete polyethylene glycol (PEG3) chain as a spacer. This PEGylation is a key differentiator, offering several advantages. The PEG spacer increases the hydrophilicity of the resulting antibody conjugate. This enhanced hydrophilicity can help to mitigate the aggregation often associated with hydrophobic payloads and can improve the overall solubility and pharmacokinetic profile of the conjugate.

The following diagram illustrates the chemical structures of this compound and SMCC.

Chemical Structures of Crosslinkers cluster_ThiolPEG3acid This compound cluster_SMCC SMCC ThiolPEG3acid ThiolPEG3acid SMCC SMCC

Figure 1: Chemical structures of this compound and SMCC crosslinkers.

The general workflow for antibody conjugation using either this compound or SMCC is a two-step process. First, the antibody is activated by reacting its lysine residues with the NHS ester of the crosslinker. After removing the excess, unreacted crosslinker, the payload containing a free thiol group is added, which then reacts with the maleimide group on the activated antibody to form the final conjugate.

The diagram below outlines this typical two-step antibody conjugation workflow.

Two-Step Antibody Conjugation Workflow Ab Antibody (with Lysine residues) ActivatedAb Activated Antibody Ab->ActivatedAb Step 1: Activation (NHS ester reaction) Crosslinker Crosslinker (this compound or SMCC) Crosslinker->ActivatedAb Purification1 Purification (remove excess crosslinker) ActivatedAb->Purification1 Conjugate Antibody-Payload Conjugate Purification1->Conjugate Step 2: Conjugation (Maleimide reaction) ThiolPayload Thiol-containing Payload ThiolPayload->Conjugate Purification2 Final Purification Conjugate->Purification2

Figure 2: General workflow for a two-step antibody conjugation process.

Performance Comparison: this compound vs. SMCC

The choice between a PEGylated and a non-PEGylated crosslinker can have a significant impact on the performance of the resulting antibody conjugate. The following table summarizes key performance parameters based on available experimental data. While direct head-to-head comparisons of this compound and SMCC are limited in the literature, the data presented provides a comparative view of PEGylated versus non-PEGylated linkers.

Performance ParameterThis compound (PEGylated)SMCC (Non-PEGylated)Key Considerations & Supporting Data
Hydrophilicity HigherLowerPEG linkers increase the hydrophilicity of ADCs, leading to shorter retention times in Hydrophobic Interaction Chromatography (HIC). This can improve solubility and reduce aggregation.
Aggregation Lower tendency for aggregationHigher tendency for aggregation, especially with hydrophobic payloadsPEGylation helps to create a hydration shell around the payload, masking its hydrophobicity and reducing the propensity for aggregation. Lower aggregation is confirmed by a lower percentage of high molecular weight species in Size-Exclusion Chromatography (SEC).
In Vivo Stability Potentially improvedSusceptible to retro-Michael reactionThe thioether bond formed from the maleimide-thiol reaction can be unstable in vivo and undergo a retro-Michael reaction, leading to premature drug release. While the PEG chain itself does not directly alter the thioether bond, the improved pharmacokinetics due to PEGylation can contribute to a better therapeutic outcome.
Pharmacokinetics (PK) Generally improved (longer half-life, lower clearance)More rapid clearanceThe hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation half-life and reduced plasma clearance.
Drug-to-Antibody Ratio (DAR) May allow for higher DAR with hydrophobic payloadsHigh DAR can lead to increased aggregation and rapid clearanceBy mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules to the antibody.
Immunogenicity Generally lowerPotentially higherPEGylation can shield antigenic epitopes on the payload or linker, potentially reducing the immunogenicity of the conjugate.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and characterization of antibody conjugates. Below are representative protocols for key experiments.

Protocol 1: Antibody Conjugation with SMCC

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Thiol-containing payload

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.

  • Conjugation with Thiol-Containing Payload: a. Immediately add the thiol-containing payload to the maleimide-activated antibody. A typical molar excess of payload is 5- to 20-fold over the antibody. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM cysteine or 2-mercaptoethanol. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the antibody-payload conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess payload and quenching reagent.

Protocol 2: Antibody Conjugation with this compound

The protocol for this compound is analogous to that of SMCC, with considerations for its solubility.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • This compound crosslinker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl activation

  • Anhydrous DMF or DMSO

  • Thiol-containing payload

  • Desalting column

  • Reaction Buffer: MES buffer, pH 6.0 for activation; PBS, pH 7.2-7.5 for conjugation

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Activation of this compound: a. Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. b. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Modification: a. Add the activated this compound solution to the antibody in PBS, pH 7.2-7.5. b. Incubate for 1-2 hours at room temperature.

  • Removal of Excess Crosslinker: a. Purify the maleimide-activated antibody using a desalting column equilibrated with PBS, pH 6.5-7.0.

  • Conjugation with Thiol-Containing Payload: a. Add the thiol-containing payload to the activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Follow steps 4 and 5 from the SMCC protocol.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment

HIC is used to assess the hydrophobicity of the antibody conjugate. A more hydrophilic conjugate will have a shorter retention time.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95

  • Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 20% isopropanol

  • ADC sample (1 mg/mL in PBS)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over a set time (e.g., 20 minutes).

  • Monitor the elution profile at 280 nm.

  • Compare the retention times of different conjugates.

Protocol 4: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their size and is used to quantify the percentage of high molecular weight species (aggregates).

Materials:

  • HPLC system with a UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.7

  • ADC sample (1 mg/mL in PBS)

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Run an isocratic elution.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer and aggregates to calculate the percentage of each.

Protocol 5: In Vitro Plasma Stability Assay

This assay assesses the stability of the conjugate in plasma by measuring the amount of payload released over time.

Materials:

  • Antibody conjugate

  • Human plasma

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Incubate the antibody conjugate in human plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Process the sample to precipitate proteins and extract the released payload.

  • Quantify the amount of released payload using a validated LC-MS/MS method.

  • Calculate the percentage of payload released over time.

Logical Decision Flowchart

The selection between this compound and SMCC depends on the specific properties of the payload and the desired characteristics of the final conjugate. The following flowchart provides a logical guide for this decision-making process.

Crosslinker Selection Flowchart Start Start: Define Conjugate Requirements PayloadHydrophobicity Is the payload hydrophobic? Start->PayloadHydrophobicity AggregationConcern Is aggregation a significant concern? PayloadHydrophobicity->AggregationConcern Yes PKImprovement Is improved pharmacokinetics a primary goal? PayloadHydrophobicity->PKImprovement No AggregationConcern->PKImprovement No UseThiolPEG3 Consider this compound AggregationConcern->UseThiolPEG3 Yes PKImprovement->UseThiolPEG3 Yes UseSMCC SMCC may be a suitable option PKImprovement->UseSMCC No EvaluateBoth Evaluate both crosslinkers experimentally UseThiolPEG3->EvaluateBoth UseSMCC->EvaluateBoth

Figure 3: Decision flowchart for selecting between this compound and SMCC.

Conclusion

Both this compound and SMCC are effective heterobifunctional crosslinkers for antibody labeling. SMCC represents a well-established, cost-effective option suitable for payloads that do not impart significant hydrophobicity to the final conjugate. However, for hydrophobic payloads or when improved solubility, reduced aggregation, and enhanced pharmacokinetic properties are critical, the PEGylated nature of this compound offers distinct advantages. The incorporation of a hydrophilic PEG spacer can lead to more stable and effective antibody conjugates, ultimately contributing to an improved therapeutic index. The final selection should be guided by empirical data generated through the systematic evaluation of both linkers in the specific context of the antibody and payload of interest.

References

Confirming Thiol-PEG3-Acid Conjugation: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. The covalent attachment of a Thiol-PEG3-acid linker to a target molecule, for instance, can enhance solubility, stability, and pharmacokinetic profiles. However, robust analytical methods are required to confirm that the desired conjugation has occurred. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the confirmation of this compound conjugation, supported by experimental data and protocols.

NMR Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is a primary technique for the structural confirmation of PEGylated compounds as it provides detailed information about the chemical environment of atomic nuclei.[1] By analyzing the chemical shifts and signal integrations in ¹H and ¹³C NMR spectra, researchers can definitively confirm the formation of the covalent bond between the this compound and the target molecule.

Interpreting the NMR Spectra

Successful conjugation is typically confirmed by observing the disappearance of signals corresponding to the reactive groups of the starting materials and the appearance of new signals characteristic of the newly formed bond. For example, in the case of a thiol-maleimide conjugation, the disappearance of the proton signals of the maleimide group and the thiol proton, along with the appearance of new signals corresponding to the thioether linkage, would confirm a successful reaction.

The characteristic signal of the repeating ethylene glycol unit of the PEG chain, a sharp singlet, is also a key indicator in ¹H NMR.[1]

Functional Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
This compound (Starting Material)
PEG methylene protons (-CH₂CH₂O-)~3.6~70A strong, characteristic singlet in ¹H NMR.
Methylene protons adjacent to thiol (-CH₂SH)~2.7~25
Thiol proton (-SH)1.3 - 1.6-Often a broad singlet, can exchange with D₂O.
Methylene protons adjacent to carboxyl (-CH₂COOH)~2.5~35
Carboxylic acid proton (-COOH)10 - 13~170-180Often a very broad signal, can exchange with D₂O.
Maleimide-functionalized Molecule (Starting Material)
Maleimide protons (-CH=CH-)~6.7~134A sharp singlet in ¹H NMR.
This compound Conjugate (Product)
PEG methylene protons (-CH₂CH₂O-)~3.6~70Remains a strong, characteristic signal.
Methylene protons adjacent to thioether (-CH₂-S-)~2.8 - 3.2~30-40Shifted downfield compared to the thiol precursor.
Protons of the former maleimide group~3.0 - 4.0~40-50Appearance of new signals, disappearance of the ~6.7 ppm singlet.

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the specific structure of the conjugated molecule.

Detailed Experimental Protocol: ¹H NMR Analysis

This protocol outlines a general procedure for confirming this compound conjugation using ¹H NMR spectroscopy.[1]

Materials:

  • This compound conjugate sample

  • Deuterium oxide (D₂O) or other appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfoxide - DMSO) (optional, for quantification)

  • NMR spectrometer (300 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the lyophilized conjugate sample in a known volume of the chosen deuterated solvent. A typical concentration for small molecules is 1-5 mg in 0.5-0.7 mL of solvent. For larger biomolecules, concentrations of 0.3-0.5 mM may be sufficient.[2]

    • If quantification is desired, add a known concentration of an internal standard. The standard should have a distinct signal that does not overlap with the analyte signals.[1]

  • NMR Data Acquisition:

    • Transfer the sample solution to an NMR tube.

    • Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans (to achieve a good signal-to-noise ratio), relaxation delay, and acquisition time.

  • Data Processing and Analysis:

    • Process the acquired spectrum using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the relevant signals, including the characteristic PEG signal and any signals corresponding to the starting materials and the product.

    • Compare the chemical shifts and integrations to the expected values to confirm conjugation. The absence of signals from the reactive groups of the starting materials and the presence of new signals corresponding to the conjugate are key indicators of a successful reaction.

Visualizing the Process

To better illustrate the workflow and the logic behind the NMR confirmation, the following diagrams are provided.

G cluster_0 Conjugation Reaction cluster_1 Purification cluster_2 NMR Analysis This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Target Molecule (e.g., Maleimide-functionalized) Target Molecule (e.g., Maleimide-functionalized) Target Molecule (e.g., Maleimide-functionalized)->Reaction Mixture Purification (e.g., Dialysis, SEC) Purification (e.g., Dialysis, SEC) Reaction Mixture->Purification (e.g., Dialysis, SEC) Incubation Sample Preparation Sample Preparation Purification (e.g., Dialysis, SEC)->Sample Preparation Purified Conjugate NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Data Processing & Interpretation Data Processing & Interpretation NMR Data Acquisition->Data Processing & Interpretation Confirmation of Conjugation Confirmation of Conjugation Data Processing & Interpretation->Confirmation of Conjugation

Caption: Experimental workflow for this compound conjugation and NMR confirmation.

G cluster_start Starting Materials cluster_product Conjugated Product Thiol_Signal Thiol Proton Signal (~1.3-1.6 ppm) NMR_Spectrum Analyze NMR Spectrum Thiol_Signal->NMR_Spectrum Disappearance Maleimide_Signal Maleimide Proton Signal (~6.7 ppm) Maleimide_Signal->NMR_Spectrum Disappearance Thioether_Signal New Thioether Signals (~2.8-4.0 ppm) Confirmation Successful Conjugation Thioether_Signal->Confirmation Indicates NMR_Spectrum->Thioether_Signal Appearance

Caption: Logic diagram for confirming conjugation via key NMR signal changes.

Comparison with Alternative Confirmation Methods

While NMR provides detailed structural information, other techniques can also be employed to confirm conjugation, each with its own advantages and limitations.

Technique Principle Advantages Disadvantages Typical Application
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.- Provides unambiguous structural confirmation.- Can be used for quantification.- Lower sensitivity compared to mass spectrometry.- Can be complex to interpret for large molecules.- Precise determination of conjugation site.- Confirmation of successful conjugation.
Mass Spectrometry (e.g., MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.- High sensitivity.- Provides accurate molecular weight information.- Does not provide information on the conjugation site.- Can be challenging for heterogeneous samples.- Confirmation of successful conjugation by mass increase.- Assessment of the degree of PEGylation.
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.- Relatively simple and rapid.- Can be used to assess purity and aggregation.- Provides indirect confirmation of conjugation.- Resolution may be insufficient to separate species with small size differences.- Routine quality control.- Monitoring the progress of the conjugation reaction.

Conclusion

NMR spectroscopy stands out as a robust and reliable method for the definitive confirmation of this compound conjugation. Its ability to provide detailed structural information allows for an unambiguous verification of the covalent bond formation. While alternative techniques such as mass spectrometry and SEC-HPLC offer complementary information regarding molecular weight and purity, NMR remains the gold standard for elucidating the precise chemical structure of the resulting conjugate. For researchers in drug development and related fields, a comprehensive analytical approach utilizing a combination of these techniques will provide the highest level of confidence in their conjugation strategies.

References

A Researcher's Guide to Validating Amide Bond Formation in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides, known as PEGylation, is a cornerstone strategy for enhancing their in vivo stability, solubility, and pharmacokinetic profiles. Among the various chemical strategies for PEGylation, the formation of a stable amide bond between an amine group on the biomolecule and an activated PEG derivative is one of the most common and well-established methods. Successful amide bond formation is critical to the efficacy and safety of the resulting bioconjugate. Therefore, robust analytical methodologies are required to validate the formation of this crucial linkage and to characterize the final PEGylated product.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate amide bond formation in PEGylation reactions: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative analysis of their performance, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.

Comparative Analysis of Validation Techniques

The choice of analytical technique for validating amide bond formation in PEGylation depends on several factors, including the nature of the biomolecule, the properties of the PEG reagent, the desired level of characterization, and the available instrumentation. Each method offers unique advantages and limitations in providing evidence of successful conjugation.

Technique Principle Information Provided Advantages Limitations
HPLC (SEC, RP-HPLC) Separation based on size (SEC) or hydrophobicity (RP-HPLC).Purity, presence of aggregates, separation of PEGylated species from unreacted protein and PEG.High resolution, quantitative, well-established for protein analysis.Indirect validation of amide bond, may require method development for optimal separation.
Mass Spectrometry (MALDI-TOF, ESI-MS) Measurement of mass-to-charge ratio.Direct confirmation of covalent attachment, determination of the degree of PEGylation (number of PEG chains per molecule).High mass accuracy, provides direct evidence of conjugation, can identify specific PEGylation sites.Can be challenging for heterogeneous and large PEGylated proteins, may require sample clean-up.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Direct detection of the amide bond functional group.Rapid, non-destructive, provides direct evidence of amide bond formation.Lower sensitivity compared to other methods, can be difficult for quantitative analysis in complex mixtures.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Structural information, confirmation of covalent linkage, can be used to determine the degree of PEGylation.Provides detailed structural information, quantitative.Lower sensitivity, requires higher sample concentrations, complex spectra for large molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a PEGylation reaction mixture. Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are the most commonly used modes for analyzing PEGylated proteins.

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius.[] PEGylation increases the size of the protein, leading to an earlier elution time compared to the un-PEGylated protein. SEC is particularly useful for assessing the purity of the conjugate and detecting the presence of high-molecular-weight aggregates.[2][3][4]

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain decreases the overall hydrophobicity of the protein, resulting in a shorter retention time on a hydrophobic stationary phase.[5] RP-HPLC can often provide higher resolution than SEC for separating different PEGylated species, such as mono-, di-, and multi-PEGylated forms.

Experimental Protocol: SEC-HPLC Analysis of a PEGylated Protein

Objective: To separate the PEGylated protein from the un-PEGylated protein and free PEG to assess the reaction conversion and purity of the conjugate.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • PEGylated protein reaction mixture

  • Un-PEGylated protein standard

  • PEG reagent standard

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylation reaction mixture, the un-PEGylated protein standard, and the PEG reagent standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the samples through a 0.22 µm syringe filter.

  • Injection: Inject a fixed volume (e.g., 20 µL) of each sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm for protein detection. If the PEG reagent has a chromophore, a different wavelength may be used.

  • Data Analysis: Compare the chromatograms of the reaction mixture with those of the standards. The appearance of a new peak with a shorter retention time than the un-PEGylated protein confirms the formation of a larger molecule, indicative of successful PEGylation. The peak areas can be used to quantify the percentage of PEGylated protein, unreacted protein, and aggregates.

SEC_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_analysis Data Analysis ReactionMixture PEGylation Reaction Mixture HPLC HPLC System with SEC Column ReactionMixture->HPLC UnreactedProtein Unreacted Protein Standard UnreactedProtein->HPLC FreePEG Free PEG Standard FreePEG->HPLC Detector UV Detector (280 nm) HPLC->Detector Chromatogram Chromatogram Analysis Detector->Chromatogram Quantification Purity and Conversion Quantification Chromatogram->Quantification

SEC-HPLC Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides direct evidence of covalent bond formation by measuring the mass-to-charge ratio of the molecules. For PEGylation, an increase in the molecular weight of the protein corresponding to the mass of the attached PEG chain(s) confirms successful conjugation. MALDI-TOF and ESI-MS are the most common MS techniques used for this purpose.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is well-suited for the analysis of large biomolecules and can be used to determine the average degree of PEGylation. The mass spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.

Electrospray Ionization (ESI-MS) , often coupled with liquid chromatography (LC-MS), can provide high-resolution mass data and is useful for identifying specific PEGylation sites after proteolytic digestion of the PEGylated protein.

Experimental Protocol: MALDI-TOF MS Analysis of a PEGylated Protein

Objective: To confirm the covalent attachment of PEG to the protein and determine the degree of PEGylation.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

  • PEGylated protein sample (purified)

  • Un-PEGylated protein standard

Procedure:

  • Sample Preparation: Desalt the purified PEGylated protein sample and the un-PEGylated protein standard.

  • Matrix-Sample Co-crystallization: Mix the protein sample (e.g., 1 µL of a 1 mg/mL solution) with the matrix solution (e.g., 1 µL) on the MALDI target plate. Allow the mixture to air dry at room temperature to form crystals.

  • Instrument Setup: Calibrate the mass spectrometer using a protein standard of a similar molecular weight to the un-PEGylated protein.

  • Data Acquisition: Acquire the mass spectrum in linear mode for large molecules. Optimize the laser power to obtain a good signal-to-noise ratio.

  • Data Analysis: Compare the mass spectrum of the PEGylated protein to that of the un-PEGylated protein. An increase in mass corresponding to the molecular weight of the PEG chain(s) confirms PEGylation. The distribution of peaks will indicate the degree of PEGylation (mono-, di-, etc.).

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_ms MALDI-TOF MS Analysis cluster_analysis Data Analysis Sample Purified PEGylated Protein CoCrystallize Co-crystallization on MALDI Plate Sample->CoCrystallize Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->CoCrystallize MS MALDI-TOF Mass Spectrometer CoCrystallize->MS Acquisition Data Acquisition MS->Acquisition Spectrum Mass Spectrum Analysis Acquisition->Spectrum Degree Determine Degree of PEGylation Spectrum->Degree

MALDI-TOF MS Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides direct evidence of amide bond formation by detecting the characteristic vibrational frequencies of the amide group. The formation of an amide bond is accompanied by the appearance of specific peaks in the IR spectrum, primarily the amide I band (C=O stretch) around 1650 cm⁻¹ and the amide II band (N-H bend and C-N stretch) around 1550 cm⁻¹.

Experimental Protocol: FTIR Analysis of a PEGylated Protein

Objective: To detect the presence of amide bonds in the PEGylated product.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Lyophilized PEGylated protein

  • Lyophilized un-PEGylated protein

  • PEG reagent

Procedure:

  • Sample Preparation: Ensure the samples are dry (lyophilized) to avoid interference from water, which has strong IR absorption.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place a small amount of the lyophilized sample onto the ATR crystal and apply pressure to ensure good contact. Record the IR spectrum.

  • Data Analysis: Compare the spectrum of the PEGylated protein with the spectra of the un-PEGylated protein and the PEG reagent. Look for the appearance of the characteristic amide I and amide II bands in the spectrum of the PEGylated product, which are absent in the starting materials.

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_analysis Data Analysis Sample Lyophilized PEGylated Protein FTIR FTIR Spectrometer with ATR Sample->FTIR Background Record Background Spectrum FTIR->Background Acquisition Record Sample Spectrum Background->Acquisition Spectrum Spectral Analysis Acquisition->Spectrum AmideBands Identify Amide I & II Bands Spectrum->AmideBands

FTIR Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailed structural characterization of molecules. In the context of PEGylation, ¹H NMR can be used to confirm the covalent linkage and to determine the degree of PEGylation by comparing the integrals of the signals from the PEG methylene protons to those of specific protons on the protein. The large number of repeating ethylene glycol units in the PEG chain gives rise to a strong, sharp signal, typically around 3.6 ppm, which can be readily identified and quantified.

Experimental Protocol: ¹H NMR Analysis of a PEGylated Protein

Objective: To confirm covalent linkage and determine the average degree of PEGylation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Purified PEGylated protein

  • Un-PEGylated protein standard

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified, lyophilized PEGylated protein in a precise volume of D₂O. For quantitative analysis, an internal standard may be added.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic signal for the PEG methylene protons (around 3.6 ppm). Identify a well-resolved signal from the protein that corresponds to a known number of protons. Calculate the ratio of the integrals of the PEG signal and the protein signal. Knowing the number of protons each signal represents and the molecular weight of the PEG, the average degree of PEGylation can be determined.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Purified PEGylated Protein Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve NMR NMR Spectrometer Dissolve->NMR Acquisition Acquire ¹H NMR Spectrum NMR->Acquisition Spectrum Spectral Integration Acquisition->Spectrum Degree Calculate Degree of PEGylation Spectrum->Degree

¹H NMR Spectroscopy Experimental Workflow

Alternative PEGylation Chemistries

While amide bond formation via reaction with primary amines is a widely used PEGylation strategy, other functional groups on biomolecules can also be targeted. A brief overview of common alternatives is provided below for context.

  • Thiol-Reactive PEGylation: This strategy targets free cysteine residues on the protein. Common reagents include PEG-maleimide and PEG-vinyl sulfone, which form stable thioether bonds. The validation of these linkages would involve similar techniques, with mass spectrometry confirming the mass addition and spectroscopic methods potentially identifying the specific thioether bond.

  • Carbonyl-Reactive PEGylation: Aldehyde or ketone groups on a biomolecule (which can be introduced via periodate oxidation of carbohydrates) can be targeted by PEG-hydrazide or PEG-aminooxy reagents to form hydrazone or oxime linkages, respectively.

  • Click Chemistry: This involves the reaction between an azide-functionalized PEG and an alkyne-modified biomolecule (or vice versa) in the presence of a copper(I) catalyst to form a stable triazole linkage. This method is known for its high efficiency and specificity.

Conclusion

The validation of amide bond formation is a critical step in the development of PEGylated biotherapeutics. A multi-faceted analytical approach is often necessary for comprehensive characterization. HPLC provides essential information on purity and the separation of reaction components. Mass spectrometry offers direct and unambiguous confirmation of covalent conjugation and the degree of PEGylation. FTIR and NMR spectroscopy provide direct evidence of amide bond formation and detailed structural information, respectively. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the analysis, the properties of the molecule, and the resources available. By employing these robust analytical methods, researchers can ensure the quality, consistency, and efficacy of their PEGylated products.

References

A Researcher's Guide to Functional Assays for Thiol-PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise evaluation of bioconjugate activity is paramount. Thiol-PEG3-acid serves as a hydrophilic linker, connecting biomolecules to create novel therapeutics like antibody-drug conjugates (ADCs). The functional performance of these bioconjugates is critically dependent on the linker's characteristics. This guide provides an objective comparison of key functional assays used to test the activity of bioconjugates, with a focus on those employing thiol-reactive PEG linkers. We present supporting experimental data, detailed protocols, and visual workflows to inform rational bioconjugate design and evaluation.

The incorporation of a polyethylene glycol (PEG) spacer in a linker can significantly influence the physicochemical and pharmacological properties of a bioconjugate.[1] Specifically, PEG linkers can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[2] The choice of linker length and chemistry is a critical consideration in balancing these pharmacokinetic advantages with the potency of the final conjugate.[1][3]

Comparative Analysis of Functional Assays

A comprehensive assessment of a this compound bioconjugate, such as an ADC, involves a suite of in vitro assays to characterize its efficacy, stability, and mechanism of action.[4] The primary assays include cytotoxicity, bystander killing, serum stability, and internalization assays.

Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

ConjugateLinker TypeTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGReference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N87~22.54.5x reduction
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87~11222x reduction

This data illustrates that while longer PEG chains can significantly increase the half-life of a bioconjugate, they may also reduce its in vitro cytotoxicity.

Table 2: Impact of PEG Linker Length on Pharmacokinetics

ConjugateLinker TypeHalf-life (hours)Fold Change in Half-life vs. No PEGReference
ZHER2-SMCC-MMAENo PEG~2-
ZHER2-PEG4K-MMAE4 kDa PEG~52.5x increase
ZHER2-PEG10K-MMAE10 kDa PEG~22.411.2x increase

This highlights the trade-off between in vitro potency and in vivo stability conferred by PEG linkers of varying lengths.

Key Functional Assays and Experimental Protocols

Below are detailed protocols for essential functional assays to evaluate Thiol-PEGylated bioconjugates.

1. In Vitro Cytotoxicity Assay

This assay determines the potency of the bioconjugate in killing target cells. A commonly used method is the MTT or CellTiter-Glo assay, which measures cell viability.

  • Experimental Protocol:

    • Cell Seeding: Plate antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

    • ADC Treatment: Prepare serial dilutions of the bioconjugate, a relevant isotype control, and free payload in complete cell culture medium. Add the diluted compounds to the cells.

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.

    • Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Bystander Killing Assay

This assay evaluates the ability of the payload released from the target cell to kill neighboring antigen-negative cells, which is crucial for treating heterogeneous tumors. Two common methods are the co-culture assay and the conditioned medium transfer assay.

  • Experimental Protocol (Conditioned Medium Transfer):

    • Generate Conditioned Medium: Seed antigen-positive cells and treat them with a high concentration of the bioconjugate (e.g., 10x IC50) for 48-72 hours.

    • Collect Supernatant: Collect the culture supernatant, which now contains the released payload, and filter it to remove any cells.

    • Treat Bystander Cells: Seed antigen-negative cells in a new 96-well plate and replace their medium with the conditioned medium.

    • Incubation and Analysis: Incubate for 48-72 hours and then assess the viability of the antigen-negative cells using a standard viability assay.

3. Serum Stability Assay

This assay assesses the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance and potential for off-target toxicity.

  • Experimental Protocol:

    • Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • Analysis: Use techniques like LC-MS/MS to quantify the amount of intact bioconjugate and any released payload over time. This can determine the drug-to-antibody ratio (DAR) loss over time.

    • Data Analysis: Plot the percentage of intact bioconjugate remaining over time to determine its stability.

4. Antibody Internalization Assay

This assay confirms that the bioconjugate is internalized by the target cells, a necessary step for the release of intracellular payloads.

  • Experimental Protocol:

    • Labeling: Label the bioconjugate with a fluorescent dye.

    • Cell Treatment: Treat target cells with the fluorescently labeled bioconjugate for various time points (e.g., 0, 2, 6, 24 hours).

    • Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.

    • Data Analysis: An increase in intracellular fluorescence over time indicates internalization.

Alternatives to Thiol-Maleimide Conjugation

While the reaction between a thiol and a maleimide is widely used, the resulting succinimidyl thioether linkage can exhibit instability in vivo, leading to premature drug release. Alternatives that form more stable linkages are being explored. One such alternative is the use of methylsulfonyl phenyloxadiazole reagents, which also react specifically with cysteines but form a more stable bond, potentially improving the therapeutic index of the bioconjugate.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Functional Evaluation

cluster_invitro In Vitro Assays Cytotoxicity Cytotoxicity Bystander_Killing Bystander_Killing Stability Stability Internalization Internalization Bioconjugate Bioconjugate Bioconjugate->Cytotoxicity IC50 Bioconjugate->Bystander_Killing Payload Efficacy Bioconjugate->Stability Half-life Bioconjugate->Internalization Uptake

Caption: A flowchart of key in vitro functional assays for ADC characterization.

Generalized Signaling Pathway for ADC Action

cluster_cell Target Cell ADC_Binding 1. ADC binds to surface antigen Internalization 2. Internalization (Endocytosis) ADC_Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Payload_Release 4. Linker cleavage & Payload release Lysosome->Payload_Release Apoptosis 5. Payload induces Apoptosis Payload_Release->Apoptosis ADC ADC ADC->ADC_Binding

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

References

Safety Operating Guide

Personal protective equipment for handling Thiol-PEG3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of Thiol-PEG3-acid is critical for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous thiol-containing and PEGylated compounds indicate that it should be handled with care. Thiols are known for their potential as skin and eye irritants and may cause respiratory irritation. The following PPE is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.Protects against splashes and aerosols.
Skin Protection Nitrile rubber gloves (double-gloving recommended) and a flame-resistant lab coat.Prevents skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Essential for preventing direct contact with the skin.

II. Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Prepare and label all necessary glassware and equipment within the fume hood.

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.

  • Handling:

    • Don all required PPE before handling the chemical.

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe any dust, fumes, gas, mist, vapors, or spray.

    • Wash hands and any exposed skin thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, well-ventilated area.[1]

    • Recommended storage temperature is -20°C for long-term stability.[2]

    • Keep away from direct sunlight and sources of ignition.[1]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

Waste TypeDisposal Method
Liquid Thiol Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.
Solid Thiol Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.
Contaminated Packaging Dispose of in accordance with prevailing country, federal, state, and local regulations.[1]

All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.

IV. Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of safety measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Check Eyewash/Shower Check Eyewash/Shower Verify Fume Hood->Check Eyewash/Shower Prepare Glassware Prepare Glassware Check Eyewash/Shower->Prepare Glassware Label Waste Containers Label Waste Containers Prepare Glassware->Label Waste Containers Don PPE Don PPE Equilibrate Reagent Equilibrate Reagent Don PPE->Equilibrate Reagent Handle in Fume Hood Handle in Fume Hood Equilibrate Reagent->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose via Licensed Contractor Dispose via Licensed Contractor Decontaminate Workspace->Dispose via Licensed Contractor

Caption: Experimental workflow for handling this compound.

G This compound Handling This compound Handling Engineering Controls Engineering Controls This compound Handling->Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) This compound Handling->Personal Protective Equipment (PPE) Safe Work Practices Safe Work Practices This compound Handling->Safe Work Practices Emergency Procedures Emergency Procedures This compound Handling->Emergency Procedures Fume Hood Fume Hood Engineering Controls->Fume Hood Eyewash/Shower Eyewash/Shower Engineering Controls->Eyewash/Shower Safety Goggles Safety Goggles Personal Protective Equipment (PPE)->Safety Goggles Lab Coat Lab Coat Personal Protective Equipment (PPE)->Lab Coat Nitrile Gloves Nitrile Gloves Personal Protective Equipment (PPE)->Nitrile Gloves Proper Storage Proper Storage Safe Work Practices->Proper Storage Waste Disposal Waste Disposal Safe Work Practices->Waste Disposal Spill Response Spill Response Emergency Procedures->Spill Response First Aid First Aid Emergency Procedures->First Aid

Caption: Hierarchy of safety controls for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiol-PEG3-acid
Reactant of Route 2
Thiol-PEG3-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.